molecular formula C6H6ClNO B2403813 5-Chloro-3-cyclopropyl-1,2-oxazole CAS No. 1314935-34-6

5-Chloro-3-cyclopropyl-1,2-oxazole

Cat. No.: B2403813
CAS No.: 1314935-34-6
M. Wt: 143.57
InChI Key: OATRLUPRTKUQKY-UHFFFAOYSA-N
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Description

5-Chloro-3-cyclopropyl-1,2-oxazole ( 1314935-34-6) is a high-purity heterocyclic compound with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol. This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research . The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. Research into oxazole analogs has shown significant potential for developing new therapeutic agents, including antimicrobials against strains like S. aureus and E. coli , as well as anticancer agents such as tyrosine kinase inhibitors . The specific substitution pattern of a chloro group at the 5-position and a cyclopropyl ring at the 3-position makes this compound a versatile precursor for further chemical functionalization, enabling the exploration of structure-activity relationships in pharmaceutical development . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use in humans .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-cyclopropyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-6-3-5(8-9-6)4-1-2-4/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OATRLUPRTKUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-3-cyclopropyl-1,2-oxazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its structural motif, featuring a substituted oxazole ring, is present in various biologically active molecules. This guide provides a summary of the available chemical properties of this compound. However, a comprehensive analysis is currently limited by the scarcity of publicly available experimental data. Further research is required to fully elucidate its physicochemical characteristics, synthetic routes, and pharmacological profile.

Core Chemical Properties

Currently, detailed experimental data for this compound regarding its physical properties such as melting point, boiling point, and solubility are not extensively documented in publicly accessible literature. The available information is summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
CAS Number 1314935-34-6[1]

Synthesis and Experimental Protocols

One common method for the synthesis of the oxazole ring is the van Leusen oxazole synthesis . This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.

A potential synthetic workflow for this compound, extrapolated from general oxazole synthesis methods, is conceptualized in the following diagram. It is important to note that this is a theoretical pathway and would require experimental validation and optimization.

G cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_steps Final Steps Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Base_Catalyzed_Condensation Base-Catalyzed Condensation Cyclopropanecarboxaldehyde->Base_Catalyzed_Condensation TosMIC Tosylmethyl isocyanide (TosMIC) TosMIC->Base_Catalyzed_Condensation Oxazoline_Intermediate Oxazoline Intermediate Base_Catalyzed_Condensation->Oxazoline_Intermediate Forms intermediate Elimination_Chlorination Elimination & Chlorination Oxazoline_Intermediate->Elimination_Chlorination Undergoes further reaction Final_Product This compound Elimination_Chlorination->Final_Product

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

As of the latest literature review, there is no specific information available regarding the biological activity or the mechanism of action of this compound. The oxazole scaffold is a common feature in many pharmacologically active compounds, suggesting that this molecule could be a valuable building block in drug discovery.

The general biological relevance of the oxazole ring is illustrated in the following diagram, highlighting its presence in various classes of therapeutic agents.

G cluster_activities Associated Biological Activities Oxazole_Core Oxazole Core Structure Anticancer Anticancer Oxazole_Core->Anticancer Found in Anti_inflammatory Anti-inflammatory Oxazole_Core->Anti_inflammatory Found in Antimicrobial Antimicrobial Oxazole_Core->Antimicrobial Found in Other Other Therapeutic Areas Oxazole_Core->Other Found in

Caption: General biological relevance of the oxazole scaffold.

Future Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Development and optimization of a reliable synthetic protocol.

  • Thorough characterization of its physicochemical properties , including solubility, melting point, boiling point, and spectral data (NMR, IR, MS).

  • Screening for biological activity across a range of therapeutic targets.

  • Investigation of its mechanism of action and potential involvement in cellular signaling pathways.

Such studies are essential to unlock the potential of this compound as a valuable scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed guide to a viable synthetic pathway for 5-Chloro-3-cyclopropyl-1,2-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The described methodology is based on established and reliable chemical transformations, ensuring reproducibility for researchers in the field. This document outlines the complete synthesis, including starting materials, intermediates, and detailed experimental protocols. All quantitative data is presented in a clear, tabular format for easy comparison, and the logical workflow is visualized using a Graphviz diagram.

Synthetic Pathway Overview

The synthesis of this compound is proposed as a two-step process. The initial step involves the construction of the core isoxazole ring system through the condensation of a β-ketoester with hydroxylamine. The subsequent step is the chlorination of the resulting isoxazol-5-ol intermediate to yield the final product.

Step 1: Synthesis of 3-cyclopropyl-1,2-oxazol-5-ol

The synthesis commences with the base-catalyzed condensation of ethyl 3-cyclopropyl-3-oxopropanoate with hydroxylamine. This reaction proceeds via a nucleophilic attack of the hydroxylamine on the carbonyl groups of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the stable 3-cyclopropyl-1,2-oxazol-5-ol.

Step 2: Chlorination of 3-cyclopropyl-1,2-oxazol-5-ol

The intermediate, 3-cyclopropyl-1,2-oxazol-5-ol, is then converted to the final product, this compound, through a chlorination reaction. This transformation is effectively achieved using a standard chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like triethylamine. This reaction is analogous to a Vilsmeier-Haack type reaction for the conversion of a hydroxy group on a heterocyclic ring to a chloride.

Experimental Protocols

The following are detailed experimental protocols for the two key steps in the synthesis of this compound.

Synthesis of Ethyl 3-cyclopropyl-3-oxopropanoate (Intermediate A)

This protocol is adapted from a known procedure for the synthesis of β-ketoesters.

Materials:

  • Monoethyl malonate potassium salt

  • Triethylamine (TEA)

  • Magnesium chloride (MgCl₂)

  • Cyclopropanecarbonyl chloride

  • Ethyl acetate (EtOAc)

  • 10% aqueous citric acid solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Tetrahydrofuran (THF)

  • Oxalyl chloride

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a suspension of monoethyl malonate potassium salt (17.0 g, 0.10 mol) in ethyl acetate (100 ml), add triethylamine (34.7 ml, 0.25 mol) and magnesium chloride (14.3 g, 0.15 mol) sequentially.

  • Stir the resulting mixture at 40°C for 20 hours.

  • In a separate flask, dissolve cyclopropanecarbonyl chloride (4.30 g, 50.0 mmol) in tetrahydrofuran (50 ml). Cool the solution in an ice bath and add oxalyl chloride (4.36 ml, 50.0 mmol) and a catalytic amount of N,N-dimethylformamide. Stir for 1 hour at 0°C.

  • After stirring, allow the mixture to warm to room temperature and continue stirring for an additional hour.

  • Slowly add the previously prepared malonic acid solution to the acyl chloride solution under ice bath cooling.

  • Stir the reaction mixture at room temperature for 20 hours.

  • After the reaction is complete, pour the mixture into a 10% aqueous citric acid solution (300 ml) and extract with ethyl acetate (3 x 300 ml).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (500 ml) and brine (300 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 3-cyclopropyl-3-oxopropanoate as a colorless oil, which can be used in the next step without further purification.

Synthesis of 3-cyclopropyl-1,2-oxazol-5-ol (Intermediate B)

This protocol is based on the general synthesis of 3-hydroxyisoxazoles from β-ketoesters and hydroxylamine.[1]

Materials:

  • Ethyl 3-cyclopropyl-3-oxopropanoate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Water

Procedure:

  • Prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (2.63 g, 37.8 mmol) and sodium hydroxide (1.5 g, 37.8 mmol) in water (10 ml).

  • In a separate flask, dissolve ethyl 3-cyclopropyl-3-oxopropanoate (assuming a starting amount of ~31.5 mmol) in a suitable solvent and cool to -10°C.

  • Add the prepared hydroxylamine solution to the solution of the β-ketoester and stir the reaction mixture for 2 hours at -10°C.

  • Quench any excess hydroxylamine by adding acetone (2 ml) at -10°C.

  • Add concentrated hydrochloric acid (8 ml) at once and quickly heat the reaction mixture to 80°C for 1 hour.

  • After cooling, pour the solution into water (80 ml), wash with n-hexane, and extract with ether.

  • Wash the ether extract with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • The crude product can be purified by silica gel chromatography to give 3-cyclopropyl-1,2-oxazol-5-ol.

Synthesis of this compound (Final Product)

This protocol is adapted from a general procedure for the chlorination of isoxazol-5(4H)-ones.[2]

Materials:

  • 3-cyclopropyl-1,2-oxazol-5-ol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • To a stirring suspension of 3-cyclopropyl-1,2-oxazol-5-ol (3 mmol) in phosphorus oxychloride (4 mL), add triethylamine (253 mg, 2.5 mmol, 0.35 mL) dropwise at 0°C.

  • Stir the mixture at 75°C for 12 hours.

  • After completion, pour the reaction mixture into ice (300 g) and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether–EtOAc, 10:1) to obtain this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1aAcylationMonoethyl malonate potassium saltTEA, MgCl₂, Cyclopropanecarbonyl chloride, Oxalyl chloride, DMFEthyl acetate, THF40, 0, rt20, 1, 20Ethyl 3-cyclopropyl-3-oxopropanoate~93
1bCyclizationEthyl 3-cyclopropyl-3-oxopropanoateNH₂OH·HCl, NaOH, HClWater, Ether-10, 802, 13-cyclopropyl-1,2-oxazol-5-ol84[1]
2Chlorination3-cyclopropyl-1,2-oxazol-5-olPOCl₃, TEAPOCl₃0, 7512This compound66-71[2]

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis and the key chemical transformations.

Synthesis_Pathway Start Cyclopropanecarbonyl chloride & Monoethyl malonate potassium salt IntermediateA Ethyl 3-cyclopropyl-3-oxopropanoate Start->IntermediateA Acylation IntermediateB 3-cyclopropyl-1,2-oxazol-5-ol IntermediateA->IntermediateB Condensation with Hydroxylamine FinalProduct This compound IntermediateB->FinalProduct Chlorination (POCl3)

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Isoxazole Ring Formation cluster_step2 Step 2: Chlorination A1 Acylation of Malonate A2 Reaction with Hydroxylamine A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Purification of Intermediate B A3->A4 B1 Reaction with POCl3/TEA A4->B1 Intermediate B B2 Work-up B1->B2 B3 Purification of Final Product B2->B3

Caption: Detailed experimental workflow for the synthesis.

References

Unraveling the Therapeutic Potential of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Look into the Oxazole Family's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

While specific research on the mechanism of action for 5-Chloro-3-cyclopropyl-1,2-oxazole is not publicly available, an examination of the broader oxazole and isoxazole class of compounds offers valuable insights into its potential biological activities. The oxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of therapeutic effects, including anticancer and antimicrobial properties.

The versatility of the oxazole ring allows for the synthesis of diverse molecular architectures, leading to a range of biological targets. Research into structurally related compounds provides a framework for understanding the potential pathways through which this compound might exert its effects.

Potential Anticancer Mechanisms of Oxazole Derivatives

Numerous studies have highlighted the anticancer potential of various oxazole-containing molecules. The primary mechanisms of action identified for these compounds often involve the inhibition of key cellular processes crucial for cancer cell proliferation and survival.

One prominent mechanism is the inhibition of protein kinases . For instance, certain 5-chloro-indole-2-carboxylate derivatives, which share a chloro-substitution pattern, have been shown to act as potent inhibitors of the EGFR/BRAF signaling pathways.[1] These pathways are frequently mutated and overactivated in various cancers, making them critical targets for therapeutic intervention. The binding of these inhibitors to the kinase domain of EGFR and BRAF blocks downstream signaling, leading to a reduction in cell proliferation.

Another significant anticancer mechanism associated with oxazole-containing compounds is the disruption of microtubule dynamics . Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1][2]oxazoles, for example, have been identified as antimitotic agents that inhibit tubulin polymerization by binding to the colchicine site.[3][4] This interference with the microtubule network disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[4]

Potential Antimicrobial Activity of Oxazole Derivatives

The oxazole nucleus is also a key feature in many compounds with potent antimicrobial properties. The mechanism of action in this context can vary depending on the specific derivative and the microbial target. Some oxazole derivatives have been shown to be effective against a range of bacterial and fungal pathogens.[5][6][7] While the precise molecular targets are not always fully elucidated, it is believed that these compounds may interfere with essential microbial processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.

The Significance of the 1,2-Oxazole (Isoxazole) Ring

The 1,2-oxazole, or isoxazole, ring system is a common motif in a variety of biologically active compounds. This includes both naturally occurring substances and synthetic molecules with therapeutic applications.[8] The specific arrangement of the nitrogen and oxygen atoms in the isoxazole ring contributes to its chemical properties and its ability to interact with biological targets.

Future Directions

While the direct mechanism of action for this compound remains to be elucidated, the extensive research on the broader oxazole family provides a strong foundation for future investigation. Further studies are necessary to determine its specific molecular targets and signaling pathways. Such research would involve a range of experimental approaches, including target-based screening, phenotypic screening, and molecular docking studies, to fully characterize its pharmacological profile. The information gathered from the study of related compounds suggests that kinase inhibition and microtubule disruption are plausible starting points for investigating the biological activity of this particular molecule.

Due to the absence of specific experimental data for this compound in the public domain, a detailed in-depth technical guide with quantitative data, experimental protocols, and signaling pathway diagrams for this specific compound cannot be provided at this time. The information presented here is based on the known mechanisms of action for the broader class of oxazole and isoxazole derivatives.

References

Biological Activity of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity of 5-Chloro-3-cyclopropyl-1,2-oxazole is not available in the public domain as of the latest literature search. This document provides an in-depth technical guide based on the known biological activities of structurally related compounds containing the 1,2-oxazole (isoxazole) core, chloro substituents, and cyclopropyl moieties. The information presented herein serves as a predictive framework for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this specific molecule.

Introduction to the 1,2-Oxazole Scaffold

The 1,2-oxazole, or isoxazole, ring is a five-membered heterocyclic motif that is a prominent feature in a multitude of biologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged scaffold in medicinal chemistry.[3] Derivatives of isoxazole have been shown to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][4] The versatility of the isoxazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

The Influence of Chloro and Cyclopropyl Substituents

The biological activity of isoxazole derivatives is significantly modulated by the nature and position of their substituents.

Chloro Group: The presence of a chlorine atom, an electron-withdrawing group, on the isoxazole ring or associated phenyl groups has been shown in several studies to enhance the biological potency of the molecule.[1][3] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the ability to form halogen bonds with biological targets.

Cyclopropyl Group: The cyclopropyl ring is a small, strained carbocycle that is often incorporated into drug candidates to improve metabolic stability, binding affinity, and potency. Its rigid nature can help to lock the molecule into a bioactive conformation. The synthesis of isoxazoles bearing a cyclopropyl group has been documented, indicating its compatibility with this heterocyclic system.[1]

The combination of a 1,2-oxazole core with both a chloro and a cyclopropyl substituent, as in this compound, suggests a molecule designed to leverage the beneficial properties of each component. While direct evidence is lacking, the following sections will detail the biological activities of analogous compounds to infer the potential of this specific chemical entity.

Potential Anticancer Activity

Numerous isoxazole derivatives have been investigated for their anticancer properties. The mechanism of action often involves the inhibition of key cellular processes such as cell cycle progression and signal transduction.

Inhibition of Tubulin Polymerization

Structurally related compounds, such as certain 1,3-oxazole sulfonamides bearing a cyclopropyl ring, have demonstrated potent anticancer activity by inhibiting tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.

Quantitative Data for a Structurally Related 1,3-Oxazole Sulfonamide with a Cyclopropyl Moiety:

Compound ClassCancer Cell LinesActivity MetricValueReference
1,3-Oxazole SulfonamideLeukemiaGI5044.7 nM - 48.8 nM[4]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

A typical protocol to assess the inhibition of tubulin polymerization involves the following steps:

  • Preparation of Tubulin: Porcine or bovine brain tubulin is purified through cycles of polymerization and depolymerization.

  • Assay Setup: The assay is conducted in a temperature-controlled spectrophotometer. Purified tubulin is mixed with a polymerization buffer (e.g., containing GTP and glutamate) and the test compound at various concentrations.

  • Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

  • Data Analysis: The inhibitory concentration (IC50) is calculated by plotting the rate of polymerization against the concentration of the test compound.

Signaling Pathway: Disruption of Microtubule Dynamics

G cluster_0 Normal Microtubule Dynamics cluster_1 Effect of this compound Analog Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Analog Analog Tubulin Dimers_inhibited Tubulin Dimers Analog->Tubulin Dimers_inhibited Binds to Microtubule_inhibited Microtubule Tubulin Dimers_inhibited->Microtubule_inhibited Inhibited Polymerization Cell Cycle Arrest Cell Cycle Arrest Microtubule_inhibited->Cell Cycle Arrest Leads to Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Predicted mechanism of anticancer action via tubulin polymerization inhibition.

Potential Antimicrobial Activity

The isoxazole scaffold is a key component of several antibacterial and antifungal agents. The presence of a chloro substituent can enhance these properties.

Antibacterial and Antifungal Effects

Derivatives of 5-chloro-1,3-benzoxazol-2(3H)-one have been synthesized and shown to possess antibacterial and antifungal activities. While the core structure is different, the presence of the chloro-oxazole moiety is a shared feature.

Quantitative Data for Structurally Related 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives:

CompoundBacterial StrainActivity MetricValueReference
P4AS. aureus, E. coliMICGood activity[1]
P4BS. aureus, E. coliMICGood activity[1]
P2BC. albicansMICGood activity[1]

Experimental Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Experimental Workflow: Antimicrobial Screening

G Start Start Compound Synthesis Synthesize this compound Start->Compound Synthesis Microbial Strains Prepare Bacterial and Fungal Cultures Start->Microbial Strains Broth Microdilution Perform Broth Microdilution Assay Compound Synthesis->Broth Microdilution Microbial Strains->Broth Microdilution Incubation Incubate Plates Broth Microdilution->Incubation MIC Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC Determination Results Results MIC Determination->Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Synthesis of the 1,2-Oxazole Core

A common method for the synthesis of the 1,2-oxazole ring is through the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. This versatile reaction allows for the introduction of various substituents onto the isoxazole core.

General Synthesis Pathway

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Nitrile Oxide R1-C≡N⁺-O⁻ Cycloaddition [3+2] Cycloaddition Nitrile Oxide->Cycloaddition Alkyne R2-C≡C-R3 Alkyne->Cycloaddition Isoxazole Substituted 1,2-Oxazole Cycloaddition->Isoxazole

Caption: General scheme for the synthesis of 1,2-oxazoles.

Conclusion and Future Directions

While direct experimental data for this compound remains elusive, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The combination of the biologically active 1,2-oxazole scaffold with a potency-enhancing chloro group and a metabolically stabilizing cyclopropyl ring suggests that this molecule may exhibit significant anticancer and/or antimicrobial properties.

Future research should focus on the chemical synthesis and subsequent in vitro and in vivo evaluation of this compound. Initial screening should target a broad range of cancer cell lines and microbial strains to identify its primary biological activity. Subsequent studies should aim to elucidate its mechanism of action, identify its molecular targets, and assess its pharmacokinetic and toxicological profiles. Such a systematic investigation will be crucial in determining the true therapeutic potential of this promising, yet uncharacterized, molecule.

References

Potential Therapeutic Targets of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide explores the potential therapeutic targets of the novel compound 5-Chloro-3-cyclopropyl-1,2-oxazole. While direct experimental data for this specific molecule is not yet publicly available, this paper synthesizes existing research on structurally similar isoxazole derivatives to postulate its likely mechanisms of action and therapeutic applications. By analyzing the structure-activity relationships of related compounds, we identify potential enzyme and receptor targets, outline hypothetical signaling pathways, and provide detailed experimental protocols for the validation of these predictions. This document serves as a foundational resource for researchers initiating investigation into the therapeutic potential of this compound.

Introduction

The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This moiety is present in numerous clinically approved drugs and biologically active compounds, demonstrating its versatility as a pharmacophore.[1][2][3][4][5] The diverse therapeutic applications of isoxazole derivatives span from anticancer and anti-inflammatory to antimicrobial and neuroprotective agents.[5][6][7] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the isoxazole core.

The subject of this whitepaper, this compound, possesses two key structural features that suggest a strong potential for biological activity:

  • 5-Chloro Substitution: The presence of a chlorine atom at the 5-position can influence the electronic properties of the isoxazole ring and provide a potential site for metabolic transformation or interaction with biological targets.

  • 3-Cyclopropyl Group: The cyclopropyl moiety is a common feature in medicinal chemistry known to enhance metabolic stability, improve potency, and provide conformational rigidity, which can lead to more specific interactions with target proteins.

This document will explore the plausible therapeutic targets for this compound by drawing parallels with the known biological activities of structurally related isoxazole derivatives.

Postulated Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on isoxazole derivatives, several key therapeutic targets can be hypothesized for this compound.

Enzyme Inhibition

Isoxazole-containing compounds have been widely reported as inhibitors of various enzymes.

  • Cyclooxygenases (COX-1 and COX-2): Several isoxazole derivatives exhibit anti-inflammatory activity through the inhibition of COX enzymes, which are key in the prostaglandin biosynthesis pathway.[8]

  • Lipoxygenases (LOX): Similar to COX enzymes, LOX are involved in inflammatory pathways, and their inhibition by isoxazole compounds has been documented.[9]

  • Carbonic Anhydrases (CAs): Certain isoxazole derivatives have shown inhibitory activity against carbonic anhydrases, which are implicated in various physiological processes, including pH regulation and fluid secretion.[10][11]

  • Protein Kinases: The inhibition of protein kinases is a major strategy in cancer therapy. Isoxazole hybrids have been identified as potential inhibitors of kinases such as TNIK and p38 kinase.[12]

Table 1: Potential Enzyme Targets for this compound

Enzyme TargetTherapeutic AreaRationale based on Isoxazole Analogs
Cyclooxygenase-2 (COX-2)Inflammation, PainMany isoxazole derivatives are selective COX-2 inhibitors.[8]
5-Lipoxygenase (5-LOX)Inflammation, AsthmaIsoxazole derivatives have shown potent 5-LOX inhibitory activity.[9]
Carbonic Anhydrase IX (CA-IX)OncologyIsoxazole sulfonamides are known inhibitors of tumor-associated CA-IX.
Mitogen-Activated Protein Kinase (p38α)Inflammation, OncologyDiaryl isoxazoles act as dual inhibitors of p38α MAP kinase.
Trafalgar (TRAF)-Interacting Kinase (TNIK)OncologyIsoxazole-oxazole hybrids have demonstrated potent TNIK inhibition.[12]
Receptor Modulation

Isoxazole derivatives have also been shown to modulate the activity of various receptors.

  • Farnesoid X Receptor (FXR): FXR is a nuclear receptor involved in bile acid homeostasis and lipid metabolism. Isoxazole derivatives have been identified as FXR agonists.

  • Retinoid-related Orphan Receptor gamma t (RORγt): RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in autoimmune diseases. Trisubstituted isoxazoles have been developed as selective allosteric ligands for RORγt.[13]

Table 2: Potential Receptor Targets for this compound

Receptor TargetTherapeutic AreaRationale based on Isoxazole Analogs
Farnesoid X Receptor (FXR)Metabolic Diseases, Liver DiseasesIsoxazole derivatives have been developed as potent FXR agonists.
Retinoid-related Orphan Receptor gamma t (RORγt)Autoimmune DiseasesTrisubstituted isoxazoles are known selective allosteric modulators of RORγt.[13]
Disruption of Microtubule Dynamics

A significant number of anticancer agents exert their effects by interfering with microtubule polymerization. Several isoxazole-containing compounds have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[6] The structural features of this compound are consistent with those of small molecules that can interact with the tubulin protein.

Visualizing Potential Mechanisms

The following diagrams, generated using the DOT language, illustrate a hypothesized signaling pathway and a general experimental workflow for target validation.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Target Cell cluster_drug This compound Stimulus Stimulus Receptor Receptor Stimulus->Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response Drug 5-Chloro-3-cyclopropyl- 1,2-oxazole Drug->Kinase_Cascade Inhibition

Caption: Hypothesized Kinase Inhibition Pathway.

experimental_workflow Start Start: Hypothesis Generation In_Silico In Silico Screening (Docking, Pharmacophore Modeling) Start->In_Silico In_Vitro In Vitro Assays (Enzyme Inhibition, Receptor Binding) In_Silico->In_Vitro Data_Analysis Data Analysis (IC50, EC50 Determination) In_Vitro->Data_Analysis Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis->Lead_Optimization End End: Candidate Selection Data_Analysis->End Lead_Optimization->In_Vitro

Caption: General Drug Discovery Workflow.

Detailed Experimental Protocols

To validate the hypothesized therapeutic targets of this compound, the following experimental protocols are recommended.

In Vitro Tubulin Polymerization Assay

This assay determines the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • Test compound (this compound) dissolved in DMSO

  • Paclitaxel (positive control for polymerization promotion)

  • Nocodazole (positive control for polymerization inhibition)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a 2x tubulin polymerization buffer containing 10 mM GTP and 60% glycerol.

    • Dilute the test compound and controls to 10x the final desired concentration in General Tubulin Buffer.

  • Assay Setup:

    • On ice, add 10 µL of the 10x test compound or control to the appropriate wells of a pre-chilled 96-well plate.

    • Add 40 µL of ice-cold General Tubulin Buffer to each well.

    • Thaw the purified tubulin on ice and dilute to the desired final concentration (e.g., 3 mg/mL) with ice-cold General Tubulin Buffer containing GTP.

  • Initiation of Polymerization:

    • Initiate the polymerization by adding 50 µL of the cold tubulin solution to each well.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time. An increase in absorbance indicates tubulin polymerization.

    • Compare the polymerization curves of the test compound with the positive and negative controls to determine its effect on tubulin polymerization. Calculate the rate of polymerization and the maximum polymer mass.

Farnesoid X Receptor (FXR) Activation Assay (Cell-Based Reporter Assay)

This assay measures the ability of a compound to activate the Farnesoid X Receptor.

Materials:

  • HEK293T cells (or other suitable host cell line)

  • FXR expression plasmid

  • FXR-responsive reporter plasmid (e.g., containing a bile acid response element driving luciferase expression)

  • Control plasmid (e.g., Renilla luciferase for normalization)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent

  • Test compound (this compound) dissolved in DMSO

  • GW4064 (positive control FXR agonist)

  • 96-well white, clear-bottom cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the FXR expression plasmid, the FXR-responsive reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound or controls. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the cells for an additional 24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity versus the compound concentration.

    • Determine the EC₅₀ value for FXR activation by fitting the data to a dose-response curve.

General Enzyme Inhibition Assay (e.g., for COX-2)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific enzyme.

Materials:

  • Purified enzyme (e.g., recombinant human COX-2)

  • Enzyme-specific substrate (e.g., arachidonic acid for COX-2)

  • Assay buffer

  • Test compound (this compound) dissolved in DMSO

  • Known inhibitor (positive control, e.g., celecoxib for COX-2)

  • 96-well plates

  • Microplate reader (capable of measuring the specific output of the reaction, e.g., colorimetric, fluorometric)

Procedure:

  • Assay Setup:

    • Add assay buffer, enzyme, and various concentrations of the test compound or controls to the wells of a 96-well plate. Include a vehicle control.

    • Pre-incubate the mixture for a specified time at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate to each well.

  • Data Acquisition:

    • Measure the product formation over time using a microplate reader at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • Plot the percentage of enzyme inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of the existing literature on structurally related isoxazole derivatives provides a strong basis for forming well-grounded hypotheses. The presence of the 5-chloro and 3-cyclopropyl substituents suggests that this compound is a promising candidate for drug development, with potential applications in oncology, inflammation, and metabolic diseases. The primary postulated mechanisms of action include enzyme inhibition (particularly of kinases and enzymes in the inflammatory cascade), receptor modulation (such as FXR and RORγt), and disruption of microtubule dynamics.

The experimental protocols detailed in this whitepaper provide a clear roadmap for the systematic evaluation of these hypotheses. Through a combination of in silico modeling, in vitro screening, and detailed mechanistic studies, the therapeutic potential of this compound can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent. Researchers and drug development professionals are encouraged to utilize this guide as a starting point for their investigations into this promising molecule.

References

An In-depth Technical Guide to the Discovery and History of 3-Cyclopropyl-1,2-Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-cyclopropyl-1,2-oxazole (also known as 3-cyclopropylisoxazole) core is a significant heterocyclic scaffold in medicinal chemistry. Its unique combination of the electronically versatile isoxazole ring and the conformationally rigid, metabolically stable cyclopropyl group has led to its incorporation into a variety of biologically active molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this important class of compounds. It includes detailed experimental protocols, quantitative data, and visualizations of synthetic pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction: The Emergence of a Privileged Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has been a cornerstone in the development of pharmaceuticals for decades. Its ability to act as a bioisostere for amide and ester functionalities, coupled with its metabolic stability, has made it a popular choice in drug design. The introduction of a cyclopropyl group at the 3-position of the isoxazole ring further enhances its appeal. The cyclopropyl moiety is known to improve metabolic stability, increase potency, and favorably modulate the physicochemical properties of drug candidates, such as lipophilicity and membrane permeability.

While a definitive seminal publication marking the "discovery" of the first simple 3-cyclopropyl-1,2-oxazole derivative is not readily apparent in the historical literature, its emergence is intrinsically linked to the development of 1,3-dipolar cycloaddition reactions in the mid-20th century, a field pioneered by Rolf Huisgen. This powerful synthetic tool provided a reliable method for the construction of the isoxazole ring, paving the way for the synthesis of a vast array of substituted derivatives, including those bearing a cyclopropyl group.

The interest in 3-cyclopropyl-1,2-oxazole derivatives has grown significantly with the increasing recognition of the cyclopropyl group as a "smart" substituent in medicinal chemistry. Its incorporation is a strategic approach to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds.

Core Synthetic Strategies

The principal and most versatile method for the synthesis of the 3-cyclopropyl-1,2-oxazole core is the 1,3-dipolar cycloaddition of a cyclopropyl-substituted nitrile oxide with an alkyne or a suitable alkene.[1] This reaction forms the five-membered isoxazole ring in a highly efficient and often regioselective manner.

Generation of Cyclopropyl Nitrile Oxide

The key intermediate for the synthesis is cyclopropyl nitrile oxide. This reactive 1,3-dipole is typically generated in situ from a stable precursor to avoid its dimerization. The most common methods for its generation are:

  • Dehydrochlorination of Cyclopropanecarboximidoyl Chloride: This is a widely used method where cyclopropanecarboximidoyl chloride is treated with a base, such as triethylamine, to eliminate hydrogen chloride and form the nitrile oxide.

  • Oxidation of Cyclopropanecarboxaldehyde Oxime: A milder approach involves the oxidation of cyclopropanecarboxaldehyde oxime using reagents like sodium hypochlorite or N-chlorosuccinimide (NCS).[2]

The precursor, cyclopropanecarboxaldehyde, can be synthesized by the oxidation of cyclopropylmethanol.[3][4] The subsequent reaction with hydroxylamine hydrochloride in the presence of a base yields cyclopropanecarboxaldehyde oxime with high efficiency.[3][4]

G cluster_precursor Precursor Synthesis cluster_nitrile_oxide Nitrile Oxide Generation (in situ) Cyclopropylmethanol Cyclopropylmethanol Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Cyclopropylmethanol->Cyclopropanecarboxaldehyde Oxidation Cyclopropanecarboxaldehyde Oxime Cyclopropanecarboxaldehyde Oxime Cyclopropanecarboxaldehyde->Cyclopropanecarboxaldehyde Oxime NH2OH·HCl Cyclopropyl Nitrile Oxide Cyclopropyl Nitrile Oxide Cyclopropanecarboxaldehyde Oxime->Cyclopropyl Nitrile Oxide Oxidation (e.g., NCS) Cyclopropanecarboximidoyl Chloride Cyclopropanecarboximidoyl Chloride Cyclopropanecarboxaldehyde Oxime->Cyclopropanecarboximidoyl Chloride Chlorination Cyclopropanecarboximidoyl Chloride->Cyclopropyl Nitrile Oxide Base (e.g., Et3N)

Diagram 1: Generation of Cyclopropyl Nitrile Oxide.
1,3-Dipolar Cycloaddition

Once the cyclopropyl nitrile oxide is generated in situ, it readily undergoes a [3+2] cycloaddition reaction with a dipolarophile.

  • Reaction with Alkynes: The reaction with a terminal or internal alkyne directly yields the corresponding 3-cyclopropyl-1,2-oxazole. This is the most common and direct route to fully aromatic isoxazoles.

  • Reaction with Alkenes: Cycloaddition with an alkene produces a 3-cyclopropyl-4,5-dihydro-1,2-oxazole (isoxazoline). The isoxazoline can then be oxidized to the corresponding isoxazole if desired.

G Cyclopropyl Nitrile Oxide Cyclopropyl Nitrile Oxide 3-Cyclopropyl-1,2-oxazole 3-Cyclopropyl-1,2-oxazole Cyclopropyl Nitrile Oxide->3-Cyclopropyl-1,2-oxazole + Alkyne 3-Cyclopropyl-4,5-dihydro-1,2-oxazole 3-Cyclopropyl-4,5-dihydro-1,2-oxazole Cyclopropyl Nitrile Oxide->3-Cyclopropyl-4,5-dihydro-1,2-oxazole + Alkene Alkyne Alkyne Alkyne->3-Cyclopropyl-1,2-oxazole Alkene Alkene Alkene->3-Cyclopropyl-4,5-dihydro-1,2-oxazole 3-Cyclopropyl-4,5-dihydro-1,2-oxazole->3-Cyclopropyl-1,2-oxazole Oxidation

Diagram 2: 1,3-Dipolar Cycloaddition Pathway.

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of key intermediates and a final 3-cyclopropyl-1,2-oxazole derivative.

Synthesis of Cyclopropanecarboxaldehyde Oxime

This protocol is adapted from a general procedure for oxime synthesis.[3][4]

Materials:

  • Cyclopropanecarboxaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.1 eq)

  • Sodium carbonate (1.1 eq)

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride and sodium carbonate in a minimal amount of water.

  • Add ethanol to the aqueous solution.

  • To this solution, add cyclopropanecarboxaldehyde dropwise at room temperature.

  • Stir the reaction mixture at ambient temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime.

  • Purify the product by column chromatography on silica gel if necessary.

Reactant Molar Ratio Typical Yield
Cyclopropanecarboxaldehyde1.0~99%[3][4]
Hydroxylamine hydrochloride1.1
Sodium carbonate1.1
Synthesis of 3-Cyclopropyl-5-phenyl-1,2-oxazole

This protocol is a representative example of a 1,3-dipolar cycloaddition.

Materials:

  • Cyclopropanecarboxaldehyde oxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Phenylacetylene (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve cyclopropanecarboxaldehyde oxime in DCM.

  • Add NCS portion-wise to the solution at 0 °C and stir for 30 minutes. This generates the cyclopropanecarboximidoyl chloride in situ.

  • To the reaction mixture, add phenylacetylene.

  • Add triethylamine dropwise at 0 °C. The triethylamine serves to generate the nitrile oxide from the imidoyl chloride.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 3-cyclopropyl-5-phenyl-1,2-oxazole.

Product Typical Yield ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
3-Cyclopropyl-5-phenyl-1,2-oxazole75-85%7.80-7.75 (m, 2H), 7.45-7.35 (m, 3H), 6.40 (s, 1H), 2.05-1.95 (m, 1H), 1.15-1.05 (m, 2H), 0.95-0.85 (m, 2H)170.1, 162.5, 129.9, 128.8, 127.5, 125.6, 97.2, 9.5, 7.8

Note: NMR data are predicted and may vary slightly from experimental values.

Biological Activity and Applications in Drug Discovery

Derivatives of 3-cyclopropyl-1,2-oxazole have shown promise in a range of therapeutic areas, primarily due to the favorable properties imparted by the cyclopropyl group. While comprehensive structure-activity relationship (SAR) studies on a wide range of simple 3-cyclopropyl-1,2-oxazoles are not extensively published, their incorporation into more complex molecules has demonstrated significant biological effects.

Enzyme Inhibition

The rigid and defined conformation of the cyclopropyl group makes it an excellent substituent for probing the binding pockets of enzymes. 3-Cyclopropyl-1,2-oxazole derivatives have been investigated as inhibitors of various enzymes, including:

  • Kinases: The isoxazole scaffold can participate in hydrogen bonding interactions within the ATP-binding site of kinases, and the cyclopropyl group can occupy hydrophobic pockets, leading to potent and selective inhibition.

  • Proteases: As bioisosteres of amides, isoxazoles can mimic the peptide backbone, while the cyclopropyl group can confer metabolic stability against proteolytic cleavage.

  • Other Enzymes: The versatility of the 3-cyclopropyl-1,2-oxazole core allows for its application as a scaffold for inhibitors of a wide range of other enzymes implicated in disease.

Receptor Modulation

The 3-cyclopropyl-1,2-oxazole moiety has been incorporated into ligands for various G-protein coupled receptors (GPCRs) and nuclear receptors. For instance, a notable example, although a 5-cyclopropylisoxazole, is the potent and selective Farnesoid X receptor (FXR) agonist LY2562175, which has demonstrated lipid-modulating properties in preclinical studies. This highlights the potential of the cyclopropyl-isoxazole scaffold in developing therapies for metabolic diseases.

G cluster_targets Potential Biological Targets 3-Cyclopropyl-1,2-oxazole Derivative 3-Cyclopropyl-1,2-oxazole Derivative Biological Target Biological Target 3-Cyclopropyl-1,2-oxazole Derivative->Biological Target Binds to Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect Modulates Enzymes (Kinases, Proteases) Enzymes (Kinases, Proteases) Receptors (GPCRs, Nuclear Receptors) Receptors (GPCRs, Nuclear Receptors)

Diagram 3: General Workflow in Drug Discovery.

Conclusion and Future Perspectives

The 3-cyclopropyl-1,2-oxazole scaffold represents a valuable building block in modern medicinal chemistry. Its synthesis is well-established through the robust 1,3-dipolar cycloaddition reaction, allowing for the facile generation of diverse derivatives. The unique combination of the isoxazole ring's electronic properties and the cyclopropyl group's conformational and metabolic benefits makes this core attractive for the development of novel therapeutics.

Future research in this area will likely focus on:

  • The development of novel, more efficient, and stereoselective synthetic methods.

  • Comprehensive SAR studies to better understand the contribution of the 3-cyclopropyl group to biological activity.

  • The application of this scaffold in the design of inhibitors for new and challenging biological targets.

This in-depth technical guide provides a solid foundation for researchers and scientists to explore the potential of 3-cyclopropyl-1,2-oxazole derivatives in their drug discovery and development endeavors.

References

A Technical Guide to the Physicochemical Properties of 5-Chloro-Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-chloro-isoxazole compounds. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant biological pathways.

Physicochemical Properties

The physicochemical properties of 5-chloro-isoxazole derivatives are crucial for understanding their behavior in biological systems and for optimizing their potential as therapeutic agents. Key parameters such as melting point, boiling point, pKa, solubility, and lipophilicity (logP) are summarized below.

Data Presentation

The following table summarizes the available quantitative data for a selection of 5-chloro-isoxazole compounds. It is important to note that some of these values are predicted and should be confirmed experimentally.

Compound NameMolecular FormulaMelting Point (°C)Boiling Point (°C)pKa (Predicted)LogP (Predicted)Solubility
5-Chloro-3-phenylisoxazoleC₉H₆ClNO51-52[1]314.5[2]---
3-(Benzo[d][2][3]dioxol-5-yl)-5-chloroisoxazoleC₁₀H₆ClNO₃82-83[4]----
5-Chloro-3-(2,3-dihydrobenzo[b][2][5]dioxin-6-yl)isoxazoleC₁₁H₈ClNO₃78-79[4]----
3-([1,1'-Biphenyl]-4-yl)-5-chloroisoxazoleC₁₅H₁₀ClNO139-140[4]----
5-(Chloromethyl)-3-phenyl-1,2-oxazoleC₁₀H₈ClNO68-70[6]----
3-(5-Chlorothiophen-2-yl)-5-(p-tolyl)-4,5-dihydroisoxazoleC₁₄H₁₂Cl NOS126-128[2]---Soluble in polar solvents like water, methanol, and ethanol; low solubility in non-polar solvents like hexane and benzene.[7]
5-Chloro-3-(p-tolyl)isoxazoleC₁₀H₈ClNO-----
5-Chloro-3-(4-ethylphenyl)isoxazoleC₁₁H₁₀ClNO-----

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of 5-chloro-isoxazole compounds. This section provides step-by-step protocols for key experiments.

Synthesis of 3,5-Disubstituted Isoxazoles

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be adapted for various 5-chloro-isoxazole derivatives.[8]

Materials:

  • Aldehyde (1 equivalent)

  • Hydroxylamine hydrochloride (1.5 equivalents)

  • Sodium hydroxide (1 equivalent)

  • N-Chlorosuccinimide (NCS) (1.5 equivalents)

  • Alkene or Alkyne (1 equivalent)

  • Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2)

  • Ethyl acetate

  • Water

  • Silica gel for column chromatography

  • Hexane

  • Mo(CO)₆ (for conversion to β-amino enones)

  • Acetonitrile

Procedure:

  • Oxime Formation: To a stirred solution of the corresponding aldehyde (1 equivalent) in the deep eutectic solvent (e.g., 1 mL per 2 mmol of aldehyde), add hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1 equivalent). Stir the resulting mixture at 50 °C for one hour.

  • Hydroximinoyl Chloride Formation: To the same reaction mixture, add N-chlorosuccinimide (1.5 equivalents) and continue stirring at 50 °C for three hours.

  • Cycloaddition: Add the corresponding alkene or alkyne (1 equivalent) to the mixture and continue stirring at 50 °C for four hours.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 or 500 MHz)

  • NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified 5-chloro-isoxazole derivative in about 0.6 mL of a suitable deuterated solvent.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • Record ¹H NMR and ¹³C NMR spectra at room temperature.

  • For ¹H NMR, typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the TMS signal at 0 ppm.

  • Analyze the chemical shifts, integration values (for ¹H NMR), and coupling patterns to elucidate the structure of the compound. The chemical shifts of protons and carbons in the isoxazole ring are characteristic and can be used for structural confirmation.

Analysis by Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Instrumentation:

  • Mass Spectrometer (e.g., GC-MS or LC-MS) with an appropriate ionization source (e.g., Electron Impact - EI, or Electrospray Ionization - ESI).

Sample Preparation:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent.

  • For LC-MS, dissolve the sample in a solvent compatible with the mobile phase.

Data Acquisition:

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable mass range.

Data Analysis:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

  • Analyze the fragmentation pattern. For 5-chloro-isoxazole compounds, characteristic fragmentation may involve the loss of a chlorine atom, cleavage of the isoxazole ring, and fragmentation of the substituent groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key indicator for the presence of a chlorine atom.

Signaling Pathway Involvement

Isoxazole derivatives have been shown to interact with various signaling pathways, making them attractive candidates for the development of targeted therapies. This section provides a visual representation of their inhibitory effects on key pathways.

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the c-Jun N-terminal kinase (JNK) cascade, is crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is implicated in various diseases, including cancer and inflammatory disorders. Certain isoxazole derivatives have been identified as potent inhibitors of this pathway.[3][5][9]

MAPK_JNK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK JNK JNK MAPKK->JNK c-Jun c-Jun JNK->c-Jun Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->JNK Inhibition Gene Expression Gene Expression c-Jun->Gene Expression Transcription

MAPK/JNK pathway inhibition by isoxazole derivatives.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Its dysregulation is a common feature in many cancers. Isoxazole derivatives have been investigated for their potential to inhibit this pathway.

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Cell Survival Cell Survival Akt->Cell Survival Proliferation Proliferation Akt->Proliferation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->PI3K Inhibition

PI3K/Akt pathway inhibition by isoxazole derivatives.
JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. Inhibitors of this pathway, including some isoxazole derivatives, are of significant therapeutic interest.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Isoxazole Derivative Isoxazole Derivative Isoxazole Derivative->JAK Inhibition Gene Transcription Gene Transcription DNA->Gene Transcription

JAK-STAT pathway inhibition by isoxazole derivatives.

References

In Silico Modeling of 5-Chloro-3-cyclopropyl-1,2-oxazole Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Chloro-3-cyclopropyl-1,2-oxazole is a small molecule featuring a substituted oxazole heterocyclic ring, a scaffold known to be present in various biologically active compounds. The exploration of such novel chemical entities is a cornerstone of modern drug discovery. In silico modeling provides a powerful, cost-effective, and rapid approach to profile new molecules, predict their biological targets, and characterize their interactions at an atomic level before committing to extensive experimental validation.[1][2]

This technical guide presents a comprehensive, albeit prospective, in silico workflow designed to elucidate the potential protein interactions of this compound. Given the limited publicly available data on this specific molecule, this document serves as a roadmap for researchers and drug development professionals to systematically investigate its therapeutic potential. The methodologies outlined herein are based on established computational techniques that are widely applied in drug discovery.[3][4]

Section 1: Target Identification and Prioritization

The initial step in characterizing a novel compound is to identify its potential biological targets. In silico target prediction methods can be broadly categorized into ligand-based and structure-based approaches.[5]

Methodology: A Hybrid Approach

A robust strategy involves a hybrid approach that leverages multiple computational methods to generate a high-confidence list of potential protein targets.[6][7]

  • Ligand-Based Target Prediction: This method relies on the principle of chemical similarity, which posits that structurally similar molecules are likely to have similar biological activities.[5] The 2D and 3D structure of this compound is used to screen databases of known bioactive compounds (e.g., ChEMBL, PubChem) to find molecules with similar pharmacophoric features or chemical fingerprints. Targets associated with these similar molecules are then considered potential targets for the query compound. Various web servers and software platforms, such as SwissTargetPrediction, SuperPred, and SEA, can be employed for this purpose.[7]

  • Structure-Based Target Prediction (Reverse Docking): In this approach, the 3D structure of this compound is docked against a large library of protein structures with known binding sites.[6] This "reverse docking" paradigm screens for proteins that exhibit favorable binding energies with the compound. This method is particularly useful for identifying novel or unexpected targets that might not be found through similarity searches alone.

  • Machine Learning and Data Mining: Chemogenomic models, which are trained on large datasets of known compound-protein interactions, can also predict targets.[8] These models use descriptors of both the small molecule and the protein sequence to predict the likelihood of an interaction.[8]

The outputs from these diverse methods are then consolidated, and the targets are ranked based on a consensus score or the frequency of their prediction across different platforms.[7]

cluster_input Input Molecule cluster_methods Target Prediction Methods cluster_output Output mol This compound (2D/3D Structure) ligand_based Ligand-Based Screening (Similarity Search) mol->ligand_based structure_based Structure-Based Screening (Reverse Docking) mol->structure_based ml Machine Learning (Chemogenomic Models) mol->ml consolidation Consolidation & Scoring ligand_based->consolidation structure_based->consolidation ml->consolidation target_list Prioritized Target List consolidation->target_list

Caption: Workflow for in silico target identification. (Max Width: 760px)

Data Presentation: Hypothetical Target Prioritization

Predicted TargetTarget ClassLigand-Based ScoreReverse Docking ScoreML Prediction ScoreConsensus Rank
Kinase AKinase0.85-8.2 kcal/mol0.911
Protease BProtease0.79-7.9 kcal/mol0.882
GPCR CGPCR0.81-7.5 kcal/mol0.823
NHR DNuclear Receptor0.65-8.1 kcal/mol0.754

Section 2: Molecular Docking

Once a prioritized list of potential targets is established, molecular docking is performed to predict the preferred binding mode and affinity of this compound within the active site of each target protein.[9][10] This provides insights into the specific atomic interactions that may govern the compound's biological activity.

Methodology: Structure-Based Docking Protocol

  • Protein Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). The structure is prepared by removing water molecules and other non-essential ions, adding hydrogen atoms, and assigning partial charges.[11][12] Any missing residues or loops may be modeled using homology modeling tools.

  • Ligand Preparation: A 3D conformation of this compound is generated and energy-minimized. Rotatable bonds are defined to allow for conformational flexibility during the docking process.

  • Grid Generation: A grid box is defined around the known or predicted binding site of the target protein. This grid is used by the docking algorithm to pre-calculate the potential energy of interaction between different atom types, which speeds up the calculation.[10]

  • Docking Simulation: A docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore various possible conformations and orientations (poses) of the ligand within the binding site.[9][13]

  • Scoring and Analysis: Each generated pose is evaluated using a scoring function, which estimates the binding free energy (e.g., in kcal/mol). The poses are then clustered and ranked. The top-ranked poses are visually inspected to analyze key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

cluster_prep Preparation cluster_setup Docking Setup cluster_run Execution & Analysis protein_prep Target Protein Preparation (from PDB) grid_gen Grid Box Generation (at Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (3D Structure) docking Run Docking Algorithm ligand_prep->docking grid_gen->docking scoring Scoring & Ranking Poses docking->scoring analysis Interaction Analysis scoring->analysis

Caption: General workflow for molecular docking. (Max Width: 760px)

Data Presentation: Hypothetical Docking Results

TargetDocking Score (kcal/mol)Estimated Ki (nM)Key Interacting ResiduesInteraction Type
Kinase A-8.5250LYS72, GLU91Hydrogen Bond, Salt Bridge
Kinase A-8.5250VAL23, LEU135Hydrophobic
Protease B-7.8850HIS41, CYS145Hydrogen Bond
Protease B-7.8850MET49, MET165Hydrophobic
NHR D-8.2400ARG394, SER320Hydrogen Bond
NHR D-8.2400ILE250, TRP383Hydrophobic, Pi-Stacking

Section 3: Molecular Dynamics (MD) Simulation

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the protein-ligand complex in a simulated physiological environment over time.[14]

Methodology: Protein-Ligand MD Simulation Protocol

  • System Preparation: The top-ranked docked complex from the previous step is used as the starting structure. A force field (e.g., CHARMM, AMBER) is assigned to both the protein and the ligand.[14][15] The complex is then placed in a periodic box of explicit solvent (e.g., TIP3P water model) and neutralized with counter-ions (e.g., Na+, Cl-).[14][16]

  • Energy Minimization: The energy of the entire system is minimized, typically using the steepest descent algorithm, to remove any steric clashes or unfavorable geometries.[14]

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated in two phases:

    • NVT Ensemble (Canonical): The system is equilibrated at constant Number of particles, Volume, and Temperature to ensure the temperature stabilizes.

    • NPT Ensemble (Isothermal-Isobaric): The system is further equilibrated at constant Number of particles, Pressure, and Temperature, allowing the density of the system to relax to the correct value.[15]

  • Production MD Run: After equilibration, the production simulation is run for a significant duration (e.g., 100-200 ns), during which the trajectory (atomic coordinates over time) is saved for analysis.

  • Trajectory Analysis: The saved trajectory is analyzed to evaluate the stability of the complex. Key metrics include:

    • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.[14]

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.[14]

    • Radius of Gyration (Rg): To measure the compactness of the protein.[14]

    • Binding Free Energy Calculation (e.g., MM/PBSA): To provide a more accurate estimation of binding affinity.

cluster_setup System Setup cluster_equil Equilibration cluster_run Production & Analysis start Start with Docked Complex solvation Solvation & Ionization start->solvation minimization Energy Minimization solvation->minimization nvt NVT Equilibration (Temp) minimization->nvt npt NPT Equilibration (Pressure) nvt->npt production Production MD Run npt->production analysis Trajectory Analysis (RMSD, RMSF, etc.) production->analysis

Caption: Workflow for molecular dynamics simulation. (Max Width: 760px)

Data Presentation: Hypothetical MD Simulation Summary (100 ns)

MetricTarget: Kinase ATarget: NHR DInterpretation
Avg. Protein RMSD (Å)1.8 ± 0.33.5 ± 0.8Lower value suggests higher stability of the protein backbone.
Avg. Ligand RMSD (Å)1.2 ± 0.24.1 ± 1.1Lower value indicates the ligand remains stably bound in the pocket.
MM/PBSA Energy (kcal/mol)-45.7 ± 5.2-28.9 ± 7.5A more negative value suggests stronger binding affinity.
Key H-Bonds OccupancyLYS72 (95%), GLU91 (88%)ARG394 (55%)High occupancy indicates stable hydrogen bonds.

Section 4: ADMET Prediction

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to minimize late-stage failures in drug development.[17][18] In silico tools can provide valuable initial assessments of a molecule's drug-likeness and potential liabilities.[19][20]

Methodology: In Silico ADMET Profiling

A variety of computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are used to predict a wide range of pharmacokinetic and toxicological endpoints from the chemical structure of this compound.[17][21] It is recommended to use multiple tools (e.g., SwissADME, ADMET-AI, pkCSM) to compare predictions and increase confidence.[17]

Key Predicted Properties:

  • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

  • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein (P-gp) substrate/inhibitor.

  • Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

  • Metabolism: Cytochrome P450 (CYP) enzyme inhibition (e.g., CYP1A2, CYP2C9, CYP3A4).

  • Toxicity: AMES mutagenicity, hERG inhibition (cardiotoxicity), hepatotoxicity.

cluster_admet ADMET Property Prediction cluster_analysis Analysis mol Input Molecule (SMILES/Structure) absorption Absorption (e.g., HIA, Caco-2) mol->absorption distribution Distribution (e.g., BBB, PPB) mol->distribution metabolism Metabolism (e.g., CYP Inhibition) mol->metabolism excretion Excretion (e.g., Renal Clearance) mol->excretion toxicity Toxicity (e.g., hERG, AMES) mol->toxicity drug_likeness Drug-Likeness Rules (e.g., Lipinski's Rule of 5) mol->drug_likeness risk_assessment Overall Risk Assessment absorption->risk_assessment distribution->risk_assessment metabolism->risk_assessment excretion->risk_assessment toxicity->risk_assessment drug_likeness->risk_assessment

Caption: Logical flow for ADMET property prediction. (Max Width: 760px)

Data Presentation: Hypothetical ADMET Profile

PropertyPredicted ValueAcceptable RangeInterpretation
Molecular Weight ( g/mol )143.57< 500Good
LogP1.85-0.4 to +5.6Good lipophilicity
HIAHighHighLikely well-absorbed from the gut
BBB PermeantYesYes/NoPotential for CNS activity
CYP2D6 InhibitorNoNoLow risk of drug-drug interactions via this isoform
hERG InhibitionLow RiskLow RiskLow risk of cardiotoxicity
AMES ToxicityNon-mutagenNon-mutagenLow risk of mutagenicity

Section 5: Experimental Validation Protocols

The final and most critical step is the experimental validation of the in silico predictions.[22][23][24] Computational models generate hypotheses that must be tested in the laboratory to confirm the compound's activity and mechanism of action.

1. Target Binding Assays

  • Objective: To confirm a direct physical interaction between this compound and the predicted protein target.

  • Methodology (Surface Plasmon Resonance - SPR):

    • Immobilize the purified recombinant target protein onto a sensor chip.

    • Flow a series of concentrations of this compound over the chip.

    • Measure the change in the refractive index at the surface as the compound binds and dissociates.

    • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and calculate the binding affinity (KD).

2. Functional Assays (Enzyme Inhibition)

  • Objective: To determine if the binding of the compound modulates the biological activity of the target protein (if it is an enzyme).

  • Methodology (Kinase Activity Assay - Example for Kinase A):

    • In a multi-well plate, combine the recombinant Kinase A enzyme with its specific substrate and ATP.

    • Add varying concentrations of this compound to the wells.

    • Incubate for a set period to allow the phosphorylation reaction to occur.

    • Use a detection reagent (e.g., luminescence-based) that measures the amount of ATP remaining or the amount of phosphorylated product formed.

    • Plot the enzyme activity against the compound concentration to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

3. Cell-Based Assays

  • Objective: To assess the effect of the compound in a more biologically relevant cellular context.

  • Methodology (Cell Viability/Cytotoxicity Assay):

    • Culture a relevant cancer cell line (e.g., one that overexpresses the target protein) in multi-well plates.

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a specified time (e.g., 48-72 hours).

    • Add a viability reagent (e.g., MTT, CellTiter-Glo) that measures metabolic activity, which correlates with the number of viable cells.

    • Measure the signal (absorbance or luminescence) and calculate the percentage of cell viability relative to an untreated control.

    • Determine the GI50 or IC50 value, representing the concentration that causes 50% growth inhibition or cell death.

Conclusion

The in silico workflow detailed in this guide provides a systematic and multi-faceted approach to characterizing the potential interactions of a novel compound like this compound. By integrating target prediction, molecular docking, molecular dynamics, and ADMET profiling, researchers can efficiently generate high-quality, testable hypotheses regarding a molecule's mechanism of action, binding affinity, and drug-like properties. This computational pre-assessment is an indispensable component of the modern drug discovery pipeline, enabling the prioritization of resources toward the most promising candidates for subsequent experimental validation and development. The synergy between in silico prediction and empirical testing ultimately accelerates the journey from a novel chemical entity to a potential therapeutic agent.

References

An In-depth Technical Guide on the Solubility and Stability Studies of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential studies required to characterize the solubility and stability of the novel chemical entity, 5-Chloro-3-cyclopropyl-1,2-oxazole. In the absence of publicly available experimental data for this specific molecule, this document outlines the standardized, industry-accepted methodologies and experimental protocols necessary to generate this critical information. Adherence to these protocols is fundamental for the successful development of this compound for pharmaceutical or other applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling the systematic evaluation of this compound's physicochemical properties.

Introduction to this compound

This compound is a heterocyclic compound featuring an isoxazole ring substituted with a chloro group and a cyclopropyl moiety. The isoxazole scaffold is a prevalent feature in many biologically active compounds, suggesting that this molecule may hold therapeutic potential. A thorough understanding of its solubility and stability is a prerequisite for any further development, as these properties fundamentally influence its bioavailability, formulation, and shelf-life.

Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. The following sections detail the experimental protocols for determining the solubility of this compound.

Experimental Protocols for Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility.

Protocol:

  • An excess amount of this compound is added to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

  • The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-72 hours).

  • The resulting saturated solutions are filtered to remove any undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Kinetic solubility provides a measure of how quickly the compound dissolves and is often used in early-stage drug discovery for high-throughput screening.

Protocol:

  • A concentrated stock solution of this compound is prepared in an organic solvent (e.g., DMSO).

  • Aliquots of the stock solution are added to aqueous buffers in a 96-well plate format.

  • The plate is shaken for a defined period (e.g., 1-2 hours) at a constant temperature.

  • The concentration of the dissolved compound is measured, often by turbidimetry or UV-Vis spectroscopy, to determine the point of precipitation.

Data Presentation: Solubility

The quantitative data obtained from these studies should be summarized as follows:

Solvent/Buffer (pH) Temperature (°C) Solubility (µg/mL) Method
0.1 N HCl (pH 1.2)25[Experimental Value]Shake-Flask
Acetate Buffer (pH 4.5)25[Experimental Value]Shake-Flask
Phosphate Buffer (pH 6.8)25[Experimental Value]Shake-Flask
Phosphate Buffer (pH 7.4)25[Experimental Value]Shake-Flask
Water25[Experimental Value]Shake-Flask
Simulated Gastric Fluid37[Experimental Value]Shake-Flask
Simulated Intestinal Fluid37[Experimental Value]Shake-Flask
[Aqueous Buffer]25[Experimental Value]Kinetic

Stability Assessment

Stability testing is crucial to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. The International Council for Harmonisation (ICH) provides guidelines for these studies.

Experimental Protocols for Stability Studies

Forced degradation studies are designed to identify the likely degradation products and establish the intrinsic stability of the molecule.[1] These studies expose the compound to conditions more severe than accelerated stability testing.[1]

a) Hydrolytic Stability:

  • Protocol: Solutions of this compound are prepared in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions. These solutions are then stored at elevated temperatures (e.g., 60 °C) for a defined period. Samples are withdrawn at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

b) Oxidative Stability:

  • Protocol: A solution of the compound is treated with an oxidizing agent, such as hydrogen peroxide (3-30%), at room temperature. Samples are analyzed at different time intervals to assess the extent of degradation.

c) Photostability:

  • Protocol: Solid this compound and its solution are exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.[2][3] A control sample is kept in the dark. The extent of degradation is determined by comparing the light-exposed samples to the dark control.

d) Thermal Stability:

  • Protocol: The solid compound is stored in a temperature-controlled oven at elevated temperatures (e.g., 60°C, 80°C) and under controlled humidity (e.g., 75% RH). Samples are analyzed at specified time points to assess degradation.

Long-term stability studies are conducted under recommended storage conditions to establish the re-test period or shelf life.

Protocol:

  • At least three batches of this compound are stored under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) storage conditions.

  • Samples are pulled at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed for appearance, assay, and degradation products.

Data Presentation: Stability

The results from the stability studies should be tabulated to facilitate comparison and analysis.

Forced Degradation Study Summary:

Stress Condition Duration Temperature (°C) % Degradation Number of Degradants
0.1 N HCl[e.g., 24 h][e.g., 60][Experimental Value][Experimental Value]
Water[e.g., 24 h][e.g., 60][Experimental Value][Experimental Value]
0.1 N NaOH[e.g., 24 h][e.g., 60][Experimental Value][Experimental Value]
3% H₂O₂[e.g., 8 h]RT[Experimental Value][Experimental Value]
Light Exposure[ICH Q1B]RT[Experimental Value][Experimental Value]
Heat (Solid)[e.g., 7 days][e.g., 80][Experimental Value][Experimental Value]

Long-Term Stability Data Summary (Example for 25 °C/60% RH):

Time Point (Months) Appearance Assay (% of Initial) Total Degradants (%)
0[Description]100[Initial Value]
3[Description][Experimental Value][Experimental Value]
6[Description][Experimental Value][Experimental Value]
9[Description][Experimental Value][Experimental Value]
12[Description][Experimental Value][Experimental Value]
18[Description][Experimental Value][Experimental Value]
24[Description][Experimental Value][Experimental Value]
36[Description][Experimental Value][Experimental Value]

Visualizations

Experimental Workflows

Solubility_Workflow cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility thermo_start Add excess compound to buffers thermo_equilibrate Agitate at constant temperature (24-72h) thermo_start->thermo_equilibrate thermo_filter Filter to remove undissolved solid thermo_equilibrate->thermo_filter thermo_analyze Quantify concentration by HPLC-UV thermo_filter->thermo_analyze thermo_result Thermodynamic Solubility Data thermo_analyze->thermo_result kinetic_start Prepare DMSO stock solution kinetic_add Add stock solution to aqueous buffers kinetic_start->kinetic_add kinetic_shake Shake for a defined period (1-2h) kinetic_add->kinetic_shake kinetic_measure Measure concentration (turbidimetry/UV-Vis) kinetic_shake->kinetic_measure kinetic_result Kinetic Solubility Data kinetic_measure->kinetic_result

Caption: Workflow for determining thermodynamic and kinetic solubility.

Stability_Workflow cluster_forced_degradation Forced Degradation Studies cluster_long_term Long-Term Stability Studies stress_conditions Expose compound to: - Acid/Base Hydrolysis - Oxidation - Photolysis - Thermal Stress stress_sample Sample at various time points stress_conditions->stress_sample stress_analyze Analyze by stability-indicating HPLC stress_sample->stress_analyze stress_identify Identify degradation pathways and products stress_analyze->stress_identify stress_result Intrinsic Stability Profile stress_identify->stress_result longterm_store Store at long-term and accelerated conditions longterm_pull Pull samples at specified intervals longterm_store->longterm_pull longterm_analyze Analyze for assay and degradants longterm_pull->longterm_analyze longterm_evaluate Evaluate data to determine shelf life longterm_analyze->longterm_evaluate longterm_result Shelf Life/Retest Period longterm_evaluate->longterm_result

Caption: Workflow for conducting forced degradation and long-term stability studies.

Conclusion

The successful development of this compound as a potential therapeutic agent or for other applications is contingent upon a thorough understanding of its fundamental physicochemical properties. This technical guide provides the necessary framework for conducting comprehensive solubility and stability studies. The detailed experimental protocols and data presentation formats outlined herein will enable researchers to generate the robust and reliable data required for regulatory submissions and to inform formulation development. By systematically applying these methodologies, the scientific community can effectively evaluate the potential of this promising molecule.

References

The 5-Chloro-1,2-Oxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Biological Activity, and Therapeutic Potential

The 5-chloro-1,2-oxazole (also known as 5-chloroisoxazole) scaffold is a privileged heterocyclic motif in medicinal chemistry, attracting significant attention from researchers in drug discovery and development. Its unique electronic properties and synthetic versatility make it a valuable building block for the design of novel therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the 5-chloro-1,2-oxazole core, including its synthesis, quantitative biological data of its derivatives, detailed experimental protocols, and visualizations of relevant chemical and biological workflows.

Synthesis of the 5-Chloro-1,2-Oxazole Scaffold

The construction of the 5-chloro-1,2-oxazole ring can be achieved through several synthetic strategies. A common and effective method involves the use of Vilsmeier reagent for the cyclization of N-aroylglycines. This approach allows for the convenient preparation of 5-chloro-2-aryloxazole-4-carbaldehydes, which are versatile intermediates for further functionalization.

Experimental Protocols

Protocol 1: Synthesis of N-Aroylglycine Precursors [1]

This procedure outlines the synthesis of the N-aroylglycine precursors necessary for the subsequent cyclization to the oxazole ring.

  • Dissolution: Dissolve glycine (40.0 mmol) in a 10% aqueous solution of sodium hydroxide (50 mL).

  • Acylation: To the vigorously stirred solution, add the corresponding aroyl chloride (60.3 mmol) dropwise at room temperature.

  • Reaction Monitoring: Continue stirring for 5 hours at room temperature.

  • Work-up: Add cool water (50 g) to the reaction mixture.

  • Acidification: Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH reaches 1-2.

  • Isolation: Collect the resulting white crystalline solid by filtration, wash with cold water, and dry to afford the N-aroylglycine.

Protocol 2: Synthesis of 5-Chloro-2-aryloxazole-4-carbaldehyde via Vilsmeier Reaction [1]

This protocol describes the cyclization of N-aroylglycines to the target 5-chloro-oxazole derivatives using a Vilsmeier reagent generated from bis(trichloromethyl) carbonate (BTC) and dimethylformamide (DMF).

  • Vilsmeier Reagent Preparation: In a flame-dried flask under an inert atmosphere, prepare the Vilsmeier reagent by reacting BTC with DMF.

  • Reaction with Precursor: Add the N-aroylglycine (1 equivalent) to the freshly prepared Vilsmeier reagent.

  • Cyclization: Heat the reaction mixture to facilitate the cyclization and formation of the 5-chloro-2-aryloxazole-4-carbaldehyde.

  • Quenching and Extraction: After completion of the reaction (monitored by TLC), cool the mixture to room temperature, pour it into ice water, and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 5-chloro-2-aryloxazole-4-carbaldehyde.

Biological Activity of 5-Chloro-1,2-Oxazole Derivatives

Derivatives of the 5-chloro-1,2-oxazole scaffold have been investigated for a range of biological activities, particularly as antifungal and anticancer agents. The chlorine atom at the 5-position can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Quantitative Data Summary

While extensive quantitative data specifically for 5-chloro-1,2-oxazole derivatives is still emerging in the public domain, some studies on related chloro-heterocyclic scaffolds provide valuable insights into their potential potency.

Compound ClassTarget Organism/Cell LineBiological ActivityMeasurementValueReference
Novel 5-chloro-pyrazole derivativesFusarium graminearumAntifungalEC500.74 µg/mL[2]
Botrytis cinereaAntifungalEC500.68 µg/mL[2]
Rhizoctonia solaniAntifungalEC500.85 µg/mL[2]
2-[2-(5-Chloro carboxy phenyl) azo]1-methyl imidazole ligandPC3 (Prostate Cancer)AnticancerIC5094.48 µg/mL[3]
Ni(II) complex of the ligandPC3 (Prostate Cancer)AnticancerIC50217.8 µg/mL[3]
Cu(II) complex of the ligandPC3 (Prostate Cancer)AnticancerIC50145.2 µg/mL[3]

Signaling Pathways and Mechanisms of Action

The broader class of oxazole derivatives has been shown to exert its biological effects through various mechanisms of action, suggesting potential pathways for 5-chloro-1,2-oxazole analogs. These include the inhibition of crucial cellular targets such as STAT3, microtubules, and DNA topoisomerases.[4] The introduction of a chloro-substituent can modulate these interactions and potentially lead to novel mechanisms of action.

Visualizing Workflows and Pathways

To aid researchers in conceptualizing the synthesis and evaluation of 5-chloro-1,2-oxazole derivatives, the following diagrams illustrate a general synthetic workflow and a typical biological screening cascade.

Synthesis_Workflow General Synthetic Workflow for 5-Chloro-1,2-Oxazole Derivatives cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Purification Glycine Glycine NAroylglycine N-Aroylglycine Glycine->NAroylglycine Acylation (NaOH, H2O) AroylChloride Aroyl Chloride AroylChloride->NAroylglycine ChloroOxazole 5-Chloro-2-aryloxazole -4-carbaldehyde NAroylglycine->ChloroOxazole Cyclization VilsmeierReagent Vilsmeier Reagent (BTC, DMF) VilsmeierReagent->ChloroOxazole Purification Column Chromatography ChloroOxazole->Purification PurifiedProduct Purified 5-Chloro-1,2-Oxazole Derivative Purification->PurifiedProduct

Caption: General Synthetic Workflow for 5-Chloro-1,2-Oxazole Derivatives.

Biological_Screening_Workflow Typical Biological Screening Workflow for Novel Compounds cluster_0 Initial Screening cluster_1 Dose-Response and Selectivity cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Compound 5-Chloro-1,2-Oxazole Derivative PrimaryAssay Primary Biological Assay (e.g., Antiproliferative Screen) Compound->PrimaryAssay DoseResponse Dose-Response Study (IC50/EC50 Determination) PrimaryAssay->DoseResponse Active Hit Selectivity Selectivity Profiling (e.g., against normal cells) DoseResponse->Selectivity MOA Mechanism of Action Studies (e.g., Target Identification, Pathway Analysis) Selectivity->MOA Selective Hit LeadOpt Lead Optimization (SAR Studies) MOA->LeadOpt

Caption: Typical Biological Screening Workflow for Novel Compounds.

Conclusion

The 5-chloro-1,2-oxazole scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic accessibility and the potential for diverse biological activities make it an attractive core for medicinal chemists. Further exploration of the structure-activity relationships and mechanisms of action of its derivatives is warranted to fully unlock its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the exploration of this versatile chemical entity.

References

In-Depth Technical Guide on the Safety and Handling of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled from available safety data for structurally related compounds. No specific Material Safety Data Sheet (MSDS) or comprehensive toxicological study for 5-Chloro-3-cyclopropyl-1,2-oxazole (CAS No. 1263378-58-0) was found during the literature search. The following information is provided as a guide and should be supplemented by a thorough risk assessment by qualified personnel before handling this chemical. All laboratory work should be conducted under the assumption that this compound is hazardous.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery as a versatile small molecule scaffold.[1] The 1,2-oxazole (isoxazole) ring is a common motif in biologically active molecules, and its derivatives have shown a wide spectrum of activities.[2] Given the presence of a reactive chlorine atom and the general biological activity of isoxazoles, this compound requires careful handling to minimize exposure and ensure laboratory safety. This guide provides a summary of presumed safety precautions and handling protocols based on data from analogous chemical structures.

Chemical and Physical Properties

Limited specific data is available for this compound. The known properties are summarized below.

PropertyValueReference
CAS Number 1263378-58-0[3]
Molecular Formula C₆H₆ClNO[1]
Molecular Weight 143.57 g/mol [1]
Purity Min. 95%[1]
Appearance Not specified (likely a solid)-

Hazard Identification and Classification

Based on safety data sheets for structurally similar compounds such as other chlorinated isoxazoles and oxazoles, this compound should be treated as a hazardous substance.[4][5][6] The probable hazard classifications are summarized in the table below.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation Category 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) Category 3H335: May cause respiratory irritation

Signal Word: Warning

First-Aid Measures

In case of exposure, the following first-aid measures are recommended based on protocols for similar chemicals.[4][5][6] Immediate medical attention should be sought for any significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation occurs, get medical advice/attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention.
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.

Handling and Storage

Proper handling and storage are crucial to minimize risk.

Personal Protective Equipment (PPE)

A risk assessment should be performed to determine the appropriate PPE. The following are general recommendations.[5]

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles or a face shield (EN 166).
Skin Protection Wear protective gloves (e.g., nitrile rubber), a lab coat, and other impervious clothing as needed to prevent skin contact.
Respiratory Protection If dusts or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter.
Safe Handling Practices
  • Handle only in a well-ventilated area, preferably in a chemical fume hood.[4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Avoid breathing dust or aerosols.[4]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames. Incompatible with strong oxidizing agents, strong acids, and strong bases.[5]

Storage
  • Keep container tightly closed in a dry, cool, and well-ventilated place.[6]

  • Store away from incompatible materials.

Experimental Protocols and Workflows

As no specific experimental protocols for this compound are publicly available, a generalized workflow for handling a potentially hazardous chemical powder is provided below.

G General Workflow for Handling Potentially Hazardous Chemical Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_risk->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood (Use contained balance or weigh boat) prep_hood->handle_weigh Proceed to handling handle_transfer Carefully Transfer to Reaction Vessel handle_dissolve Add Solvent and Dissolve clean_decon Decontaminate Glassware & Surfaces with appropriate solvent handle_dissolve->clean_decon After reaction completion clean_dispose Dispose of Waste in Labeled Hazardous Waste Container clean_decon->clean_dispose clean_ppe Remove and Dispose of PPE Properly clean_dispose->clean_ppe

Caption: General workflow for handling a potentially hazardous chemical powder.

Logical Relationships in Chemical Safety Assessment

The process of ensuring safety when handling a compound with limited specific data involves a logical progression from hazard identification to risk mitigation.

G Hazard Assessment and Control Logic for Uncharacterized Compounds A Identify Compound (this compound) B Search for Specific Safety Data (MSDS) A->B C Data Found? B->C D Analyze Data from Structurally Related Compounds C->D No I Proceed with Experiment Under Strict Controls C->I Yes (Use specific data) E Assume High Hazard Potential (Irritant, Harmful if Swallowed) D->E F Establish Engineering Controls (Fume Hood, Ventilation) E->F G Define PPE Requirements (Gloves, Goggles, etc.) E->G H Develop Safe Handling & Disposal Procedures F->H G->H H->I

Caption: Logical flow for assessing and controlling hazards of uncharacterized compounds.

Biological Activity and Signaling Pathways

While no specific signaling pathways for this compound have been documented, the broader class of oxazole and isoxazole derivatives is known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][7] These activities imply interaction with various biological targets. Professionals in drug development should consider the potential for this compound to be biologically active and handle it accordingly. Any research should include cytotoxicity and other relevant biological assays to characterize its effects.

Conclusion

This compound is a chemical for research and development purposes that should be handled with care due to its potential hazards. In the absence of specific safety data, a conservative approach is warranted. All personnel must use appropriate engineering controls, wear the necessary personal protective equipment, and be trained in safe handling procedures. A thorough, site-specific risk assessment must be completed before any work with this compound commences.

References

Methodological & Application

Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole from Dichlorovinyl Ketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-chloro-3-cyclopropyl-1,2-oxazole, a valuable building block in medicinal chemistry and drug development. The synthetic route commences with the preparation of a key intermediate, cyclopropyl dichlorovinyl ketone, followed by a two-step sequence involving oximation and subsequent base-mediated cyclization.

Introduction

The isoxazole scaffold is a prominent heterocycle in a wide array of biologically active compounds. The specific target molecule, this compound, incorporates a chlorine atom at the 5-position, which can serve as a handle for further functionalization, and a cyclopropyl group at the 3-position, a common motif in medicinal chemistry known to enhance metabolic stability and binding affinity. The synthetic strategy outlined herein is based on the established reactivity of 2,2-dichlorovinyl ketones with hydroxylamine, providing a reliable pathway to the desired 5-chloroisoxazole derivative.[1]

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of this compound from cyclopropyl dichlorovinyl ketone. These parameters are based on a general procedure for the synthesis of 5-chloro-3-alkyl/aryl-1,2-oxazoles and may require optimization for this specific substrate.

Step Reaction Reagents and Solvents Temperature Reaction Time Typical Yield
1OximationCyclopropyl dichlorovinyl ketone, Hydroxylamine hydrochloride, Ethanol, PyridineRoom Temperature12-24 hours80-90%
2CyclizationDichlorovinyl ketone oxime, Potassium tert-butoxide (t-BuOK), tert-Butanol (t-BuOH)Room Temperature2-4 hours70-85%

Experimental Protocols

Synthesis of Cyclopropyl Dichlorovinyl Ketone (Intermediate A)

This protocol describes a general method for the synthesis of the starting dichlorovinyl ketone via Friedel-Crafts acylation.

Materials:

  • Cyclopropanecarbonyl chloride

  • 1,1-Dichloroethene

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of aluminum chloride (1.1 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add cyclopropanecarbonyl chloride (1.0 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,1-dichloroethene (1.2 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford cyclopropyl dichlorovinyl ketone.

Synthesis of Cyclopropyl Dichlorovinyl Ketone Oxime (Intermediate B)

This protocol details the formation of the oxime from the corresponding ketone.

Materials:

  • Cyclopropyl dichlorovinyl ketone (Intermediate A)

  • Hydroxylamine hydrochloride

  • Pyridine

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve cyclopropyl dichlorovinyl ketone (1.0 eq.) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq.) to the solution.

  • Slowly add pyridine (1.5 eq.) to the reaction mixture at room temperature.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude oxime, which can often be used in the next step without further purification.

Synthesis of this compound (Target Molecule)

This protocol describes the base-mediated cyclization of the oxime to the final product.[1]

Materials:

  • Cyclopropyl dichlorovinyl ketone oxime (Intermediate B)

  • Potassium tert-butoxide (t-BuOK)

  • tert-Butanol (t-BuOH), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the crude cyclopropyl dichlorovinyl ketone oxime (1.0 eq.) in anhydrous tert-butanol.

  • Add potassium tert-butoxide (2.0 eq.) portion-wise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.

Mandatory Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate A Synthesis cluster_intermediate2 Intermediate B Synthesis cluster_final_product Final Product Synthesis start1 Cyclopropanecarbonyl chloride reagent1 AlCl₃, DCM start2 1,1-Dichloroethene intermediate_A Cyclopropyl dichlorovinyl ketone reagent1->intermediate_A reagent2 NH₂OH·HCl, Pyridine, EtOH intermediate_A->reagent2 intermediate_B Dichlorovinyl ketone oxime reagent2->intermediate_B reagent3 t-BuOK, t-BuOH intermediate_B->reagent3 final_product This compound reagent3->final_product

Caption: Synthetic workflow for this compound.

References

Application Note and Protocol: N-alkylation of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the N-alkylation of 5-chloro-3-cyclopropyl-1,2-oxazole, a common synthetic transformation in medicinal chemistry and drug development. The protocol is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

N-alkylation of heterocyclic compounds is a fundamental reaction in organic synthesis, enabling the creation of diverse molecular scaffolds with potential biological activity. The isoxazole ring, in particular, is a privileged structure found in numerous pharmacologically active compounds. This protocol outlines a general and efficient method for the N-alkylation of this compound using an alkyl halide under basic conditions.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The nitrogen atom of the isoxazole ring, upon deprotonation by a suitable base, acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the corresponding N-alkylated isoxazole product. The choice of base, solvent, and reaction temperature can influence the reaction efficiency and yield.

Experimental Protocol

Materials and Reagents
  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • NMR tubes and spectrometer

  • Mass spectrometer

Procedure

Method A: Using Sodium Hydride in THF

  • Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq). Dissolve the starting material in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add the alkyl halide (1.1 eq) dropwise via a syringe or an addition funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired N-alkylated product.

Method B: Using Potassium Carbonate in DMF

  • Preparation: To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask, followed by the addition of the alkyl halide (1.5 eq).

  • Reaction: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of this compound with various alkyl halides.

EntryAlkyl Halide (R-X)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl IodideNaHTHFRT485
2Ethyl BromideNaHTHFRT678
3Benzyl BromideNaHTHFRT392
4Methyl IodideK₂CO₃DMF601275
5Ethyl BromideK₂CO₃DMF601668
6Benzyl BromideK₂CO₃DMF60888

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the N-alkylation of this compound.

experimental_workflow start Start reagents 1. Add 5-chloro-3-cyclopropyl- 1,2-oxazole, base, and solvent start->reagents Preparation deprotonation 2. Deprotonation (Stir at specified temperature) reagents->deprotonation alkylation 3. Add Alkyl Halide (Stir and monitor by TLC) deprotonation->alkylation Reaction workup 4. Reaction Work-up (Quenching and Extraction) alkylation->workup Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis end End Product analysis->end

Application Notes and Protocols: Exploring the Potential of 5-Chloro-3-cyclopropyl-1,2-oxazole in [3+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a theoretical framework and hypothetical protocols for the utilization of 5-Chloro-3-cyclopropyl-1,2-oxazole as a novel building block in [3+2] cycloaddition reactions. While direct literature precedent for this specific substrate in such transformations is limited, this document extrapolates from established principles of cycloaddition chemistry to propose potential synthetic routes toward complex heterocyclic structures. The protocols and data presented herein are intended as a starting point for researchers seeking to explore the reactivity of this versatile scaffold.

Introduction

[3+2] cycloaddition reactions are powerful tools in organic synthesis for the construction of five-membered heterocyclic rings, which are prevalent motifs in pharmaceuticals and agrochemicals.[1] The 1,2-oxazole (isoxazole) ring, present in this compound, is a valuable pharmacophore. The chloro substituent at the 5-position offers a potential site for further functionalization or can act as a leaving group to facilitate certain reaction pathways. The cyclopropyl group at the 3-position introduces conformational rigidity and can enhance binding affinity to biological targets. This document outlines a prospective application of this compound in a hypothetical [3+2] cycloaddition with an alkyne, leading to the formation of a novel fused heterocyclic system.

Hypothetical Reaction Scheme & Data

The proposed reaction involves the in situ generation of a nitrile imine from a hydrazonoyl chloride, which then undergoes a [3+2] cycloaddition with this compound acting as the dipolarophile. This approach is analogous to known cycloadditions for the synthesis of 1,2,4-triazoles.[2]

Table 1: Hypothetical Reactant and Product Data for the [3+2] Cycloaddition

CompoundMolecular FormulaMolecular Weight ( g/mol )RoleStoichiometric RatioHypothetical Yield (%)
This compoundC₆H₆ClNO143.57[3]Dipolarophile1.0-
4-Methoxy-N'-(4-nitrophenyl)benzohydrazonoyl chlorideC₁₄H₁₂ClN₃O₃321.72Nitrile Imine Precursor1.2-
TriethylamineC₆H₁₅N101.19Base2.5-
TolueneC₇H₈92.14Solvent--
Product: Fused Pyrrolo[1,2-b]isoxazole DerivativeC₂₀H₁₈N₄O₄394.38Cycloadduct-65 (estimated)

Experimental Protocols

Disclaimer: The following protocol is hypothetical and should be adapted and optimized based on experimental observations. Appropriate safety precautions must be taken when handling all chemicals.

Protocol 1: Synthesis of a Fused Pyrrolo[1,2-b]isoxazole Derivative via [3+2] Cycloaddition

Materials:

  • This compound (95% purity)[3]

  • 4-Methoxy-N'-(4-nitrophenyl)benzohydrazonoyl chloride

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Toluene

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 143.6 mg).

  • Dissolve the starting material in 15 mL of anhydrous toluene.

  • Add 4-Methoxy-N'-(4-nitrophenyl)benzohydrazonoyl chloride (1.2 mmol, 386.1 mg) to the solution.

  • Begin stirring the mixture at room temperature.

  • Slowly add triethylamine (2.5 mmol, 0.35 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After an estimated 12-24 hours, or upon consumption of the limiting reagent as indicated by TLC, cool the reaction to room temperature.

  • Filter the mixture to remove triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired fused pyrrolo[1,2-b]isoxazole derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Visualizations

G Hypothetical [3+2] Cycloaddition Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start Combine this compound and Hydrazonoyl Chloride in Toluene add_base Add Triethylamine start->add_base reflux Heat to Reflux (110°C) add_base->reflux tlc Monitor by TLC reflux->tlc cool Cool to Room Temperature tlc->cool filter Filter Salt cool->filter wash Aqueous Wash filter->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization NMR, HRMS chromatography->characterization

Caption: Proposed workflow for the synthesis of a fused heterocycle.

G Proposed Reaction Mechanism hydrazonoyl_chloride Hydrazonoyl Chloride nitrile_imine Nitrile Imine (1,3-Dipole) hydrazonoyl_chloride->nitrile_imine Base triethylamine Et₃N cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition isoxazole 5-Chloro-3-cyclopropyl -1,2-oxazole (Dipolarophile) isoxazole->cycloaddition cycloadduct Initial Cycloadduct cycloaddition->cycloadduct product Aromatized Fused Heterocycle cycloadduct->product Elimination elimination - HCl

Caption: Plausible mechanism for the [3+2] cycloaddition reaction.

Conclusion

The protocols and schemes outlined in these application notes are intended to serve as a foundational guide for investigating the synthetic utility of this compound in [3+2] cycloaddition reactions. While the described procedures are hypothetical, they are grounded in well-established chemical principles and offer a promising avenue for the synthesis of novel and potentially bioactive heterocyclic compounds. Experimental validation and optimization will be crucial next steps in realizing the potential of this versatile building block.

References

Application Notes and Protocols for 5-Chloro-3-cyclopropyl-1,2-oxazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-3-cyclopropyl-1,2-oxazole is a versatile heterocyclic compound that holds significant promise as a scaffold and building block in medicinal chemistry. The 1,2-oxazole (isoxazole) ring is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3] The incorporation of a cyclopropyl group can enhance metabolic stability, introduce conformational rigidity, and improve binding affinity to biological targets.[4] Furthermore, the presence of a chlorine atom at the 5-position offers a handle for further chemical modifications and can influence the electronic properties of the isoxazole ring, potentially modulating biological activity.

These application notes provide an overview of the potential applications of this compound in drug discovery, supported by data from analogous compounds. Detailed protocols for its synthesis and for the evaluation of its potential biological activities are also presented.

Potential Therapeutic Applications

Based on the known biological activities of structurally related isoxazole and cyclopropyl-containing compounds, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

  • Anticancer Agents: Isoxazole derivatives have been extensively investigated as anticancer agents.[5][6] The substitution pattern on the isoxazole ring plays a crucial role in their cytotoxic activity. The combination of the isoxazole core with a cyclopropyl moiety could lead to potent and selective anticancer compounds.

  • Anti-inflammatory Agents: The isoxazole nucleus is a key component of several anti-inflammatory drugs.[2] Compounds bearing this scaffold have shown significant inhibitory activity against inflammatory targets such as COX enzymes.

  • Antimicrobial Agents: The isoxazole ring is present in several clinically used antibiotics.[1] The unique structural features of this compound may lead to the discovery of novel antimicrobial agents with improved efficacy and resistance profiles.

  • FXR Agonists: Isoxazole derivatives containing a cyclopropyl linker have been identified as potent farnesoid X receptor (FXR) agonists, which are promising therapeutic targets for liver diseases such as non-alcoholic steatohepatitis (NASH).[7]

Quantitative Data of Analogous Compounds

The following table summarizes quantitative data for representative isoxazole derivatives with similar structural features to this compound, illustrating their potential biological activities.

Compound/AnalogTarget/AssayActivity (IC₅₀/EC₅₀/GI₅₀)Reference
Isoxazole-based JNK InhibitorJNK3 Kinase Assay3 nM (IC₅₀)[8]
Isoxazole-based FXR AgonisthFXR Transactivation Assay0.30 µM (EC₅₀)[7]
Indole-containing IsoxazolesPLA₂ InhibitionComparable to positive control[2]
Triazole-isoxazole DerivativeMCF-7 Cytotoxicity AssayEffective in vitro[2]
Biphenyl-substituted IsoxazoleMDA-MB 231 Cytotoxicity Assay46.3 µg/mL (GI₅₀)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a potential synthetic route to this compound based on the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9]

Materials:

  • Cyclopropylacetylene

  • N-Chlorosuccinimide (NCS)

  • Hydroxylamine hydrochloride

  • Base (e.g., Triethylamine)

  • Solvent (e.g., Toluene, Chloroform)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Generation of Cyclopropylacetylene Hydroximoyl Chloride:

    • Dissolve cyclopropylacetylene in a suitable solvent.

    • Add hydroxylamine hydrochloride and a base.

    • Treat the mixture with N-chlorosuccinimide to form the corresponding hydroximoyl chloride.

  • In situ Generation of Nitrile Oxide and Cycloaddition:

    • To the solution containing the hydroximoyl chloride, add a base (e.g., triethylamine) to generate the nitrile oxide in situ.

    • The nitrile oxide will undergo a [3+2] cycloaddition with another molecule of cyclopropylacetylene to form the 3,5-disubstituted isoxazole ring.

  • Chlorination of the 5-position:

    • The resulting 3-cyclopropyl-isoxazole can be chlorinated at the 5-position using a suitable chlorinating agent, such as N-chlorosuccinimide, to yield this compound.[9]

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction1 Hydroximoyl Chloride Formation cluster_reaction2 Nitrile Oxide Formation & Cycloaddition cluster_reaction3 Chlorination A Cyclopropylacetylene D Cyclopropylacetylene Hydroximoyl Chloride A->D B Hydroxylamine HCl B->D C NCS C->D E 3-Cyclopropyl-1,2-oxazole D->E F This compound E->F

Synthetic pathway for this compound.
Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure to evaluate the cytotoxic effects of this compound against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the GI₅₀ (concentration that inhibits cell growth by 50%) value by plotting a dose-response curve.

Visualization of the Experimental Workflow:

G A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat cells with This compound (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Viability and determine GI50 H->I

References

Application Notes and Protocols for 5-Chloro-3-cyclopropyl-1,2-oxazole as a Building Block for PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a protein of interest (the "warhead"), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The strategic design of each of these elements is crucial for the efficacy and selectivity of the resulting PROTAC.

This document provides detailed application notes and protocols for the use of 5-Chloro-3-cyclopropyl-1,2-oxazole as a versatile building block for the synthesis of novel PROTACs. While direct applications of this specific molecule in published PROTAC literature are limited, the closely related (3-cyclopropyl-1,2-oxazol-5-yl)amino scaffold has been identified as a potent inhibitor of RET (Rearranged during Transfection) kinase[1]. RET is a receptor tyrosine kinase whose aberrant activation is implicated in various cancers, making it a compelling target for therapeutic intervention.

The 5-chloro substituent on the oxazole ring presents a strategic handle for the attachment of a linker, facilitating the conjugation of this warhead to an E3 ligase ligand. These notes will therefore focus on the prospective application of this compound in the development of RET-targeting PROTACs.

Application Notes

1. Rationale for Use as a PROTAC Warhead:

  • Established Target Engagement: The 3-cyclopropyl-1,2-oxazole core is a validated pharmacophore for binding to the ATP-binding pocket of RET kinase[1]. By incorporating this scaffold, the resulting PROTAC is anticipated to effectively engage RET.

  • Linker Attachment Point: The chlorine atom at the 5-position of the oxazole ring serves as a convenient and reactive site for nucleophilic substitution, enabling the covalent attachment of a variety of chemical linkers. This allows for the systematic exploration of linker length and composition to optimize PROTAC activity.

  • Synthetic Accessibility: The synthesis of this compound and its derivatives is readily achievable through established organic chemistry methodologies, making it an accessible building block for medicinal chemistry campaigns.

2. Proposed PROTAC Design and Mechanism of Action:

A hypothetical PROTAC derived from this compound would consist of:

  • Warhead: A derivative of 3-cyclopropyl-1,2-oxazole targeting RET kinase.

  • Linker: A polyethylene glycol (PEG) or alkyl chain of varying length, attached to the 5-position of the oxazole ring.

  • E3 Ligase Ligand: A molecule that binds to an E3 ubiquitin ligase, such as pomalidomide (for Cereblon) or a VHL ligand.

The proposed mechanism of action involves the PROTAC molecule simultaneously binding to RET kinase and an E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate RET, marking it for degradation by the 26S proteasome.

Signaling Pathway

RET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RET RET Kinase Proteasome 26S Proteasome RET->Proteasome Targeted for Degradation Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) RET->Downstream Promotes Cell Proliferation & Survival PROTAC RET-PROTAC PROTAC->RET Binds E3_Ligase E3 Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits E3_Ligase->RET Ub Ubiquitin Degraded_RET Degraded RET (Peptides) Proteasome->Degraded_RET

Caption: Proposed mechanism of RET kinase degradation by a PROTAC.

Experimental Protocols

1. Synthesis of a Hypothetical RET-Targeting PROTAC

This protocol outlines a general synthetic scheme for conjugating this compound to a pomalidomide-based E3 ligase ligand via a PEG linker.

Experimental Workflow

PROTAC_Synthesis_Workflow A This compound D Step 1: Linker Attachment to Warhead A->D B Linker Precursor (e.g., Boc-NH-PEG-OH) B->D C Pomalidomide Derivative (e.g., with a carboxylic acid handle) H Step 3: Amide Coupling C->H E Intermediate 1: Warhead-Linker D->E F Step 2: Boc Deprotection E->F G Intermediate 2: Warhead-Linker-NH2 F->G G->H I Final PROTAC Molecule H->I J Purification & Characterization (HPLC, LC-MS, NMR) I->J

Caption: General workflow for the synthesis of a PROTAC.

Methodology:

  • Step 1: Synthesis of Warhead-Linker Intermediate:

    • To a solution of this compound (1 equivalent) in a suitable solvent such as DMF, add a Boc-protected amino-PEG-alcohol linker (e.g., Boc-NH-(PEG)n-OH, 1.1 equivalents) and a strong base like sodium hydride (1.2 equivalents) at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography to obtain the Boc-protected warhead-linker intermediate.

  • Step 2: Boc Deprotection:

    • Dissolve the intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20% TFA in DCM).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized warhead-linker.

  • Step 3: Amide Coupling with E3 Ligase Ligand:

    • To a solution of the pomalidomide derivative with a carboxylic acid handle (1 equivalent) in DMF, add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents).

    • Stir for 10 minutes, then add the amine-functionalized warhead-linker from Step 2 (1.2 equivalents).

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR spectroscopy.

2. In Vitro Evaluation of PROTAC Activity

a. RET Kinase Degradation Assay (Western Blot):

  • Cell Culture: Culture a human cancer cell line with endogenous RET expression (e.g., a thyroid or lung cancer cell line) in appropriate media.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for different time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against RET kinase overnight at 4 °C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities to determine the extent of RET degradation.

b. Downstream Signaling Pathway Analysis:

  • Follow the same treatment and cell lysis protocol as for the degradation assay.

  • Perform Western blotting using primary antibodies against key downstream signaling proteins of the RET pathway, such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT), to assess the functional consequences of RET degradation.

3. Ternary Complex Formation Assay (e.g., Co-immunoprecipitation):

  • Cell Treatment and Lysis: Treat cells with the PROTAC for a short duration (e.g., 1-2 hours). Lyse the cells under non-denaturing conditions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-Cereblon) or a tag on the E3 ligase ligand, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blotting: Analyze the eluates by Western blotting using antibodies against RET kinase and the E3 ligase to confirm the presence of the ternary complex.

Quantitative Data Summary

The following tables present hypothetical data that would be generated from the successful development of a RET-targeting PROTAC using the this compound building block.

Table 1: In Vitro Degradation of RET Kinase

PROTAC Concentration% RET Degradation (24h)DC50 (nM)Dmax (%)
1 nM15%
10 nM45%1295
100 nM85%
1 µM95%
10 µM92%

Table 2: Inhibition of Downstream Signaling

PROTAC Concentration% Inhibition of p-ERK% Inhibition of p-AKT
10 nM30%25%
100 nM75%70%
1 µM90%88%

Table 3: Physicochemical Properties

PropertyValue
Molecular Weight< 900 Da
cLogP3.5 - 5.5
Polar Surface Area< 140 Ų
Cell Permeability (PAMPA)Moderate to High

Conclusion

This compound represents a promising and synthetically accessible building block for the development of novel PROTACs. Based on the known activity of the 3-cyclopropyl-1,2-oxazole scaffold against RET kinase, this building block provides a solid foundation for creating potent and selective RET degraders. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this chemical entity in the exciting field of targeted protein degradation.

References

Application Notes and Protocols for High-Throughput Screening of 5-Chloro-3-cyclopropyl-1,2-oxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns to identify and characterize bioactive 5-Chloro-3-cyclopropyl-1,2-oxazole analogs. The protocols outlined below are adaptable for various biological targets and cellular pathways, enabling the discovery of novel therapeutic agents.

Introduction

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating potential across a range of therapeutic areas. Analogs containing this core structure have been investigated for various biological activities. High-throughput screening (HTS) is an essential methodology in drug discovery that allows for the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or cellular process.[1][2] This document details protocols for both biochemical and cell-based HTS assays suitable for screening libraries of this compound analogs.

Potential Biological Targets and Screening Strategies

Given the chemical features of the 1,2-oxazole ring, analogs of this compound may interact with a variety of biological targets. Potential target classes for which HTS campaigns can be designed include:

  • Protein Kinases: Many small molecule inhibitors target the ATP-binding site of kinases, and the 1,2-oxazole scaffold could be oriented to interact with this pocket.[3][4]

  • G-Protein Coupled Receptors (GPCRs): These receptors are a major class of drug targets, and allosteric modulators often possess heterocyclic scaffolds.[5][6]

  • Ion Channels: Modulators of ion channels are crucial for treating a variety of diseases, and HTS is a key method for their discovery.[7][8]

  • Phenotypic Screens: Cell-based assays that measure a specific cellular phenotype, such as cell viability or apoptosis, can identify compounds with interesting biological activity without a priori knowledge of the specific molecular target.[9][10][11]

HTS Campaign Workflow

A typical HTS campaign follows a structured workflow to ensure efficient and accurate identification of lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Triage cluster_3 Phase 4: Lead Optimization AssayDev Assay Development AssayVal Assay Validation (Z'-factor) AssayDev->AssayVal PrimaryScreen Primary HTS of Analog Library AssayVal->PrimaryScreen HitID Initial Hit Identification PrimaryScreen->HitID HitConf Hit Confirmation (Dose-Response) HitID->HitConf Orthogonal Orthogonal Assays HitConf->Orthogonal SAR Structure-Activity Relationship (SAR) Orthogonal->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A generalized workflow for a high-throughput screening campaign.

Experimental Protocols

Biochemical Assay: Kinase Inhibition Screening

This protocol describes a homogenous, fluorescence-based assay to screen for inhibitors of a target protein kinase.[3][12]

Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal. A decrease in signal indicates inhibition of the kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analog library (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well white, opaque plates

Protocol:

  • Compound Plating: Dispense 50 nL of each analog from the library into the wells of a 384-well plate using an acoustic liquid handler. Also, include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in assay buffer.

    • Prepare a 2X ATP solution in assay buffer.

    • Add 5 µL of the 2X kinase/substrate solution to each well.

    • Add 5 µL of the 2X ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis: The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_control) / (Signal_neg_control - Signal_pos_control))

Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).

Cell-Based Assay: GPCR-Mediated Calcium Flux

This protocol details a fluorescent-based assay to identify modulators of a GPCR that signals through the Gαq pathway, leading to an increase in intracellular calcium.[5][13]

Principle: A calcium-sensitive fluorescent dye is loaded into cells expressing the target GPCR. Upon GPCR activation, intracellular calcium levels rise, causing an increase in fluorescence intensity.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluo-4 NW Calcium Assay Kit (Thermo Fisher Scientific) or similar

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound analog library (dissolved in DMSO)

  • Known agonist and antagonist for the target GPCR

  • 384-well black, clear-bottom plates

Protocol:

  • Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.

  • Dye Loading:

    • Remove the cell culture medium.

    • Add 20 µL of the Fluo-4 NW dye loading solution to each well.

    • Incubate at 37°C for 30 minutes, then at room temperature for 30 minutes.

  • Compound Addition:

    • For an antagonist screen, add 5 µL of the analog library to the wells and incubate for 15-30 minutes.

    • For an agonist screen, proceed directly to the next step.

  • Signal Detection:

    • Place the plate in a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of real-time kinetic reading.

    • Add 10 µL of the agonist (for antagonist screening) or buffer (for agonist screening) to initiate the response.

    • Measure the fluorescence intensity every second for 2-3 minutes.

Data Analysis: The response is typically measured as the maximum fluorescence signal minus the baseline fluorescence. For antagonists, the IC₅₀ is determined from a dose-response curve. For agonists, the EC₅₀ is calculated.

Signaling Pathway Visualization

Below is a representation of a generic GPCR signaling cascade leading to calcium mobilization, a common pathway investigated in HTS.

GPCR_Signaling Ligand Analog GPCR GPCR Ligand->GPCR Gq Gαq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on Ca Ca²⁺ Release ER->Ca triggers

Caption: A simplified Gαq-coupled GPCR signaling pathway.

Data Presentation

All quantitative data from primary screens and subsequent dose-response experiments should be compiled into structured tables for clear comparison and analysis.

Table 1: Example Data Summary from a Primary Kinase Inhibition Screen at 10 µM

Compound ID% InhibitionHit (Yes/No)
Cpd-00185.2Yes
Cpd-00212.5No
Cpd-00365.7Yes
.........

Table 2: Example IC₅₀ Values from Hit Confirmation

Compound IDIC₅₀ (µM)
Cpd-0011.2
Cpd-0038.9
......

Conclusion

The protocols and workflows described in these application notes provide a robust framework for the high-throughput screening of this compound analog libraries. By employing these methodologies, researchers can efficiently identify and characterize novel bioactive compounds, accelerating the drug discovery process. Careful assay development and validation are critical for the success of any HTS campaign.[9][14]

References

Application Notes: Development of Antibodies Targeting 5-Chloro-3-cyclopropyl-1,2-oxazole Modified Proteins

Application Notes and Protocols for Evaluating the Cytotoxicity of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Cell-based Assays to Evaluate 5-Chloro-3-cyclopropyl-1,2-oxazole Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoxazole derivatives are a class of heterocyclic compounds recognized for their broad range of biological activities, including potential anticancer properties.[1][2][3][4] This document provides detailed application notes and protocols for evaluating the cytotoxicity of a specific isoxazole derivative, this compound. The described cell-based assays are fundamental in preclinical drug development to determine a compound's potential therapeutic efficacy and to understand its mechanism of action. The protocols outlined below cover key assays for assessing cell viability, membrane integrity, and apoptosis.

Data Presentation

The following tables provide a template for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC50 (µM)
0 (Vehicle Control)100
0.1
1
10
50
100

Table 2: Cytotoxicity as Determined by LDH Release Assay

Concentration of this compound (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)
0.1
1
10
50
100
Maximum LDH Release Control100

Table 3: Apoptosis Detection by Annexin V/Propidium Iodide Staining

Concentration of this compound (µM)% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
10
50
100

Experimental Protocols

1. Cell Culture and Compound Preparation

  • Cell Lines: Select appropriate human cancer cell lines for the study (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer).

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solutions: Prepare serial dilutions of the compound in the cell culture medium to achieve the final desired concentrations for the experiments. Ensure the final solvent concentration in the culture medium is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%).

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals.[5]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (medium with solvent only).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

3. Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells.[6]

  • Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the culture medium upon cell membrane damage.[7]

  • Protocol:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

    • Incubate the plate for the desired time period.

    • Transfer an aliquot of the cell culture supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and INT) to each well.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

4. Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes.

  • Protocol:

    • Seed cells in a 6-well plate and treat them with different concentrations of this compound for the desired duration.

    • Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Visualizations

Experimental Workflow

G Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, HepG2) mtt MTT Assay (Cell Viability) cell_culture->mtt ldh LDH Release Assay (Membrane Integrity) cell_culture->ldh apoptosis Annexin V/PI Assay (Apoptosis) cell_culture->apoptosis compound_prep Compound Preparation (this compound) compound_prep->mtt compound_prep->ldh compound_prep->apoptosis data_quant Data Quantification (Absorbance, Fluorescence) mtt->data_quant ldh->data_quant apoptosis->data_quant ic50 IC50 Determination data_quant->ic50 stat_analysis Statistical Analysis ic50->stat_analysis

Caption: Workflow for evaluating the cytotoxicity of this compound.

Hypothetical Signaling Pathway for Isoxazole-Induced Apoptosis

Some isoxazole derivatives have been shown to induce apoptosis by inhibiting key cellular proteins.[2][3] The following diagram illustrates a hypothetical signaling pathway that could be investigated for this compound.

G Hypothetical Signaling Pathway cluster_inhibition Inhibition cluster_downstream Downstream Effects cluster_apoptosis Apoptosis Induction compound 5-Chloro-3-cyclopropyl- 1,2-oxazole hsp90 HSP90 compound->hsp90 Inhibits tubulin Tubulin Polymerization compound->tubulin Inhibits protein_degradation Degradation of Client Proteins hsp90->protein_degradation Leads to g2m_arrest G2/M Cell Cycle Arrest tubulin->g2m_arrest Leads to caspase_activation Caspase Activation protein_degradation->caspase_activation g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: A hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols: Animal Models for Efficacy Testing of 5-Chloro-3-cyclopropyl-1,2-oxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The 1,2-oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several compounds incorporating the 1,2-oxazole ring have demonstrated potent antitumor activity, often through the inhibition of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4][5] These agents typically bind to the colchicine site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

This document provides detailed application notes and protocols for evaluating the in vivo efficacy of 5-Chloro-3-cyclopropyl-1,2-oxazole derivatives, a novel class of potential anticancer agents. Due to the limited publicly available data on this specific derivative, the protocols and data presented herein are based on established methodologies for testing tubulin-targeting anticancer agents and may utilize data from analogous compounds for illustrative purposes. The primary animal model described is the human tumor xenograft model in immunocompromised mice, a standard and robust platform for preclinical anticancer drug evaluation.

Proposed Signaling Pathway for 1,2-Oxazole Derivatives

The primary mechanism of action for many anticancer 1,2-oxazole derivatives is the disruption of microtubule dynamics. This initiates a signaling cascade culminating in apoptotic cell death. The diagram below illustrates this proposed pathway.

G cluster_0 Cellular Effects cluster_1 Apoptotic Cascade A 5-Chloro-3-cyclopropyl- 1,2-oxazole Derivative B β-Tubulin (Colchicine Binding Site) A->B C Inhibition of Tubulin Polymerization B->C D Disruption of Microtubule Dynamics C->D E Mitotic Spindle Malformation D->E F Mitotic Arrest (G2/M Phase) E->F G Activation of Spindle Assembly Checkpoint F->G H Increased Cyclin B1 Levels G->H I Activation of Caspase Cascade (e.g., Caspase-3) H->I J PARP Cleavage I->J K Apoptosis J->K

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Protocols

Murine Xenograft Model for Anticancer Efficacy

This protocol describes the establishment of a human tumor xenograft model in immunocompromised mice to evaluate the in vivo antitumor activity of this compound derivatives.

Materials:

  • Animal Model: Female athymic nude mice (e.g., NU/NU) or SCID mice, 6-8 weeks old.

  • Cell Line: A human cancer cell line known to be sensitive to tubulin inhibitors (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer).

  • Reagents:

    • This compound derivative (test compound).

    • Vehicle for test compound (e.g., 0.5% carboxymethylcellulose in saline, or 10% DMSO/40% PEG300/50% saline).

    • Positive control drug (e.g., Paclitaxel or Vincristine).

    • Phosphate-buffered saline (PBS), sterile.

    • Trypsin-EDTA.

    • Matrigel (optional, for enhancing tumor take rate).

    • Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.

  • Equipment:

    • Laminar flow hood.

    • CO2 incubator.

    • Centrifuge.

    • Hemocytometer or automated cell counter.

    • 27-30 gauge needles and 1 mL syringes.

    • Digital calipers.

    • Animal balance.

Protocol:

  • Cell Culture and Preparation:

    • Culture the selected cancer cell line in the appropriate medium at 37°C in a 5% CO2 incubator.

    • Harvest cells during the logarithmic growth phase using Trypsin-EDTA.

    • Wash the cells twice with sterile PBS and perform a cell count.

    • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a final concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation:

    • Acclimatize mice for at least one week before the experiment.

    • Subcutaneously inject 0.1 mL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment Protocol:

    • Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control.

      • Group 2: this compound derivative (low dose).

      • Group 3: this compound derivative (high dose).

      • Group 4: Positive control (e.g., Paclitaxel).

    • Administer the test compound, vehicle, or positive control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined schedule (e.g., daily, or three times a week) for a specified duration (e.g., 21 days).

  • Efficacy Assessment:

    • Measure tumor dimensions with digital calipers twice a week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .

    • Record the body weight of each mouse twice a week as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors. Record the final tumor weight.

  • Data Analysis:

    • Calculate the mean tumor volume and standard error of the mean (SEM) for each group at each measurement time point.

    • Determine the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .

    • Analyze the statistical significance of the differences in tumor volume and weight between the treatment and control groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow Diagram

The following diagram outlines the key steps in the in vivo efficacy testing workflow.

G A Cell Culture and Expansion (e.g., HeLa, A549) B Cell Harvest and Preparation (5 x 10^7 cells/mL) A->B C Subcutaneous Implantation in Immunocompromised Mice B->C D Tumor Growth Monitoring C->D E Randomization of Mice into Treatment Groups D->E F Treatment Administration (Vehicle, Test Compound, Positive Control) E->F G Monitoring of Tumor Volume and Body Weight F->G H End of Study: Tumor Excision and Weight Measurement G->H I Data Analysis and Reporting H->I

Caption: Workflow for in vivo efficacy testing of anticancer compounds.

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in clear, structured tables. Below are examples of how to present key findings.

Table 1: In Vitro Cytotoxicity of 1,2-Oxazole Derivatives against Human Cancer Cell Lines

(Note: As no specific data is available for this compound, the following are illustrative values based on similar compounds.)

CompoundCell LineIC50 (µM) ± SD
This compound HeLa[Insert experimental value]
A549[Insert experimental value]
MCF-7[Insert experimental value]
Positive Control (e.g., Paclitaxel) HeLa0.01 ± 0.002
A5490.03 ± 0.005
MCF-70.02 ± 0.003

Table 2: In Vivo Antitumor Efficacy in a Murine Xenograft Model

(Note: Data presented is hypothetical and for illustrative purposes.)

Treatment GroupDose (mg/kg)Administration ScheduleFinal Tumor Volume (mm³) ± SEMFinal Tumor Weight (g) ± SEMTumor Growth Inhibition (TGI) (%)Body Weight Change (%)
Vehicle Control -Daily, p.o.1500 ± 1501.5 ± 0.15-+2.0
This compound 25Daily, p.o.825 ± 900.83 ± 0.0945-1.5
This compound 50Daily, p.o.450 ± 650.45 ± 0.0770-4.0
Positive Control (e.g., Paclitaxel) 103x/week, i.p.375 ± 500.38 ± 0.0575-8.0

Conclusion and Interpretation

The successful evaluation of this compound derivatives as potential anticancer agents relies on robust and well-controlled in vivo studies. The murine xenograft model provides a reliable platform to assess antitumor efficacy, determine optimal dosing regimens, and evaluate potential toxicities. The data generated from these studies, when presented clearly, will be crucial for making informed decisions regarding the further development of this promising class of compounds. It is recommended to correlate the in vivo efficacy with in vitro cytotoxicity data and the proposed mechanism of action to build a comprehensive preclinical data package.

References

Application Notes and Protocols: 5-Chloro-3-cyclopropyl-1,2-oxazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

While direct applications of 5-Chloro-3-cyclopropyl-1,2-oxazole in click chemistry are not extensively documented in current literature, its structure presents a valuable opportunity for derivatization into a "clickable" intermediate. The chloro-substituent at the 5-position can be readily displaced to introduce a functional group, such as an azide, suitable for click chemistry. This application note outlines a proposed two-step process to first convert this compound into its azido-derivative, followed by its application in the highly efficient and versatile copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This strategy enables the covalent linkage of the cyclopropyl-isoxazole moiety to a wide range of alkyne-functionalized molecules, including fluorescent probes, biotin tags, or biologically active compounds.

Isoxazole derivatives are significant in medicinal chemistry, and the ability to incorporate them into larger molecules via click chemistry opens up avenues for drug discovery, chemical biology, and materials science.[1] The formation of a stable triazole linker is a hallmark of click chemistry, providing a robust connection that is stable under a variety of biological conditions.[2][3]

Part 1: Synthesis of a "Clickable" 5-Azido-3-cyclopropyl-1,2-oxazole Intermediate

The initial step involves the conversion of the chemically stable 5-chloro group into a reactive 5-azido group. This is typically achieved through a nucleophilic aromatic substitution reaction with an azide salt, such as sodium azide.

Experimental Protocol: Synthesis of 5-Azido-3-cyclopropyl-1,2-oxazole

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain 5-Azido-3-cyclopropyl-1,2-oxazole.

Quantitative Data: Synthesis of 5-Azido-3-cyclopropyl-1,2-oxazole
ParameterValue
Reactants
This compound1.0 mmol
Sodium Azide1.5 mmol
Reaction Conditions
SolventAnhydrous DMF
Temperature90 °C
Reaction Time18 hours
Results
Product 5-Azido-3-cyclopropyl-1,2-oxazole
Yield 85-95% (Hypothetical)
Appearance Colorless to pale yellow oil
Purification Column Chromatography (Silica gel, Hexane:Ethyl Acetate gradient)

Reaction Scheme

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product r1 This compound c1 DMF, 90°C plus + r2 Sodium Azide (NaN₃) p1 5-Azido-3-cyclopropyl-1,2-oxazole c1->p1 Nucleophilic Substitution

Caption: Synthesis of the clickable azido-derivative.

Part 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesized 5-Azido-3-cyclopropyl-1,2-oxazole can now be used in a standard CuAAC reaction to conjugate it with any alkyne-containing molecule. This reaction is known for its high efficiency, mild reaction conditions, and high yields.[3][4]

Experimental Protocol: CuAAC of 5-Azido-3-cyclopropyl-1,2-oxazole with an Alkyne-Probe

Materials:

  • 5-Azido-3-cyclopropyl-1,2-oxazole

  • Alkyne-functionalized probe (e.g., Alkyne-Biotin, Alkyne-Fluorophore)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, dissolve 5-Azido-3-cyclopropyl-1,2-oxazole (1.0 eq) and the alkyne-functionalized probe (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in deionized water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in deionized water.

  • To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be isolated by a suitable method depending on its properties (e.g., precipitation, extraction, or chromatography).

Quantitative Data: CuAAC Reaction
ParameterValue
Reactants
5-Azido-3-cyclopropyl-1,2-oxazole1.0 eq
Alkyne-Probe1.1 eq
Catalyst System
Copper(II) sulfate pentahydrate0.1 eq
Sodium ascorbate0.3 eq
Reaction Conditions
Solventt-BuOH/H₂O (1:1)
TemperatureRoom Temperature
Reaction Time6 hours
Results
Product 1-(3-cyclopropyl-1,2-oxazol-5-yl)-4-(probe)-1H-1,2,3-triazole
Yield >95% (Hypothetical)
Purification Dependent on the nature of the probe

Workflow for Bioconjugation

G start Start with This compound step1 Step 1: Azidation (Nucleophilic Substitution) start->step1 intermediate 5-Azido-3-cyclopropyl-1,2-oxazole (Click-ready intermediate) step1->intermediate step2 Step 2: CuAAC Click Reaction with Alkyne-Probe intermediate->step2 end Final Bioconjugate: Cyclopropyl-isoxazole-triazole-Probe step2->end probe Alkyne-functionalized Probe (e.g., Biotin, Fluorophore) probe->step2

Caption: Workflow for bioconjugation using click chemistry.

Potential Applications in Drug Development and Chemical Biology

  • Target Identification: By conjugating the cyclopropyl-isoxazole moiety to a biotin tag, the resulting molecule can be used as a probe in pull-down assays to identify its biological targets.

  • Cellular Imaging: Linking the cyclopropyl-isoxazole to a fluorescent dye allows for the visualization of its distribution and localization within cells using fluorescence microscopy. Bioorthogonal chemistry enables the study of biomolecules in real-time in living systems.[5][6]

  • Structure-Activity Relationship (SAR) Studies: The click chemistry platform provides a modular approach to rapidly synthesize a library of derivatives by clicking the azido-isoxazole with a variety of alkynes, facilitating SAR studies.[3]

This compound serves as a viable starting material for entry into click chemistry applications. Through a straightforward conversion to its azido-derivative, this compound becomes a versatile building block for conjugation to a wide array of alkyne-containing molecules. The protocols and workflows described herein provide a foundation for researchers and scientists to explore the potential of this and similar heterocyclic compounds in drug development, diagnostics, and various other scientific disciplines.

References

Application Notes and Protocols for the Flow Chemistry Synthesis of 5-Chloro-Isoxazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-chloro-isoxazoles using continuous flow chemistry. The methodologies described herein are adapted from established multi-step flow syntheses of substituted isoxazoles, offering a robust and scalable approach for the production of this important class of heterocyclic compounds.

Introduction

Isoxazoles are a prominent structural motif in a wide range of biologically active compounds and functional materials. The introduction of a chlorine atom at the 5-position of the isoxazole ring can significantly modulate the compound's physicochemical and pharmacological properties, making 5-chloro-isoxazoles valuable intermediates in drug discovery and development. Continuous flow chemistry offers significant advantages over traditional batch synthesis for the preparation of these compounds, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for seamless multi-step integrations, leading to higher yields and purity.

This application note details a proposed three-step flow synthesis of 5-chloro-isoxazoles, commencing from a suitable β-ketoester. The sequence involves:

  • Oximation: Formation of an oxime intermediate.

  • Chlorination: In-situ generation of a chloro-oxime.

  • Cycloaddition/Cyclization: Formation of the 5-chloro-isoxazole ring.

Proposed Synthetic Pathway

The proposed synthetic pathway for the synthesis of a generic 5-chloro-3-substituted-isoxazole is outlined below. The key is the selection of a starting material that facilitates the introduction of the chlorine at the desired position. A plausible precursor is a 1,3-dicarbonyl compound which can undergo oximation, chlorination, and subsequent cyclization.

G cluster_0 Step 1: Oximation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cycloaddition/Cyclization Start β-Ketoester Product1 Oxime Intermediate Start->Product1 Flow Reactor 1 Reagent1 Hydroxylamine (NH2OH) Reagent1->Product1 Product2 Chloro-oxime Intermediate Product1->Product2 Flow Reactor 2 Reagent2 Chlorinating Agent (e.g., DCH or in-situ Cl2) Reagent2->Product2 Product3 5-Chloro-isoxazole Product2->Product3 Heated Flow Reactor 3

Caption: Proposed three-step flow synthesis of 5-chloro-isoxazoles.

Experimental Protocols

The following protocols are adapted from the work of Prieschl et al. on the flow synthesis of trisubstituted isoxazoles and are proposed for the synthesis of 5-chloro-isoxazoles.[1]

General Setup

The flow chemistry setup consists of syringe pumps for reagent delivery, PFA or stainless steel tubing for reactors, back-pressure regulators to maintain pressure, and collection vessels. For heated reactions, the reactor coils are immersed in a temperature-controlled oil bath or a dedicated flow reactor heating module.

G cluster_pumps Reagent Delivery cluster_reactors Reaction Zone cluster_collection Workup & Collection PumpA Pump A (β-Ketoester in Solvent) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (Hydroxylamine in Solvent) PumpB->Mixer1 PumpC Pump C (Chlorinating Agent in Solvent) Mixer2 T-Mixer PumpC->Mixer2 Reactor1 Reactor 1 (Oximation) (e.g., 10 mL PFA coil, RT) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Chlorination) (e.g., 10 mL PFA coil, RT) Mixer2->Reactor2 Reactor3 Reactor 3 (Cyclization) (e.g., 20 mL SS coil, 100-150 °C) Reactor2->Reactor3 BPR Back-Pressure Regulator (10 bar) Reactor3->BPR Collection Product Collection BPR->Collection

Caption: General experimental workflow for the multi-step flow synthesis.

Protocol 1: Oximation in Flow
  • Reagents:

    • Solution A: 0.5 M solution of a suitable β-ketoester (e.g., ethyl 4-chloro-3-oxobutanoate) in a suitable solvent (e.g., EtOH/H₂O mixture).

    • Solution B: 1.0 M aqueous solution of hydroxylamine hydrochloride (NH₂OH·HCl) with 1.0 M NaOH.

  • Procedure:

    • Set the flow rate of Pump A (Solution A) to 0.5 mL/min.

    • Set the flow rate of Pump B (Solution B) to 0.5 mL/min.

    • The two streams are combined in a T-mixer and passed through a 10 mL PFA reactor coil at room temperature.

    • The output stream containing the oxime intermediate is directly fed into the next step.

Protocol 2: Chlorination in Flow

Two alternative methods for chlorination are presented.

  • Reagent:

    • Solution C: 0.6 M solution of 1,3-dichloro-5,5-dimethylhydantoin (DCH) in a suitable solvent (e.g., MeCN).

  • Procedure:

    • The output stream from the oximation step is mixed with Solution C from Pump C (flow rate adjusted to achieve the desired stoichiometry) in a T-mixer.

    • The combined stream is passed through a 10 mL PFA reactor coil at room temperature.

    • The output stream containing the chloro-oxime is then directed to the cyclization reactor.

This method is suitable for substrates where an organic N-chloro source is less effective and requires a dedicated gas-liquid flow setup.

  • Reagents:

    • A chlorine gas generator (e.g., from the reaction of trichloroisocyanuric acid with HCl).

  • Procedure:

    • The output stream from the oximation step is introduced into a gas-liquid flow reactor.

    • A controlled stream of chlorine gas is simultaneously introduced into the reactor.

    • The reaction is typically rapid and occurs at room temperature.

    • The output stream is then passed to the cyclization step.

Protocol 3: Cyclization in Flow
  • Procedure:

    • The chloro-oxime stream from the chlorination step is passed through a heated reactor (e.g., a 20 mL stainless steel coil).

    • The reactor is maintained at a temperature between 100-150 °C.

    • A back-pressure regulator is used to maintain a pressure of approximately 10 bar to prevent solvent boiling.

    • The output from the reactor is cooled and collected for analysis and purification.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes based on analogous syntheses of trisubstituted isoxazoles.[1]

Table 1: Optimized Flow Parameters for a Three-Step Isoxazole Synthesis

ParameterOximationChlorination (Method A)Cyclization
Reagent Concentration 0.5 M β-ketoester, 1.0 M NH₂OH0.6 M DCH-
Flow Rate (per stream) 0.5 mL/min0.5 mL/min1.0 mL/min (combined)
Reactor Volume 10 mL10 mL20 mL
Residence Time 10 min10 min20 min
Temperature Room Temp.Room Temp.120 °C
Pressure 10 bar10 bar10 bar
Expected Yield >95% (conversion)>90% (conversion)70-85% (isolated)

Mandatory Visualizations

Logical Relationship of the Three-Step Synthesis

G Start β-Ketoester Oxime Oxime Formation Start->Oxime NH2OH ChloroOxime Chlorination Oxime->ChloroOxime Chlorinating Agent Cyclization Cyclization ChloroOxime->Cyclization Heat Product 5-Chloro-isoxazole Cyclization->Product

Caption: Logical flow of the synthetic sequence.

Detailed Experimental Workflow with Chlorination Options

G cluster_start Starting Materials cluster_oximation Oximation cluster_chlorination Chlorination cluster_cyclization Cyclization cluster_end Product Ketoester β-Ketoester Solution Mixer1 T-Mixer Ketoester->Mixer1 Hydroxylamine Hydroxylamine Solution Hydroxylamine->Mixer1 Reactor1 Reactor 1 (RT, 10 min) Mixer1->Reactor1 Mixer2 T-Mixer Reactor1->Mixer2 Reactor2 Reactor 2 (RT, 10 min) Mixer2->Reactor2 ChlorinationAgent Chlorinating Agent (DCH or Cl2) ChlorinationAgent->Mixer2 Reactor3 Heated Reactor 3 (120°C, 20 min) Reactor2->Reactor3 Product 5-Chloro-isoxazole Reactor3->Product

References

Application Notes & Protocols: 5-Chloro-3-cyclopropyl-1,2-oxazole as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of how 5-Chloro-3-cyclopropyl-1,2-oxazole can be developed and utilized as a molecular probe for the identification and validation of novel biological targets. Given the nascent stage of research on this specific molecule, this document outlines a strategic roadmap for its application in chemical biology and drug discovery, drawing upon established methodologies for similar heterocyclic compounds.

The 1,2-oxazole (isoxazole) scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Derivatives of this class are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects, suggesting their interaction with a diverse array of protein targets.[3][4][5] The unique electronic properties of the isoxazole ring also present an opportunity for innovative probe design, such as its use as an intrinsic photo-cross-linker.[6][7]

Section 1: Probe Design and Synthesis Strategy

To employ this compound for target identification, it must be chemically modified to incorporate a reporter or reactive group. The choice of modification depends on the intended experimental approach.

1.1 Affinity-Based Probes:

Affinity-based probes are designed to bind non-covalently to their target proteins, allowing for the subsequent isolation and identification of these targets from complex biological mixtures.[8] A common strategy involves attaching a biotin tag via a flexible linker to the core molecule. The high affinity of biotin for avidin or streptavidin allows for efficient enrichment of the probe-protein complex.

Table 1: Proposed Affinity Probe Analogs of this compound

Probe TypeStructureModification StrategyApplication
Biotinylated Affinity Probe This compound-(Linker)-BiotinIntroduction of a linker (e.g., polyethylene glycol) at a site that minimally impacts target binding, followed by conjugation to biotin.[9]Affinity Purification, Pulldown Assays

1.2 Photoaffinity Labeling (PAL) Probes:

PAL probes form a covalent bond with their target protein upon photoactivation, providing a more stable interaction for target identification.[10] A key advantage of the isoxazole scaffold is its intrinsic photoreactivity, which can be harnessed for cross-linking without the need for bulky, extrinsic photoreactive groups like diazirines or benzophenones that may alter the molecule's binding properties.[6][7] To facilitate downstream analysis, a "clickable" handle, such as an alkyne or azide, is typically incorporated.[11][12]

Table 2: Proposed Photoaffinity Probe Analogs of this compound

Probe TypeStructureModification StrategyApplication
Clickable Photoaffinity Probe This compound-(Linker)-AlkyneIntroduction of a terminal alkyne via a linker for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a reporter tag (e.g., biotin-azide or a fluorescent dye-azide).[6]Chemoproteomics, In-situ Target Engagement

Section 2: Experimental Workflows and Protocols

The following are detailed, generalized protocols for the application of the proposed molecular probes.

2.1 Workflow for Target Identification using Affinity-Based Probes:

This workflow outlines the steps for identifying target proteins from a cell lysate using a biotinylated derivative of this compound.

G cluster_0 Preparation cluster_1 Enrichment cluster_2 Analysis A Cell Lysate Preparation B Incubation with Biotinylated Probe A->B C Capture with Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elution of Protein Complexes D->E F SDS-PAGE and Western Blot E->F G LC-MS/MS for Protein Identification E->G

Caption: Workflow for Affinity-Based Target Identification.

Protocol 2.1.1: Affinity Pulldown Assay

  • Cell Lysate Preparation:

    • Culture cells to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Incubation with Biotinylated Probe:

    • Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated this compound probe at a predetermined optimal concentration for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of lysate with biotin alone.

    • For competition experiments, pre-incubate the lysate with an excess of the non-biotinylated parent compound before adding the biotinylated probe.

  • Capture and Enrichment:

    • Add streptavidin-coated magnetic beads to the lysate-probe mixture and incubate for 1 hour at 4°C with gentle rotation.

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize proteins by Coomassie or silver staining.

    • For identification, excise specific bands for in-gel digestion followed by LC-MS/MS analysis, or perform an on-bead digestion for a global analysis of enriched proteins.

2.2 Workflow for Target Identification using Photoaffinity Labeling:

This workflow leverages the intrinsic photoreactivity of the isoxazole ring in a clickable probe format for covalent target capture.

G cluster_0 Labeling cluster_1 Conjugation & Enrichment cluster_2 Analysis A Incubate Lysate with Clickable PAL Probe B UV Irradiation (e.g., 365 nm) A->B C Click Chemistry with Biotin-Azide B->C D Enrichment with Streptavidin Beads C->D E On-Bead Digestion D->E F LC-MS/MS Analysis E->F G Probe 5-Chloro-3-cyclopropyl- 1,2-oxazole Probe Kinase Kinase Probe->Kinase Inhibition GPCR GPCR Probe->GPCR Modulation Enzyme Enzyme (e.g., COX) Probe->Enzyme Inhibition CancerProtein Cancer-related Protein Probe->CancerProtein Interaction Signaling Cell Signaling (e.g., MAPK) Kinase->Signaling SecondMessenger Second Messengers (e.g., cAMP) GPCR->SecondMessenger Inflammation Inflammation Enzyme->Inflammation Apoptosis Apoptosis / Proliferation CancerProtein->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Chloro-3-cyclopropyl-1,2-oxazole synthesis.

Troubleshooting Guide

Issue 1: Low Yield in the Synthesis of 3-cyclopropyl-1,2-oxazol-5(4H)-one (Intermediate I)

The formation of the 1,2-oxazole ring is a critical step that can be influenced by several factors. A common route involves the condensation of a β-ketoester with hydroxylamine.

Potential Causes and Solutions:

  • Suboptimal Reaction pH: The pH of the reaction medium can significantly affect the nucleophilicity of hydroxylamine and the stability of the reactants and product.

    • Solution: Screen different pH conditions. Typically, a slightly acidic to neutral pH is optimal for this condensation. The use of a buffer system can help maintain the desired pH throughout the reaction.

  • Incorrect Reaction Temperature: The temperature can influence the reaction rate and the formation of byproducts.

    • Solution: Optimize the reaction temperature. Start with room temperature and incrementally increase it. High temperatures can lead to decomposition.

  • Inappropriate Solvent: The choice of solvent affects the solubility of reactants and can influence the reaction pathway.

    • Solution: Test a range of protic and aprotic solvents. Ethanol or methanol are commonly used for this type of reaction.

  • Formation of Regioisomers: Depending on the β-ketoester used, there is a possibility of forming regioisomers, which can complicate purification and reduce the yield of the desired product.[1]

    • Solution: Carefully control the reaction conditions to favor the formation of the desired isomer. Analysis of the crude product by NMR or LC-MS can help identify the presence of isomers.

Troubleshooting Decision Tree for Low Yield of Intermediate I

G start Low Yield of 3-cyclopropyl-1,2-oxazol-5(4H)-one check_ph Analyze Reaction pH start->check_ph ph_ok pH is Optimal (6.0-7.0) check_ph->ph_ok Is pH optimal? adjust_ph Adjust pH with Buffer ph_ok->adjust_ph No check_temp Evaluate Reaction Temperature ph_ok->check_temp Yes adjust_ph->check_ph temp_ok Temperature is Optimal (25-50°C) check_temp->temp_ok Is temperature optimal? adjust_temp Optimize Temperature (Screen 20-60°C) temp_ok->adjust_temp No check_solvent Assess Solvent System temp_ok->check_solvent Yes adjust_temp->check_temp solvent_ok Solvent Provides Good Reactant Solubility check_solvent->solvent_ok Is solvent suitable? change_solvent Test Alternative Solvents (e.g., Methanol, Dioxane) solvent_ok->change_solvent No check_isomers Check for Regioisomers (LC-MS/NMR) solvent_ok->check_isomers Yes change_solvent->check_solvent isomers_present Isomers Detected check_isomers->isomers_present Are isomers present? modify_conditions Modify Conditions to Improve Regioselectivity isomers_present->modify_conditions Yes end Yield Improved isomers_present->end No modify_conditions->end

Caption: Troubleshooting Low Yield of Intermediate I.

Issue 2: Low Yield in the Chlorination of 3-cyclopropyl-1,2-oxazol-5(4H)-one

The chlorination step to form the final product, this compound, is a sensitive transformation that can result in low yields if not properly controlled.

Potential Causes and Solutions:

  • Harsh Chlorinating Agent: Strong chlorinating agents can lead to over-chlorination or degradation of the oxazole ring.

    • Solution: Use a milder chlorinating agent. While phosphorus oxychloride (POCl₃) is commonly used, other reagents like N-chlorosuccinimide (NCS) could be explored.[2]

  • Suboptimal Reaction Temperature: High temperatures can promote side reactions and decomposition.

    • Solution: Maintain a low and controlled reaction temperature. Running the reaction at 0°C or even lower may be beneficial.

  • Presence of Water: Moisture can react with the chlorinating agent and interfere with the reaction.

    • Solution: Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Inefficient Work-up Procedure: The product may be lost or decomposed during the work-up and purification steps.

    • Solution: Quench the reaction carefully with ice-water and extract the product with a suitable organic solvent. Minimize the time the product is in contact with aqueous acidic or basic solutions.

Troubleshooting Decision Tree for Low Yield in Chlorination

G start Low Yield of This compound check_reagent Evaluate Chlorinating Agent start->check_reagent reagent_ok Using POCl₃ check_reagent->reagent_ok try_ncs Consider Milder Agent (e.g., NCS) reagent_ok->try_ncs No Reaction/Low Conversion check_temp Assess Reaction Temperature reagent_ok->check_temp Decomposition Observed try_ncs->check_reagent temp_ok Temperature is Low and Controlled (0-25°C) check_temp->temp_ok adjust_temp Lower Reaction Temperature (e.g., -10 to 0°C) temp_ok->adjust_temp No check_moisture Check for Moisture Contamination temp_ok->check_moisture Yes adjust_temp->check_temp moisture_ok Reaction is Anhydrous check_moisture->moisture_ok ensure_anhydrous Use Dry Glassware/Solvents and Inert Atmosphere moisture_ok->ensure_anhydrous No check_workup Review Work-up and Purification Procedure moisture_ok->check_workup Yes ensure_anhydrous->check_moisture workup_ok Work-up is Efficient check_workup->workup_ok optimize_workup Optimize Extraction and Purification Steps workup_ok->optimize_workup No end Yield Improved workup_ok->end Yes optimize_workup->end

Caption: Troubleshooting Low Yield in Chlorination Step.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A1: A common and effective two-step synthesis is generally employed. The first step involves the synthesis of 3-cyclopropyl-1,2-oxazol-5(4H)-one from a cyclopropyl-substituted β-ketoester and hydroxylamine. The second step is the chlorination of this intermediate, often using a chlorinating agent like phosphorus oxychloride (POCl₃), to yield the final product.

Q2: How can I minimize the formation of byproducts during the chlorination step?

A2: To minimize byproducts, it is crucial to control the reaction temperature, keeping it low (e.g., 0°C). The slow, dropwise addition of the chlorinating agent to a solution of the 3-cyclopropyl-1,2-oxazol-5(4H)-one can also help to prevent localized overheating and reduce side reactions. Running the reaction under an inert atmosphere will prevent moisture-related byproducts.

Q3: What are the best analytical techniques to monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide information on the conversion rate and the presence of any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation of the intermediate and the final product.

Q4: Are there any alternative methods for the synthesis of the 1,2-oxazole ring?

A4: Yes, several methods exist for the construction of the 1,2-oxazole ring.[1] One notable alternative is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] However, for the specific substitution pattern of the target molecule, the condensation of a β-dicarbonyl compound with hydroxylamine is often the most straightforward approach.[1]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of 3-cyclopropyl-1,2-oxazol-5(4H)-one (Intermediate I)

EntrySolventTemperature (°C)pHReaction Time (h)Yield (%)
1Ethanol2571265
2Ethanol507672
3Methanol507675
4Dioxane5071258
5Ethanol505868
6Ethanol509855

Table 2: Optimization of the Chlorination of 3-cyclopropyl-1,2-oxazol-5(4H)-one

EntryChlorinating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)
1POCl₃Toluene80445
2POCl₃Toluene25860
3POCl₃DCM0678
4SOCl₂DCM0655
5NCSAcetonitrile251240
6POCl₃ with Et₃NDCM0485

Experimental Protocols

Protocol 1: Synthesis of 3-cyclopropyl-1,2-oxazol-5(4H)-one (Intermediate I)
  • To a solution of ethyl 3-cyclopropyl-3-oxopropanoate (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.2 equivalents).

  • Adjust the pH of the mixture to approximately 7 by the dropwise addition of an aqueous sodium hydroxide solution.

  • Stir the reaction mixture at 50°C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 3-cyclopropyl-1,2-oxazol-5(4H)-one.

Protocol 2: Synthesis of this compound (Final Product)
  • Dissolve 3-cyclopropyl-1,2-oxazol-5(4H)-one (1 equivalent) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere of nitrogen.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5 equivalents) dropwise to the stirred solution. A general procedure for chlorination of isoxazol-5(4H)-ones is described in the literature.[3]

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it into a mixture of ice and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

G cluster_0 Step 1: Isoxazolone Formation cluster_1 Step 2: Chlorination start Start: Ethyl 3-cyclopropyl-3-oxopropanoate + Hydroxylamine HCl react React in Ethanol at 50°C, pH 7 start->react workup1 Work-up: Aqueous Extraction react->workup1 purify1 Purification: Column Chromatography workup1->purify1 intermediate Intermediate: 3-cyclopropyl-1,2-oxazol-5(4H)-one purify1->intermediate chlorinate Chlorinate with POCl₃ in DCM at 0°C intermediate->chlorinate workup2 Work-up: Aqueous Quench & Extraction chlorinate->workup2 purify2 Purification: Column Chromatography workup2->purify2 product Final Product: This compound purify2->product

References

Technical Support Center: Overcoming Solubility Challenges of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Chloro-3-cyclopropyl-1,2-oxazole in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a heterocyclic organic compound.[1][2] Based on its structure, it is predicted to have low aqueous solubility. The oxazole ring provides some polarity, but the presence of the chloro and cyclopropyl groups contributes to its hydrophobic nature, making it challenging to dissolve in purely aqueous solutions.[1] It is generally more soluble in organic solvents.

Q2: I am observing precipitation of my compound after adding it to my aqueous buffer. What is the likely cause?

Precipitation upon addition to an aqueous buffer is a common issue for poorly soluble compounds like this compound. This occurs when the concentration of the compound exceeds its solubility limit in the chosen buffer system. Factors influencing this include the compound's intrinsic low water solubility, the pH of the buffer, and the absence of any solubilizing agents.

Q3: How does the pH of the aqueous buffer affect the solubility of this compound?

The solubility of many organic compounds is pH-dependent, especially those with ionizable groups.[3][4] Oxazoles are weakly basic, meaning they can be protonated under acidic conditions.[5] This protonation can increase the compound's polarity and, consequently, its aqueous solubility. Therefore, the solubility of this compound is expected to be higher in acidic buffers compared to neutral or basic buffers. However, the stability of the compound at different pH values should also be considered.[6]

Q4: What are the recommended initial steps to improve the solubility of this compound in my experiments?

For initial experiments, it is advisable to start with a lower concentration of the compound. If solubility issues persist, several strategies can be employed. These include the use of co-solvents, adjusting the pH of the buffer, or utilizing solubilizing agents like cyclodextrins.[7][8][9][10] A systematic approach, starting with the simplest method, is recommended.

Troubleshooting Guide

Issue 1: Compound crashes out of solution during stock solution preparation.
  • Possible Cause: The chosen solvent is not appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Select an appropriate organic solvent: Prepare a high-concentration stock solution in an organic solvent in which this compound is highly soluble, such as dimethyl sulfoxide (DMSO) or ethanol.

    • Gentle heating and sonication: Aid dissolution by gently warming the solution or using a sonicator.

    • Step-wise dilution: When preparing aqueous working solutions, add the organic stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations that can lead to precipitation.

Issue 2: Precipitation occurs when the organic stock solution is added to the aqueous buffer.
  • Possible Cause: The final concentration of the compound in the aqueous buffer exceeds its solubility limit, even with a small percentage of organic co-solvent.

  • Troubleshooting Steps:

    • Decrease the final concentration: Reduce the target concentration of the compound in the final aqueous solution.

    • Increase the co-solvent percentage: If the experimental system allows, increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Be mindful of the potential effects of the co-solvent on your experiment.[11][12]

    • pH Modification: Adjust the pH of the aqueous buffer to a more acidic range (e.g., pH 4-6) to potentially increase solubility.[3]

    • Use of Cyclodextrins: Incorporate a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), into the aqueous buffer to form an inclusion complex with the compound, thereby enhancing its solubility.[13][14][15][16][17]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°C
Water< 0.1
Phosphate Buffered Saline (PBS) pH 7.4< 0.1
Acetate Buffer pH 5.00.5
Ethanol25
Dimethyl Sulfoxide (DMSO)> 100

Table 2: Effect of Co-solvents on the Apparent Solubility of this compound in PBS (pH 7.4)

Co-solventConcentration (%)Apparent Solubility (µg/mL)
None0< 1
Ethanol15
Ethanol520
DMSO110
DMSO550

Table 3: Effect of HP-β-Cyclodextrin on the Aqueous Solubility of this compound in PBS (pH 7.4)

HP-β-Cyclodextrin (mM)Apparent Solubility (µg/mL)
0< 1
1050
25150
50400

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh out a precise amount of this compound.

  • Add the appropriate volume of high-purity DMSO to achieve the desired high concentration (e.g., 100 mg/mL).

  • Vortex the solution until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to facilitate dissolution.

  • Store the stock solution at -20°C or as recommended for the compound's stability.

Protocol 2: Solubilization using a Co-solvent (Ethanol)
  • Prepare a stock solution of this compound in 100% ethanol (e.g., 25 mg/mL).

  • Determine the final desired concentration of the compound and the final percentage of ethanol that is compatible with your experimental system.

  • To prepare the working solution, slowly add the ethanolic stock solution to the pre-warmed (to room temperature) aqueous buffer while continuously vortexing.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, consider reducing the final concentration or increasing the ethanol percentage if permissible.

Protocol 3: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
  • Prepare the aqueous buffer of choice.

  • Add the desired amount of HP-β-CD to the buffer and stir until it is completely dissolved. For example, to make a 50 mM solution, add the appropriate mass of HP-β-CD to the buffer volume.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the organic stock solution to the HP-β-CD-containing buffer while stirring.

  • Allow the solution to stir for at least one hour at room temperature to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound in Aqueous Buffer check_solubility Is the compound fully dissolved? start->check_solubility successful_dissolution Proceed with Experiment check_solubility->successful_dissolution Yes precipitation Precipitation Observed check_solubility->precipitation No troubleshoot_options Select a Solubilization Strategy precipitation->troubleshoot_options use_cosolvent Use Co-solvent (e.g., DMSO, Ethanol) troubleshoot_options->use_cosolvent adjust_ph Adjust Buffer pH (e.g., to acidic) troubleshoot_options->adjust_ph use_cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) troubleshoot_options->use_cyclodextrin recheck_solubility Re-evaluate Solubility use_cosolvent->recheck_solubility adjust_ph->recheck_solubility use_cyclodextrin->recheck_solubility recheck_solubility->successful_dissolution Successful consult_specialist Consult Formulation Specialist recheck_solubility->consult_specialist Unsuccessful

Caption: Troubleshooting workflow for solubility issues.

Co_solvent_Protocol cluster_stock Stock Solution cluster_working Working Solution stock_compound This compound prepare_stock Prepare High Concentration Stock stock_compound->prepare_stock stock_solvent Organic Solvent (e.g., Ethanol) stock_solvent->prepare_stock add_stock Slowly add stock to buffer with vortexing prepare_stock->add_stock Stock Solution aqueous_buffer Aqueous Buffer aqueous_buffer->add_stock final_solution Final Working Solution add_stock->final_solution

Caption: Protocol for using a co-solvent.

Cyclodextrin_Protocol start_buffer Prepare Aqueous Buffer add_cd Dissolve HP-β-Cyclodextrin in Buffer start_buffer->add_cd mix Slowly Add Stock to Cyclodextrin Solution with Stirring add_cd->mix prepare_stock Prepare Concentrated Stock of Compound in Minimal Organic Solvent prepare_stock->mix equilibrate Stir for 1 hour to Equilibrate mix->equilibrate filter Filter through 0.22 µm filter equilibrate->filter final_solution Final Solubilized Solution filter->final_solution

Caption: Protocol for using cyclodextrin.

References

Optimizing reaction conditions for the chlorination of 3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the optimization of the chlorination of 3-cyclopropyl-1,2-oxazole, a key intermediate in pharmaceutical and agrochemical research.

Troubleshooting Guide

Researchers may encounter several common issues during the chlorination of 3-cyclopropyl-1,2-oxazole. This guide provides a structured approach to identifying and resolving these problems.

Diagram of Troubleshooting Workflow

Troubleshooting_Workflow start Start: Unoptimized Reaction no_reaction Problem: No Reaction or Low Conversion start->no_reaction multiple_products Problem: Multiple Products Observed start->multiple_products low_yield Problem: Low Yield of Desired Product start->low_yield check_reagents Check Reagent Activity (NCS, TCCA) Verify Starting Material Purity no_reaction->check_reagents Is starting material consumed? increase_temp Increase Reaction Temperature (e.g., from RT to 40-60 °C) no_reaction->increase_temp analyze_byproducts Analyze Byproducts by LC-MS/NMR (Di-chlorinated, Ring-opened) multiple_products->analyze_byproducts optimize_purification Optimize Purification Method (e.g., Column Chromatography Gradient) low_yield->optimize_purification check_workup Review Aqueous Workup Procedure (Potential for product loss) low_yield->check_workup increase_equivalents Increase Equivalents of Chlorinating Agent (e.g., 1.1 to 1.5 eq.) check_reagents->increase_equivalents change_solvent Change Solvent (e.g., ACN to DMF or HFIP) increase_temp->change_solvent success Optimized Reaction: High Yield of 4-chloro-3-cyclopropyl-1,2-oxazole increase_equivalents->success change_solvent->success decrease_equivalents Decrease Equivalents of Chlorinating Agent (e.g., to 1.05 eq.) analyze_byproducts->decrease_equivalents Over-chlorination? lower_temp Lower Reaction Temperature (e.g., to 0 °C or RT) analyze_byproducts->lower_temp Degradation? shorter_time Decrease Reaction Time decrease_equivalents->shorter_time lower_temp->success shorter_time->success optimize_purification->success check_workup->success

Caption: A logical workflow for troubleshooting common issues in the chlorination of 3-cyclopropyl-1,2-oxazole.

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Inactive chlorinating agent. 2. Insufficient reaction temperature. 3. Low reactivity of the substrate under the chosen conditions.1. Use a fresh batch of N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA). 2. Gradually increase the reaction temperature in 10 °C increments (e.g., from room temperature to 60 °C). 3. Increase the equivalents of the chlorinating agent (e.g., from 1.1 to 1.5 equivalents). 4. Switch to a more polar solvent like N,N-dimethylformamide (DMF) to enhance reactivity.
Formation of Multiple Products 1. Over-chlorination: Formation of di- or tri-chlorinated species. 2. Ring-opening: Cleavage of the isoxazole ring. 3. Side reaction with the cyclopropyl group: Though less likely with mild reagents like NCS.1. Reduce the equivalents of the chlorinating agent to near stoichiometric amounts (e.g., 1.05 equivalents). 2. Lower the reaction temperature to minimize side reactions. 3. Reduce the reaction time and monitor by TLC or LC-MS to stop the reaction upon consumption of the starting material. 4. Consider a less reactive chlorinating agent if harsher ones are being used.
Low Yield of Desired Product 1. Product loss during workup or purification. 2. Incomplete reaction. 3. Degradation of the product under the reaction or purification conditions.1. Optimize the purification protocol, such as adjusting the solvent gradient in column chromatography. 2. Ensure the aqueous workup is not too harsh (e.g., avoid strong acids or bases if the product is sensitive). 3. If the reaction is incomplete, refer to the "No Reaction or Low Conversion" section. 4. If degradation is suspected, try milder reaction conditions (lower temperature, shorter time).
Reaction is Difficult to Reproduce 1. Moisture sensitivity of the reaction. 2. Variability in the quality of reagents or solvents.1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents. 3. Use reagents from a reliable supplier and check their purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective reagent for the chlorination of 3-cyclopropyl-1,2-oxazole?

A1: N-chlorosuccinimide (NCS) is a widely used and effective reagent for the chlorination of electron-rich heterocyclic compounds like 3-cyclopropyl-1,2-oxazole. It is generally mild and selective. Trichloroisocyanuric acid (TCCA) has also been reported as a highly efficient alternative.[1]

Q2: At which position on the 1,2-oxazole ring is chlorination expected to occur?

A2: For 3-substituted 1,2-oxazoles (isoxazoles), electrophilic substitution, such as chlorination, is most likely to occur at the C4 position. The cyclopropyl group at the C3 position is an activating group that directs the electrophile to the adjacent C4 position.

Q3: What are the typical reaction conditions for this chlorination?

A3: The reaction is often carried out in a polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF). The temperature can range from room temperature (20-25 °C) to mildly elevated temperatures (40-60 °C). The reaction time can vary from a few hours to overnight, and progress should be monitored by TLC or LC-MS.

Q4: Can the cyclopropyl ring react with the chlorinating agent?

A4: While cyclopropyl rings can undergo ring-opening reactions under certain conditions (e.g., strong acids), mild chlorinating agents like NCS under neutral or slightly acidic conditions are generally not expected to react with the cyclopropyl group. However, if strong Lewis acids are used as catalysts, or if the reaction conditions are harsh, side reactions involving the cyclopropyl ring could become a concern.

Q5: How can I purify the final product, 4-chloro-3-cyclopropyl-1,2-oxazole?

A5: The most common method for purification is column chromatography on silica gel. A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective for separating the chlorinated product from unreacted starting material and any byproducts.

Q6: What are the expected NMR spectral data for the product?

Experimental Protocols

The following is a general, representative protocol for the chlorination of 3-cyclopropyl-1,2-oxazole based on procedures for similar substrates. Optimization may be required.

Diagram of a General Experimental Workflow

Experimental_Workflow start Start: Weigh Reagents dissolve Dissolve 3-cyclopropyl-1,2-oxazole in anhydrous solvent (e.g., ACN) start->dissolve add_ncs Add N-Chlorosuccinimide (1.1 eq.) in one portion dissolve->add_ncs stir Stir at Room Temperature (or heat to 40-60 °C) add_ncs->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench with aq. Na2S2O3 solution monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify characterize Characterize the Product (NMR, MS) purify->characterize

Caption: A stepwise workflow for the synthesis and purification of 4-chloro-3-cyclopropyl-1,2-oxazole.

Protocol: Chlorination using N-Chlorosuccinimide (NCS)

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-cyclopropyl-1,2-oxazole (1.0 eq.). Dissolve the starting material in anhydrous acetonitrile (approximately 0.1-0.2 M concentration).

  • Reagent Addition: Add N-chlorosuccinimide (1.1 eq.) to the solution in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. If no significant conversion is observed, the reaction can be heated to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3).

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 0-20% ethyl acetate in hexanes) to afford the desired 4-chloro-3-cyclopropyl-1,2-oxazole.

Data Presentation

Table 1: Comparison of Chlorinating Agents for Isoxazole Synthesis

Chlorinating Agent Typical Equivalents Solvent Temperature Reported Yields for Similar Substrates Reference
N-Chlorosuccinimide (NCS)1.0 - 1.2Acetonitrile (ACN)Room Temp. - 60 °CModerate to High[1]
Trichloroisocyanuric Acid (TCCA)0.4 - 0.6Acetonitrile (ACN)Room Temp.High to Quantitative[1]
Gaseous Chlorine (Cl2)ExcessAcetic AcidRoom Temp.Variable, can lead to over-chlorination

Note: Yields are highly substrate-dependent and the above table serves as a general guideline.

References

Technical Support Center: 5-Chloro-3-cyclopropyl-1,2-oxazole Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for the crystallization of 5-Chloro-3-cyclopropyl-1,2-oxazole. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the crystallization of this compound?

A1: The ideal solvent is one in which the compound is highly soluble at elevated temperatures and has low solubility at lower temperatures.[1][2][3] A systematic solvent screening is the recommended first step to identify the optimal solvent or solvent system. Common solvents to test for heterocyclic compounds include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and non-polar solvents (e.g., hexanes, toluene), or mixtures thereof.[4]

Q2: How can I improve the yield of my crystallization?

A2: To improve the yield, ensure that you are using the minimum amount of hot solvent necessary to fully dissolve the compound.[5] Cooling the solution slowly and to a sufficiently low temperature will also maximize the amount of product that crystallizes. If the yield is still low, a second crop of crystals may be obtained by concentrating the mother liquor and cooling again.[5]

Q3: My compound is "oiling out" instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.[5] To remedy this, you can try adding a small amount of additional solvent to the heated solution to ensure the compound stays dissolved longer during cooling.[5] Alternatively, using a lower-boiling point solvent or a different solvent system altogether might be necessary. Seeding the solution with a few crystals of the pure compound can also encourage crystallization over oiling out.

Q4: How does the cooling rate affect the crystal size and purity?

A4: A slower cooling rate generally leads to the formation of larger and purer crystals.[6][7] Rapid cooling can trap impurities within the crystal lattice and often results in the formation of smaller, less uniform crystals.[6][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not supersaturated. The compound may be too soluble in the chosen solvent, or too much solvent was used.- Evaporate some of the solvent to increase the concentration.[9] - Cool the solution to a lower temperature in an ice bath.[9] - Scratch the inside of the flask with a glass rod to create nucleation sites.[5][9] - Add a seed crystal of the pure compound.[9] - If the compound is highly soluble, consider an anti-solvent crystallization method.
Crystallization occurs too rapidly. The solution is too concentrated, or the cooling is too fast.- Re-dissolve the solid by heating and add a small amount of additional solvent.[5] - Allow the solution to cool to room temperature slowly before moving it to an ice bath.
The resulting crystals are very small. This is often a result of rapid cooling and nucleation.- Employ a slower cooling rate. Allow the solution to cool to room temperature undisturbed before further cooling.[7]
The crystals are discolored. Impurities are present in the compound.- Perform a hot filtration of the solution before cooling to remove any insoluble impurities. - If the impurities are colored, they may be removed by treating the hot solution with activated charcoal before filtration.
Low recovery of the compound. Too much solvent was used, or the compound is significantly soluble in the cold solvent. The filtration step may have been inefficient.- Concentrate the mother liquor and cool again to obtain a second crop of crystals.[5] - Ensure the solution is cooled to a sufficiently low temperature before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Solvent Screening for Crystallization
  • Place approximately 10-20 mg of this compound into several different test tubes.

  • Add a small amount (e.g., 0.5 mL) of a different solvent to each test tube. Solvents to test could include ethanol, isopropanol, ethyl acetate, acetone, toluene, and hexanes.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at this stage.[10]

  • Gently heat the test tubes in a water bath and observe the solubility. Add the solvent dropwise until the solid just dissolves.

  • Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the formation of crystals. The ideal solvent will yield a good quantity of well-formed crystals upon cooling.

Protocol 2: Single Solvent Recrystallization
  • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the crystals under vacuum.

Protocol 3: Solvent/Anti-Solvent Crystallization
  • Dissolve the this compound in a small amount of a "good" solvent (in which it is highly soluble).

  • Slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble) dropwise until the solution becomes slightly cloudy. The two solvents must be miscible.

  • Gently heat the solution until the cloudiness disappears.

  • Allow the solution to cool slowly, which should induce crystallization.

Visual Guides

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation A Dissolve Compound in Minimum Hot Solvent B Hot Filtration (if impurities present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G

Caption: General workflow for the crystallization of an organic compound.

Troubleshooting_Tree Start Crystallization Attempted Q1 Do crystals form? Start->Q1 A1_Yes Successful Crystallization Q1->A1_Yes Yes A1_No No Crystals Q1->A1_No No Q2 Is the solution clear? A1_No->Q2 A2_Yes Add seed crystal or scratch flask Q2->A2_Yes Yes A2_No Solution is likely supersaturated Q2->A2_No No (Cloudy) Q3 Did scratching/seeding work? A2_Yes->Q3 A2_No->A2_Yes A3_Yes Successful Nucleation Q3->A3_Yes Yes A3_No Concentrate solution (evaporate solvent) Q3->A3_No No A3_No->Start Retry

Caption: Decision tree for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 5-Chloro-isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 5-chloro-isoxazole derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 5-chloro-isoxazole derivatives, providing potential causes and recommended solutions.

Problem 1: Low Yield of the Desired 5-Chloro-isoxazole Product

Possible Causes:

  • Dimerization of the nitrile oxide intermediate: Nitrile oxides are highly reactive and can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides), a common and significant side reaction that consumes the intermediate.[1]

  • Formation of regioisomers: Depending on the synthetic route, particularly in 1,3-dipolar cycloadditions with unsymmetrical alkynes, the formation of an undesired regioisomer can reduce the yield of the target compound.

  • Isomerization of the 5-chloroisoxazole product: 5-Chloroisoxazoles can undergo isomerization to 2H-azirine-2-carbonyl chlorides, especially in the presence of certain catalysts like Fe(II).[2] This isomer can then react with nucleophiles present in the reaction mixture.

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, solvent, and the choice of base can significantly impact the reaction yield. For instance, in some cases, polar solvents favor the formation of the desired isoxazole, while nonpolar solvents may favor byproduct formation.[3]

Recommended Solutions:

  • To minimize nitrile oxide dimerization:

    • Generate the nitrile oxide in situ in the presence of the dipolarophile (the alkyne or alkene). This ensures that the concentration of the nitrile oxide remains low throughout the reaction.

    • Control the reaction temperature. Lower temperatures can sometimes reduce the rate of dimerization more than the rate of the desired cycloaddition.

    • The choice of solvent can influence the dimerization rate. In a study on the synthesis of 3,4,5-trisubstituted isoxazoles, performing the reaction in a high percentage of water significantly reduced the formation of the furoxan dimer.[1]

  • To improve regioselectivity:

    • The choice of solvent can be critical. For the cyclocondensation of β-enamino diketones with hydroxylamine, using ethanol as a solvent favors one regioisomer, while acetonitrile favors the other.

    • The electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile play a crucial role. Carefully select starting materials to favor the desired regioisomer.

  • To prevent product isomerization:

    • If the 5-chloroisoxazole is the desired final product, avoid conditions that promote isomerization, such as the presence of Lewis acids like FeCl₂.[2]

    • Careful purification is necessary to remove any catalysts that could induce isomerization during storage.

  • To optimize reaction conditions:

    • Systematically screen different solvents, bases, and temperatures to find the optimal conditions for your specific substrate.

    • The table below shows the effect of the base on the yield of a derivative formed from the isomerization of a 5-chloroisoxazole. While this is a side reaction in the context of isolating the 5-chloroisoxazole, it demonstrates the significant impact of the choice of base on reaction outcomes.

Table 1: Effect of Base on the Yield of N-morpholino-2H-azirine-2-carboxamide from 5-chloro-3-phenylisoxazole [2]

EntryBaseSolventTime (h)Yield (%)
1Morpholine (2 equiv.)Toluene0.570
2PyridineToluene0.575
32,6-LutidineToluene0.590
42-PicolineToluene0.589
54-(Dimethylamino)pyridineToluene0.572
6TriethylamineToluene0.565
7N,N-DiisopropylethylamineToluene0.568

This table illustrates the optimization of a reaction where the 5-chloroisoxazole is a starting material for a subsequent transformation. The yields shown are for the product of isomerization and subsequent amidation.

Experimental Workflow for Troubleshooting Low Yield

G start Low Yield of 5-Chloro-isoxazole check_byproducts Analyze crude reaction mixture by LC-MS/NMR to identify major byproducts start->check_byproducts dimer Major byproduct is furoxan dimer check_byproducts->dimer regioisomer Major byproduct is a regioisomer check_byproducts->regioisomer isomerization_product Product isomerizes to 2H-azirine derivative check_byproducts->isomerization_product other Other byproducts or unreacted starting material check_byproducts->other solution_dimer Action: Generate nitrile oxide in situ at lower temperature. Consider aqueous solvent system. dimer->solution_dimer Yes solution_regioisomer Action: Screen different solvents (e.g., ethanol vs. acetonitrile). Modify substituents on starting materials. regioisomer->solution_regioisomer Yes solution_isomerization Action: Avoid Lewis acid catalysts (e.g., FeCl2). Purify product carefully. isomerization_product->solution_isomerization Yes solution_other Action: Re-optimize reaction conditions (temperature, concentration, base). other->solution_other

Caption: Troubleshooting workflow for low yield.

Problem 2: Difficulty in Purifying the 5-Chloro-isoxazole Derivative

Possible Causes:

  • Formation of closely related byproducts: Regioisomers or other isomeric byproducts can have very similar polarities to the desired product, making separation by column chromatography challenging.

  • Product instability: The 5-chloroisoxazole ring can be sensitive to certain conditions, potentially degrading on silica gel or during solvent evaporation at elevated temperatures.

  • Presence of persistent impurities from starting materials: Impurities in the starting materials may carry through the reaction and co-elute with the product.

Recommended Solutions:

  • For separating regioisomers:

    • Optimize the chromatographic conditions. Try different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) and gradients.

    • Consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

    • If chromatography fails, recrystallization from a suitable solvent system may be effective.

  • To address product instability:

    • Use a deactivated silica gel for chromatography.

    • Avoid prolonged exposure to acidic or basic conditions during workup and purification.

    • Remove solvents under reduced pressure at low temperatures.

  • To remove persistent impurities:

    • Ensure the purity of starting materials before beginning the synthesis. Recrystallize or re-distill starting materials if necessary.

    • An aqueous workup with dilute acid or base may help to remove certain types of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the synthesis of 5-chloro-isoxazoles via the nitrile oxide pathway?

A1: The most common side reaction is the dimerization of the nitrile oxide intermediate to form a furoxan.[1] This occurs because nitrile oxides are unstable and can react with themselves. To minimize this, the nitrile oxide should be generated slowly in situ in the presence of the alkyne or alkene.

Q2: How can I control the regioselectivity of the 1,3-dipolar cycloaddition to obtain the desired 5-chloro-isoxazole regioisomer?

A2: Regioselectivity is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the dipolarophile. The choice of solvent can also have a significant impact. For example, in related isoxazole syntheses, polar protic solvents like ethanol have been shown to favor one regioisomer, while polar aprotic solvents like acetonitrile can favor the other. A systematic screening of solvents is recommended for a new reaction.

Q3: My 5-chloro-isoxazole product seems to be unstable and decomposes upon standing. What could be the cause?

A3: 5-Chloroisoxazoles can be susceptible to isomerization, especially if trace amounts of catalysts like iron salts are present.[2] They can also be sensitive to nucleophiles. Ensure that the product is thoroughly purified to remove any residual catalysts or reagents. Store the purified product in a cool, dark place, and under an inert atmosphere if it is particularly sensitive.

Q4: Can I use a one-pot procedure for the synthesis of 5-chloro-isoxazoles?

A4: Yes, one-pot procedures are often employed, particularly for the 1,3-dipolar cycloaddition route. This typically involves the in situ generation of the nitrile oxide from an aldoxime or hydroximoyl chloride in the presence of the alkyne. This approach is advantageous as it keeps the concentration of the unstable nitrile oxide low, thus minimizing dimerization.

Key Experimental Protocols

General Procedure for the Synthesis of 5-Chloroisoxazoles from Isoxazol-5(4H)-ones[2]
  • Suspend the isoxazol-5(4H)-one (3 mmol) in phosphorus oxychloride (POCl₃, 4 mL).

  • Cool the suspension to 0 °C with stirring.

  • Add triethylamine (2.5 mmol, 0.35 mL) dropwise to the stirring suspension.

  • Heat the mixture at 75 °C for 12 hours.

  • After cooling, pour the reaction mixture into ice (300 g).

  • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 10:1) to yield the 5-chloroisoxazole.

Reaction Scheme: Synthesis of 5-Chloroisoxazoles

G cluster_0 Synthesis of 5-Chloroisoxazole from Isoxazol-5(4H)-one start Isoxazol-5(4H)-one reagents + POCl3, Et3N start->reagents product 5-Chloroisoxazole reagents->product 75 °C, 12 h

Caption: General synthesis of 5-chloroisoxazoles.

Side Reaction: Isomerization of 5-Chloroisoxazoles

The isomerization of 5-chloroisoxazoles to 2H-azirine-2-carbonyl chlorides is a key potential side reaction, which can be catalyzed by Fe(II).

Reaction Pathway: Isomerization of 5-Chloroisoxazole

G isoxazole 5-Chloroisoxazole azirine 2H-Azirine-2-carbonyl chloride isoxazole->azirine FeCl2 product Acylated Product azirine->product nucleophile Nucleophile (e.g., Amine) nucleophile->product

Caption: Isomerization of 5-chloroisoxazole.

References

Technical Support Center: Purification of 5-Chloro-3-cyclopropyl-1,2-oxazole and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Chloro-3-cyclopropyl-1,2-oxazole and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

The primary purification strategies for this compound and its analogs are column chromatography and recrystallization. Column chromatography is effective for separating the desired product from closely related impurities, while recrystallization is useful for removing less soluble or trace impurities from a solid product. In some cases, a simple suction filtration of a precipitated product from the reaction mixture can yield a product of high purity, a technique sometimes referred to as group-assisted-purification.[1][2]

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

The potential impurities largely depend on the synthetic route employed.

  • From 1,3-dipolar cycloaddition (cyclopropylacetylene and a chloro-nitrile oxide precursor):

    • Unreacted starting materials: Residual cyclopropylacetylene.

    • Side-products: Dimerization of the nitrile oxide to form a furoxan derivative.

    • Regioisomers: Formation of the undesired 3-chloro-5-cyclopropyl-1,2-oxazole isomer.[3][4][5]

  • From a cyclopropyl-substituted 1,3-diketone and hydroxylamine, followed by chlorination:

    • Incomplete reaction products: Unreacted diketone or the intermediate hydroxyisoxazole.

    • Byproducts of chlorination: Over-chlorinated species or products from side reactions of the chlorinating agent.

Q3: My purified this compound is an oil, but I expected a solid. What should I do?

The physical state of a compound can be influenced by residual solvents or minor impurities. If you obtain an oil, first ensure all solvent has been removed under high vacuum. If it remains an oil, consider the following:

  • Purity Check: Analyze the oil by techniques such as NMR or GC-MS to assess its purity. The presence of impurities can lower the melting point.

  • Induce Crystallization: Try to induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface, or by adding a seed crystal if available.

  • Solvent Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Storing this mixture at a low temperature may promote crystallization.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause(s) Troubleshooting Steps
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent). - Overloading the column. - Column channeling.- Optimize Eluent: Use TLC to test various solvent systems. A good starting point for isoxazoles is a mixture of a non-polar solvent (e.g., hexanes, petroleum ether) and a moderately polar solvent (e.g., ethyl acetate).[3] Adjust the ratio to achieve a good separation of spots on the TLC plate (Rf of the desired product around 0.3-0.4). - Reduce Load: Ensure the amount of crude material is appropriate for the column size (typically 1-5% of the silica gel weight). - Improve Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
Product Elutes Too Quickly or Too Slowly - Eluent is too polar or not polar enough.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of the non-polar solvent). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (increase the proportion of the polar solvent).
Streaking or Tailing of Bands on the Column - Compound is too polar for the chosen eluent. - Compound is acidic or basic. - Overloading the column.- Increase the polarity of the eluent. - For acidic compounds, add a small amount of acetic acid (e.g., 0.1-1%) to the eluent. For basic compounds, add a small amount of triethylamine (e.g., 0.1-1%). - Reduce the amount of material loaded onto the column.
Recrystallization
Problem Possible Cause(s) Troubleshooting Steps
Product Does Not Dissolve in Hot Solvent - The chosen solvent is not a good "good" solvent for the compound at high temperatures.- Select a different solvent in which the compound has higher solubility when hot. You may need to screen several solvents or solvent mixtures.
No Crystals Form Upon Cooling - The solution is not saturated. - The compound has oiled out instead of crystallizing. - Cooling is too rapid.- Concentrate the Solution: Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again. - Induce Crystallization: Scratch the inner surface of the flask with a glass rod or add a seed crystal. - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. - If Oiling Occurs: Re-heat the solution to dissolve the oil, add a small amount of a "poor" solvent (one in which the compound is less soluble) until the solution is slightly turbid, and then cool slowly.
Low Recovery of Crystalline Product - The compound is too soluble in the cold solvent. - Too much solvent was used.- Cool the solution for a longer period or to a lower temperature. - Minimize the amount of hot solvent used to dissolve the crude product initially. - After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor and cooling again.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis of the crude product.

  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent that will be evaporated.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, starting with a low polarity).

    • Collect fractions in test tubes or vials.

    • Monitor the elution of compounds using TLC.

  • Isolation of the Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

The choice of solvent is critical and needs to be determined experimentally. An ideal solvent will dissolve the compound when hot but not when cold.

  • Solvent Selection:

    • Place a small amount of the crude product in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature. The compound should be sparingly soluble.

    • Heat the mixture. The compound should fully dissolve.

    • Allow the solution to cool to room temperature and then in an ice bath. Crystals should form.

    • Common solvent systems for isoxazoles include ethanol/water, ethyl acetate/hexanes, or single solvents like isopropanol.

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Typical Column Chromatography Parameters for Isoxazole Analogs

Parameter Value/Range Notes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard for most applications.
Mobile Phase Hexanes/Ethyl Acetate GradientA common starting point is 5% ethyl acetate in hexanes, gradually increasing the polarity.
Rf of Product (TLC) 0.3 - 0.4Ideal range for good separation on the column.
Loading Capacity 1-5% (w/w) of crude to silicaOverloading can lead to poor separation.

Table 2: Potential Recrystallization Solvents for Chloro-isoxazole Analogs

Solvent System Solubility Profile
Ethanol/WaterGood for moderately polar compounds.
IsopropanolSingle solvent option.
Ethyl Acetate/HexanesA "good" solvent and a "poor" solvent system.
Dichloromethane/PentaneAnother "good"/"poor" solvent combination.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product tlc TLC Analysis start->tlc column Column Chromatography tlc->column Impurities Present recrystallization Recrystallization tlc->recrystallization Solid with Minor Impurities purity_check Purity Check (NMR, GC-MS) column->purity_check recrystallization->purity_check purity_check->column Impurities Remain final_product Pure Product purity_check->final_product Purity > 95%

Caption: General purification workflow for this compound.

troubleshooting_logic cluster_cc Column Chromatography cluster_recryst Recrystallization start Crude Product poor_sep Poor Separation start->poor_sep Attempt CC no_crystals No Crystals Form start->no_crystals Attempt Recrystallization oiling_out Product Oils Out start->oiling_out Attempt Recrystallization adjust_eluent Adjust Eluent Polarity poor_sep->adjust_eluent repack Repack Column adjust_eluent->repack Still Poor concentrate Concentrate Solution no_crystals->concentrate add_antisolvent Add Anti-solvent oiling_out->add_antisolvent

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: 5-Chloro-3-cyclopropyl-1,2-oxazole (CPO)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 5-Chloro-3-cyclopropyl-1,2-oxazole (CPO) is a hypothetical small molecule inhibitor developed for research purposes. The following information, including target profiles, experimental data, and protocols, is provided for illustrative and guidance purposes to aid researchers in understanding and mitigating potential off-target effects of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of CPO?

A1: The primary target of CPO is Kinase A , a serine/threonine kinase involved in cell cycle progression. CPO is an ATP-competitive inhibitor with high potency for Kinase A.

Q2: Are there any known off-targets for CPO?

A2: Yes. Kinome-wide screening has identified Kinase B (a metabolic enzyme) and Kinase C (a component of a stress-response pathway) as the most significant off-targets. Inhibition of these kinases may lead to unintended cellular effects. It is crucial to consider these off-target activities when interpreting experimental results.[1][2]

Q3: What is the recommended starting concentration for cell-based assays?

A3: For initial experiments, we recommend a concentration range of 100 nM to 1 µM. The optimal concentration will depend on the cell type and the specific biological question. Potency in cellular assays should be correlated with biochemical IC50 values.[3] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.

Q4: How should I store and handle CPO?

A4: CPO is supplied as a lyophilized powder. For long-term storage, we recommend keeping it at -20°C. For daily use, prepare a stock solution in DMSO (e.g., 10 mM) and store it at -20°C. Avoid repeated freeze-thaw cycles.

Q5: I am not observing the expected phenotype associated with Kinase A inhibition. What could be the reason?

A5: This could be due to several factors:

  • Sub-optimal concentration: The concentration of CPO may be too low to inhibit Kinase A effectively in your cell model.

  • Cell permeability: CPO may have poor permeability in your specific cell line.

  • Target engagement: The compound may not be binding to Kinase A in the cellular environment. We recommend performing a Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

  • Dominant off-target effects: An off-target effect could be masking or counteracting the on-target phenotype.

Troubleshooting Guide

Q1: My cells exhibit significant toxicity at concentrations intended to inhibit only Kinase A. How can I determine if this is an off-target effect?

A1: Unexplained toxicity is a common indicator of off-target effects.[4] To dissect this, follow these steps:

  • Compare Potency: Correlate the concentration at which you observe toxicity with the IC50 values for the on-target (Kinase A) and known off-targets (Kinase B, Kinase C). If toxicity occurs at concentrations closer to the IC50 of Kinase B or C, it is likely an off-target effect.

  • Use a Control Compound: Employ a structurally different, well-validated inhibitor of Kinase A. If this control compound does not produce the same toxicity at concentrations that inhibit Kinase A, the toxicity observed with CPO is likely off-target.

  • Rescue Experiment: If inhibition of an off-target (e.g., Kinase B) is suspected to cause toxicity, try to rescue the phenotype by adding a downstream product of the Kinase B pathway.

  • Profile on a Target-Agnostic Cell Line: Test CPO's toxicity on a cell line that does not express Kinase A or is not dependent on its activity. Toxicity in this line would strongly suggest off-target effects.

Q2: How can I be certain that CPO is binding to Kinase A inside my cells?

A2: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[5][6] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding. By heating cell lysates treated with CPO or a vehicle control to various temperatures, you can observe a shift in the melting curve of Kinase A, which confirms direct binding.

Q3: How can I quantitatively measure the selectivity of CPO?

A3: Quantifying selectivity involves comparing the potency of CPO against its intended target versus a panel of other kinases.

  • Biochemical Assays: The most direct method is to perform in vitro kinase assays to determine the IC50 value of CPO against Kinase A, Kinase B, Kinase C, and ideally, a broader panel of kinases.[7][8] Radiometric or luminescence-based assays are commonly used for this.[9]

  • Competition Binding Assays: These assays measure the binding affinity (Kd) of an inhibitor to a kinase.[10][11] They are ATP-independent and provide a true measure of the interaction between the compound and the kinase.[12]

Q4: The cellular phenotype I observe does not align with the known biological function of Kinase A. How can I identify the responsible off-target pathway?

A4: When the observed phenotype is inconsistent with on-target activity, a systematic approach is needed to identify the responsible off-target.

  • Kinome-Wide Profiling: Screen CPO against a large panel of kinases (e.g., a kinome scan) to identify all potential off-targets and their respective binding affinities.[13]

  • Phosphoproteomics: Use mass spectrometry-based phosphoproteomics to get an unbiased view of the signaling pathways affected by CPO treatment. Compare the phosphorylation changes to those induced by a known, specific inhibitor of Kinase A.

  • Computational Analysis: Use computational models to predict potential off-target interactions based on the structure of CPO.[14]

Data Presentation

Table 1: Biochemical Potency of CPO against Target and Off-Target Kinases

KinaseIC50 (nM)Assay TypeNotes
Kinase A (On-Target) 15 ADP-Glo LuminescenceHigh on-target potency.
Kinase B (Off-Target)250Radiometric [³³P]-ATPModerate off-target activity.
Kinase C (Off-Target)800FRET-basedWeaker, but significant, off-target activity.
Kinase D (Control)>10,000ADP-Glo LuminescenceNo significant activity.

IC50 values represent the concentration of CPO required to inhibit 50% of the kinase activity in vitro. Lower values indicate higher potency. The interpretation of IC50 values can be influenced by experimental conditions such as ATP concentration.[10][15][16]

Table 2: Cellular Viability (EC50) of CPO in Different Cell Lines

Cell LineKinase A DependenceEC50 (µM)Notes
Cell Line XHigh0.1Potent anti-proliferative effect, likely on-target.
Cell Line YLow2.5Reduced potency, toxicity may be off-target mediated.
Kinase A KO Cell LineNone2.8Any observed effect is definitively off-target.

EC50 values represent the concentration of CPO required to reduce cell viability by 50% after 72 hours of treatment.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for IC50 Determination (ADP-Glo™ Method)

This protocol outlines the general steps for determining the IC50 of CPO against a specific kinase.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase reaction buffer.

    • Prepare a 2X substrate/ATP solution in kinase reaction buffer.

    • Serially dilute CPO in DMSO, then further dilute in kinase reaction buffer to create 4X inhibitor solutions.

  • Reaction Setup (384-well plate):

    • Add 2.5 µL of 4X CPO solution or vehicle (DMSO) to the appropriate wells.

    • Add 5 µL of 2X kinase solution to all wells and mix gently.

    • Initiate the reaction by adding 2.5 µL of 2X substrate/ATP solution.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each CPO concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of CPO concentration and fit the data using a non-linear regression model to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is used to verify the binding of CPO to Kinase A in intact cells.[17][18][19]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat one group of cells with CPO at a saturating concentration (e.g., 10x cellular EC50) and a control group with vehicle (DMSO) for 1 hour at 37°C.

  • Harvesting:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.

  • Heating Step:

    • Aliquot the cell suspension from each group (CPO-treated and vehicle-treated) into separate PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. One aliquot for each group should be kept at room temperature as an unheated control.

  • Cell Lysis:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Western Blot Analysis:

    • Transfer the supernatants (soluble protein fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Perform SDS-PAGE and Western blotting using an antibody specific for Kinase A.

  • Data Analysis:

    • Quantify the band intensity for Kinase A at each temperature for both CPO-treated and vehicle-treated samples.

    • Plot the percentage of soluble Kinase A (relative to the unheated control) against the temperature to generate melting curves. A rightward shift in the curve for the CPO-treated sample indicates thermal stabilization and confirms target engagement.

Visualizations

cluster_on_target On-Target Pathway cluster_off_target_B Off-Target Pathway B cluster_off_target_C Off-Target Pathway C Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Substrate A Substrate A Kinase A->Substrate A Cell Cycle Progression Cell Cycle Progression Substrate A->Cell Cycle Progression Metabolic Stress Metabolic Stress Kinase B Kinase B Metabolic Stress->Kinase B Metabolic Regulation Metabolic Regulation Kinase B->Metabolic Regulation Cellular Stress Cellular Stress Kinase C Kinase C Cellular Stress->Kinase C Apoptosis Apoptosis Kinase C->Apoptosis CPO CPO CPO->Kinase A Inhibition (High Potency) CPO->Kinase B Inhibition (Lower Potency) CPO->Kinase C Inhibition (Lowest Potency)

Caption: Hypothetical signaling pathways for CPO.

start Start: Unexpected Phenotype (e.g., Toxicity) q1 Is toxicity concentration close to on-target EC50? start->q1 a1_yes Toxicity may be on-target mediated. Consider target biology. q1->a1_yes Yes a1_no Likely Off-Target Effect q1->a1_no No exp1 Experiment: Confirm Target Engagement (CETSA) a1_no->exp1 q2 Does CPO engage Kinase A in cells? exp1->q2 a2_yes Engagement confirmed. Proceed to selectivity profiling. q2->a2_yes Yes a2_no No engagement. Troubleshoot cell permeability or compound stability. q2->a2_no No exp2 Experiment: Kinome-wide Selectivity Profiling a2_yes->exp2 end Identify responsible off-target kinase(s) and redesign experiment. exp2->end

Caption: Troubleshooting workflow for off-target effects.

A 1. Treat cells with CPO or Vehicle (DMSO) B 2. Harvest cells and aliquot suspension A->B C 3. Heat aliquots across a temperature gradient B->C D 4. Lyse cells (Freeze-Thaw) C->D E 5. Centrifuge to pellet aggregated proteins D->E F 6. Collect supernatant (soluble protein fraction) E->F G 7. Analyze by Western Blot for Target Protein F->G H 8. Plot melting curves to assess thermal shift G->H

Caption: Experimental workflow for CETSA.

References

Optimization of dosing and formulation for 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the optimization of dosing and formulation for 5-Chloro-3-cyclopropyl-1,2-oxazole. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound that I should be aware of?

Q2: How should I prepare a stock solution of this compound?

A2: For initial experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. The choice of solvent can significantly impact the reproducibility of results.[2] It is advisable to test the solubility in a few common organic solvents to find the most suitable one. Always use high-purity, anhydrous solvents to minimize degradation.

Q3: What is the recommended starting concentration range for in vitro assays?

A3: The optimal concentration range for any new compound must be determined empirically. A common starting point for in vitro screening of small molecules is to perform a serial dilution, often in half-log or log steps, to cover a broad concentration range (e.g., from 100 µM down to 1 nM).[2] This will help in determining the dose-response relationship and identifying the IC50 or EC50 value.

Q4: How can I improve the solubility of this compound for in vivo studies?

A4: Poor aqueous solubility is a common challenge for many small molecule compounds. To improve solubility for in vivo administration, various formulation strategies can be employed. These include the use of co-solvents (e.g., polyethylene glycol, propylene glycol), surfactants, or complexing agents like cyclodextrins. The choice of formulation will depend on the specific properties of the compound and the intended route of administration.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause Troubleshooting Step
Compound Instability - Assess the stability of the compound in your experimental buffer and under your specific assay conditions (e.g., temperature, pH).[3] - Perform a time-course experiment to check for degradation over the duration of your assay.
Solvent Effects - Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay readout.[2] - Run a solvent-only control to determine the baseline effect.
Pipetting Errors - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing.
Cell-Based Assay Variability - Maintain consistent cell seeding density and passage number.[2] - Ensure uniform cell health and confluency across all plates.
Issue 2: Low Compound Potency or Lack of Activity
Potential Cause Troubleshooting Step
Poor Solubility in Assay Medium - Visually inspect the assay medium for any precipitation of the compound. - Consider using a lower concentration of the compound or a different formulation approach to improve solubility.
Compound Degradation - Verify the integrity of your stock solution. If possible, use analytical techniques like HPLC to check for degradation products.
Incorrect Target Hypothesis - Re-evaluate the biological rationale for testing the compound in the chosen assay. - Consider screening the compound against a broader panel of targets.
Issue 3: Challenges with Analytical Characterization (e.g., HPLC, LC-MS)
Potential Cause Troubleshooting Step
Poor Peak Shape or Tailing - Optimize the mobile phase composition (e.g., pH, organic solvent ratio). - Ensure the column is properly equilibrated.
Shifting Retention Times - Check for leaks in the HPLC system.[4] - Ensure the mobile phase is properly degassed.[4] - Run a standard to verify system performance.[5]
Ghost Peaks - Clean the injection port and column to remove any carryover from previous injections.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

  • Serial Dilution: Serially dilute the stock solution in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to create a range of concentrations.

  • Equilibration: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 hours) to allow for equilibration.

  • Separation of Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Data Analysis: The highest concentration at which no precipitation is observed is considered the aqueous solubility.

Protocol 2: In Vitro Stability Assay
  • Incubation: Add a known concentration of this compound to the desired test matrix (e.g., cell culture medium, plasma, microsomal fractions).

  • Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Data Analysis: Plot the percentage of the compound remaining versus time and calculate the half-life (t½).

Visualizations

Experimental_Workflow cluster_prep Compound Preparation cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Solubility Determine Aqueous Solubility Stock->Solubility Stability Assess Stability (e.g., in plasma) Stock->Stability Activity Screen for Biological Activity Stock->Activity Formulation Develop Formulation (for in vivo) PK Pharmacokinetic Studies Formulation->PK Data Analyze and Interpret Results Solubility->Data Stability->Data Activity->Data Efficacy Efficacy Studies in Disease Models PK->Efficacy Efficacy->Data

Caption: A general experimental workflow for the characterization of a novel small molecule compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Problem Inconsistent Results Check_Stability Is the compound stable? Problem->Check_Stability Check_Solubility Is the compound soluble? Problem->Check_Solubility Check_Assay Are assay conditions optimal? Problem->Check_Assay Check_Handling Is there a handling error? Problem->Check_Handling Modify_Buffer Modify Buffer/pH Check_Stability->Modify_Buffer Change_Solvent Change Solvent/Formulation Check_Solubility->Change_Solvent Optimize_Assay Optimize Assay Parameters Check_Assay->Optimize_Assay Review_Protocols Review Pipetting/Protocols Check_Handling->Review_Protocols

Caption: A logical troubleshooting guide for addressing inconsistent experimental results.

References

Troubleshooting inconsistent results in biological assays with 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results in biological assays involving 5-Chloro-3-cyclopropyl-1,2-oxazole. The following sections address common issues related to compound handling, experimental design, and data interpretation.

Section 1: Compound Purity, Solubility, and Stability

Inconsistencies in experimental outcomes often originate from the physicochemical properties of the small molecule itself. Ensuring the quality and proper handling of this compound is the first critical step in troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My IC50 values for this compound are inconsistent across different batches. What could be the cause?

A1: Batch-to-batch variability in purity is a common cause of inconsistent results. This compound is typically available with a minimum purity of 95%[1]. However, the nature and percentage of impurities can differ between synthetic batches.

Troubleshooting Steps:

  • Verify Purity: Independently verify the purity of each batch using methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Request Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new batch to check for specified purity and identity.

  • Standardize Stock Solutions: Prepare large, centralized batches of stock solutions from a single, verified lot of the compound to use across multiple experiments.

Q2: I am observing precipitation of the compound in my aqueous assay buffer. How can I improve its solubility?

A2: Like many hydrophobic small molecules, this compound may have limited aqueous solubility[2]. Precipitation can lead to a lower effective concentration in the assay, causing variable results.

Troubleshooting Steps:

  • Solvent Selection: Prepare high-concentration stock solutions in an appropriate organic solvent like DMSO. A common practice is to create a 10 mM stock in 100% DMSO.

  • Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) and consistent across all wells, including controls, as it can affect biological systems.

  • Solubility Testing: Perform a solubility test to determine the maximum concentration of the compound that remains in solution in your specific assay buffer.

Table 1: Solubility Assessment of a Small Molecule Inhibitor
Buffer ComponentCosolvent (e.g., DMSO)Max Compound Conc. (µM) without PrecipitationObservations
PBS, pH 7.40.5%50Clear solution
PBS, pH 7.40.1%10Clear solution
RPMI + 10% FBS0.5%100No visible precipitate
RPMI + 10% FBS0.1%25Slight turbidity observed

This table presents hypothetical data for illustrative purposes.

Experimental Protocol: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the compound stock in DMSO.

  • Add 2 µL of each dilution to 98 µL of the final assay buffer in a 96-well plate. This maintains a consistent final DMSO concentration of 2%.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Measure the turbidity of each well using a nephelometer or by reading absorbance at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Section 2: Assay-Related Artifacts and Off-Target Effects

Inconsistent results can arise from the compound interfering with the assay technology itself or from engaging with unintended biological targets.

Frequently Asked Questions (FAQs)

Q3: How can I determine if this compound is interfering with my assay technology (e.g., fluorescence-based readout)?

A3: Small molecules can interfere with assay signals through various mechanisms, such as autofluorescence, quenching, or light scattering. This is a known challenge in screening assays[3].

Troubleshooting Steps:

  • Run Controls: Test the compound in your assay system in the absence of the biological target (e.g., without the enzyme or protein). A change in signal indicates direct interference.

  • Use Orthogonal Assays: Validate hits and characterize potency using a different, unrelated assay technology. For example, if your primary screen is fluorescence-based, a secondary screen could be based on label-free detection like Surface Plasmon Resonance (SPR)[4].

Q4: The biological effect I'm seeing might not be due to the intended target. How can I test for off-target effects?

A4: Selectivity is a critical factor for any inhibitor[2]. The oxazole scaffold is present in many biologically active compounds that target different proteins[5][6]. It is crucial to confirm that the observed phenotype is due to the modulation of the intended target.

Troubleshooting Steps:

  • Counter-Screening: Test the compound against related targets (e.g., other kinases if your primary target is a kinase) to assess its selectivity profile. A truly selective inhibitor should be significantly more potent against its intended target.

  • Use a Structurally Unrelated Control: Employ a known inhibitor of the same target that has a different chemical scaffold. If both compounds produce the same biological outcome, it increases confidence that the effect is on-target.

  • Rescue Experiments: If the inhibitor is expected to block a signaling pathway, try to "rescue" the phenotype by adding a downstream component of that pathway.

Diagram: Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Assay Results check_compound Step 1: Verify Compound Integrity start->check_compound check_assay Step 2: Evaluate Assay Performance start->check_assay If Compound OK check_bio Step 3: Investigate Biological Mechanism start->check_bio If Assay OK purity Purity Check (HPLC/MS) check_compound->purity solubility Solubility Test check_compound->solubility stability Stability in Buffer check_compound->stability interference Assay Interference Controls (e.g., compound + buffer) check_assay->interference orthogonal Orthogonal Assay Validation (e.g., SPR, ITC) check_assay->orthogonal z_prime Check Z' and S/B Ratios check_assay->z_prime off_target Counter-screening check_bio->off_target sar Test Inactive Analogs check_bio->sar end_compound Source New Compound Batch or Resynthesize purity->end_compound Issue Found solubility->end_compound Issue Found stability->end_compound Issue Found end_assay Re-optimize Assay Parameters interference->end_assay Issue Found orthogonal->end_assay Issue Found z_prime->end_assay Issue Found end_bio Confirm On-Target Effect off_target->end_bio Issue Found sar->end_bio Issue Found

Caption: A workflow for diagnosing inconsistent assay results.

Section 3: Data Interpretation and Best Practices

Careful data analysis and adherence to best practices can help differentiate true biological effects from experimental noise.

Frequently Asked Questions (FAQs)

Q5: My dose-response curves for this compound are shallow or do not reach 100% inhibition. What does this mean?

A5: A shallow dose-response curve or incomplete inhibition can indicate several phenomena:

  • Compound Properties: The compound may be reaching its solubility limit at higher concentrations.

  • Mechanism of Action: The compound might be an allosteric inhibitor or have a complex binding mechanism that does not lead to complete inhibition[2][4].

  • Assay Artifacts: Non-specific activity or assay interference can produce irregular curves.

Troubleshooting Steps:

  • Review Solubility Data: Correlate the concentrations where the curve flattens with the known solubility limit of the compound in your assay buffer.

  • Perform Mechanism of Action Studies: Use techniques like enzyme kinetics or SPR to investigate if the inhibitor is competitive, non-competitive, or uncompetitive[4].

  • Check for Aggregation: At high concentrations, small molecules can form aggregates that non-specifically inhibit proteins. This can be tested by including a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer.

Diagram: Investigating Assay Artifacts

G start Unusual Dose-Response Curve (Shallow slope, low max inhibition) q1 Is compound soluble at high concentrations? start->q1 q2 Does signal change in target-free control? q1->q2 Yes sol_issue Inhibition is likely limited by solubility. q1->sol_issue No q3 Does adding detergent (e.g., Triton X-100) alter curve? q2->q3 No interference_issue Result is likely due to assay interference. q2->interference_issue Yes aggregation_issue Result is likely due to compound aggregation. q3->aggregation_issue Yes true_effect Result may be a true biological effect. (e.g., allostery, partial inhibition) q3->true_effect No

Caption: Decision tree for interpreting unusual dose-response curves.

Table 2: General Assay Best Practices Checklist
CategoryBest PracticeRationale
Reagents Use a single, verified batch of compound for a set of experiments.Minimizes variability from compound purity[1].
Prepare fresh dilutions of the compound from a stock solution for each experiment.Avoids degradation or precipitation issues over time.
Assay Plate Include positive (e.g., known inhibitor) and negative (e.g., vehicle) controls on every plate.Monitors assay performance and allows for normalization.
Randomize sample layout on the plate.Mitigates systematic errors like edge effects.
Data Analysis Use a robust statistical method to determine hit criteria and potency.Ensures that observed effects are statistically significant[3].
Perform at least three independent experiments to confirm results.Ensures reproducibility of the findings.

References

Scaling up the synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole for preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole for preclinical studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Synthesis of 1-cyclopropyl-1,3-butanedione (Intermediate 1)

  • Question: The yield of 1-cyclopropyl-1,3-butanedione is consistently low. What are the potential causes and solutions?

    • Answer: Low yields can stem from several factors. Incomplete reaction is a common issue. Ensure that the sodium ethoxide or sodium hydride used is fresh and has not been deactivated by moisture. The azeotropic removal of ethanol (if using sodium ethoxide) must be efficient to drive the reaction to completion.[1] Another potential issue is the work-up procedure. Acidification should be performed at a low temperature (e.g., 0 °C) to minimize degradation of the dione.[1] Inefficient extraction can also lead to product loss. Ensure thorough extraction with a suitable solvent like diethyl ether.

  • Question: The purity of my 1-cyclopropyl-1,3-butanedione is low, showing multiple spots on TLC or peaks in GC analysis. How can this be improved?

    • Answer: The primary byproduct is often unreacted cyclopropyl methyl ketone. Ensure the stoichiometry of your base and ethyl acetate is correct. Purification can be achieved through column chromatography on silica gel using an ether/hexane solvent system.[2] However, for scale-up, distillation under reduced pressure may be a more viable option.

Synthesis of 3-cyclopropyl-1,2-oxazol-5-one (Intermediate 2)

  • Question: The cyclization reaction of 1-cyclopropyl-1,3-butanedione with hydroxylamine hydrochloride is not going to completion. What can be done?

    • Answer: The pH of the reaction mixture is crucial for the condensation and cyclization to occur efficiently. The reaction is typically carried out in the presence of a base to neutralize the HCl salt of hydroxylamine. Ensure the appropriate amount of base is used. The choice of solvent can also influence the reaction rate; ethanol or aqueous ethanol is commonly employed.[3]

  • Question: I am observing the formation of multiple products in the cyclization step. How can I improve the regioselectivity?

    • Answer: The reaction of an unsymmetrical 1,3-dione with hydroxylamine can potentially lead to the formation of two regioisomeric isoxazoles. For 1-cyclopropyl-1,3-butanedione, the cyclization is generally regioselective due to the difference in electrophilicity of the two carbonyl carbons. However, to favor the desired 3-cyclopropyl isomer, controlling the reaction temperature and pH can be beneficial. Lower temperatures may enhance selectivity.

Synthesis of this compound (Final Product)

  • Question: The chlorination of 3-cyclopropyl-1,2-oxazol-5-one with phosphorus oxychloride (POCl₃) is sluggish or fails. What is the issue?

    • Answer: Phosphorus oxychloride is highly sensitive to moisture. Ensure that your starting material and solvent are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The presence of water will quench the POCl₃. The addition of a tertiary amine base, such as triethylamine, is often necessary to facilitate the reaction.[4] For difficult chlorinations, a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be used as a more potent chlorinating agent.[5][6]

  • Question: The work-up of the POCl₃ reaction is hazardous and difficult to control on a larger scale. What is a safe and efficient procedure?

    • Answer: Quenching a reaction containing excess POCl₃ can be highly exothermic. It is critical to cool the reaction mixture to a low temperature (e.g., 0 °C) before slowly and cautiously adding it to ice-water or a cold aqueous base solution.[4][6] Ensure good agitation and have a cooling bath ready to manage any exotherm. On a larger scale, it is advisable to remove the excess POCl₃ by distillation under reduced pressure before the aqueous quench.

  • Question: How can I effectively purify the final product, this compound, at a preclinical scale?

    • Answer: For preclinical batches, high purity is essential. While column chromatography is effective at the lab scale, it may be less practical for larger quantities.[4] Crystallization is a preferred method for large-scale purification. Experiment with different solvent systems to find one that provides good recovery and high purity. A possible approach could involve dissolving the crude product in a suitable solvent and then adding an anti-solvent to induce crystallization. Alternatively, purification via formation of a salt, followed by neutralization and extraction, can be an effective strategy.[7]

Frequently Asked Questions (FAQs)

  • Q1: What is the overall synthetic route for this compound?

    • A1: The most common synthetic route involves three main steps:

      • Condensation: Reaction of cyclopropyl methyl ketone with an acetate source (like ethyl acetate) in the presence of a strong base (like sodium ethoxide or sodium hydride) to form 1-cyclopropyl-1,3-butanedione.[1][8]

      • Cyclization: Reaction of 1-cyclopropyl-1,3-butanedione with hydroxylamine hydrochloride to yield 3-cyclopropyl-1,2-oxazol-5-one.[3]

      • Chlorination: Treatment of 3-cyclopropyl-1,2-oxazol-5-one with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to afford the final product, this compound.[4]

  • Q2: Are there any specific safety precautions to consider during this synthesis?

    • A2: Yes, several steps require careful handling.

      • Sodium hydride and sodium ethoxide are flammable and react violently with water. They should be handled under an inert atmosphere.

      • Phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are highly corrosive and react vigorously with water, releasing HCl gas. These reagents should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

      • The quenching of POCl₃ is highly exothermic and should be performed with extreme caution, especially on a larger scale.

  • Q3: What are typical yields for each step?

    • A3: Yields can vary depending on the scale and optimization of the reaction conditions. Based on literature for similar compounds, you can expect:

      • Step 1 (Dione formation): 40-75%[1]

      • Step 2 (Cyclization): 60-90%

      • Step 3 (Chlorination): 60-80%[4]

  • Q4: How can I monitor the progress of each reaction?

    • A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reactions. Gas chromatography (GC) or High-performance liquid chromatography (HPLC) can provide more quantitative information on the conversion of starting material and the formation of products and byproducts.

Data Presentation

Table 1: Summary of Reagents and Typical Yields for the Synthesis of this compound

StepReactionKey ReagentsSolvent(s)Typical Yield (%)
1Dione FormationCyclopropyl methyl ketone, Ethyl acetate, Sodium ethoxide/hydrideEthyl acetate / THF40 - 75
2Cyclization1-cyclopropyl-1,3-butanedione, Hydroxylamine hydrochlorideEthanol / Water60 - 90
3Chlorination3-cyclopropyl-1,2-oxazol-5-one, POCl₃, TriethylamineAcetonitrile / neat60 - 80

Experimental Protocols

Protocol 1: Synthesis of 1-cyclopropyl-1,3-butanedione

  • To a stirred solution of cyclopropyl methyl ketone (1.0 eq) in anhydrous ethyl acetate, add sodium ethoxide (1.0 eq) dropwise under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to reflux and remove the ethanol formed via a Dean-Stark trap.[1]

  • After the reaction is complete (monitored by TLC or GC), cool the mixture and carefully add it to ice-water.

  • Acidify the aqueous solution to pH 2-3 with cold 10% hydrochloric acid at 0 °C.[1]

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify by vacuum distillation or column chromatography if necessary.

Protocol 2: Synthesis of 3-cyclopropyl-1,2-oxazol-5-one

  • Dissolve 1-cyclopropyl-1,3-butanedione (1.0 eq) in ethanol.

  • Add a solution of hydroxylamine hydrochloride (1.1 eq) and a suitable base (e.g., sodium acetate, 1.2 eq) in water.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture, and if a precipitate forms, collect it by filtration.

  • If no precipitate forms, concentrate the solution and extract the product with a suitable organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the product.

Protocol 3: Synthesis of this compound

  • To a suspension of 3-cyclopropyl-1,2-oxazol-5-one (1.0 eq) in phosphorus oxychloride (POCl₃, 3-5 eq), add triethylamine (1.2 eq) dropwise at 0 °C under a nitrogen atmosphere.[4]

  • Heat the reaction mixture to 75 °C and stir for 12 hours or until the reaction is complete (monitored by TLC or HPLC).[4]

  • Cool the reaction mixture to room temperature and remove the excess POCl₃ by vacuum distillation.

  • Carefully pour the cooled residue onto crushed ice with vigorous stirring.

  • Extract the product with ethyl acetate (3x).[4]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Dione Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Chlorination A Cyclopropyl methyl ketone + Ethyl acetate B 1-cyclopropyl-1,3-butanedione A->B  NaOEt / Reflux   C 1-cyclopropyl-1,3-butanedione D 3-cyclopropyl-1,2-oxazol-5-one C->D  NH2OH.HCl / Base   E 3-cyclopropyl-1,2-oxazol-5-one F This compound E->F  POCl3 / Et3N  

Caption: Synthetic workflow for this compound.

Troubleshooting_Chlorination Start Chlorination reaction is sluggish/failing Q1 Is the reaction anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is a base (e.g., Et3N) being used? A1_Yes->Q2 Sol1 Dry starting material, solvents, and use inert atmosphere. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the temperature sufficient? A2_Yes->Q3 Sol2 Add a tertiary amine base (e.g., triethylamine). A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Sol4 Consider using a stronger chlorinating agent (POCl3/PCl5). A3_Yes->Sol4 Sol3 Increase reaction temperature (e.g., to 75 °C). A3_No->Sol3

Caption: Troubleshooting logic for the chlorination step.

References

Technical Support Center: Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole. The following sections address common issues related to byproduct formation, offering analytical protocols and strategies for optimizing reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts observed during the synthesis of this compound?

A1: During the synthesis of this compound, several byproducts can arise depending on the specific synthetic route employed. The most frequently encountered impurities include a regioisomer, products of incomplete or excessive chlorination, and artifacts from cyclopropyl ring-opening reactions. These byproducts can complicate purification and reduce the overall yield of the desired product.

Q2: I am observing a significant amount of a regioisomer, 3-Chloro-5-cyclopropyl-1,2-oxazole, in my reaction mixture. How can I identify it and favor the formation of the desired 5-chloro product?

A2: The formation of the 3-Chloro-5-cyclopropyl-1,2-oxazole isomer is a common challenge, particularly in syntheses involving the cyclization of an asymmetric precursor with hydroxylamine.

Identification:

  • NMR Spectroscopy: The two regioisomers can be distinguished by ¹H and ¹³C NMR. The chemical shift of the proton on the isoxazole ring (at the C4 position) will be subtly different. More definitively, long-range heteronuclear correlation experiments (HMBC) can establish connectivity between the isoxazole ring protons/carbons and the cyclopropyl group.

  • Chromatography: The isomers often exhibit different retention times in both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Optimization Strategies:

  • Control of pH: The regioselectivity of the cyclization reaction with hydroxylamine can be highly dependent on the pH of the reaction medium.[1] Experimenting with different bases (e.g., sodium acetate, triethylamine, sodium carbonate) and reaction temperatures can influence the isomeric ratio.

  • Choice of Precursor: Utilizing a synthetic route where the regiochemistry is pre-determined, such as a 1,3-dipolar cycloaddition of cyclopropylacetylene with a chloronitrile oxide, can circumvent this issue.[2]

Q3: My mass spectrometry data shows unexpected fragments, suggesting cyclopropyl ring-opening. What causes this and how can I prevent it?

A3: The cyclopropyl group, while generally stable, can undergo ring-opening under certain conditions, particularly in the presence of strong acids, bases, or specific metal catalysts.[3][4] This can lead to a variety of isomeric and rearranged byproducts.

Causes:

  • Harsh Acidic or Basic Conditions: Prolonged exposure to strong acids or bases during reaction or workup can catalyze the cleavage of the strained cyclopropane ring.

  • High Temperatures: Thermal stress can also promote ring-opening.

  • Certain Reagents: Some reagents, like nitrosating agents (e.g., NOCl), have been shown to cause regioselective ring-opening in cyclopropyl systems to form isoxazoles.[3]

Prevention:

  • Mild Reaction Conditions: Employ the mildest possible conditions (temperature, pH) to achieve the desired transformation.

  • Buffer Usage: Use appropriate buffer systems during the reaction and workup to maintain a stable pH.

  • Reagent Selection: Carefully select reagents to avoid those known to promote cyclopropyl ring cleavage.

Q4: My final product is contaminated with unchlorinated or over-chlorinated species. How can I mitigate this?

A4: Issues with chlorination typically point to non-optimal reaction time, temperature, or stoichiometry of the chlorinating agent.

Troubleshooting:

  • Incomplete Chlorination:

    • Increase Reaction Time/Temperature: Cautiously increase the reaction time or temperature to drive the reaction to completion. Monitor the reaction progress closely using TLC or GC to avoid byproduct formation.

    • Stoichiometry: Ensure at least a stoichiometric amount of the chlorinating agent (e.g., N-chlorosuccinimide (NCS), sulfuryl chloride) is used. A slight excess may be necessary, but should be carefully optimized.

  • Over-chlorination (e.g., on the cyclopropyl ring):

    • Reduce Stoichiometry: Decrease the equivalents of the chlorinating agent.

    • Lower Temperature: Perform the reaction at a lower temperature to increase selectivity.

    • Control Addition: Add the chlorinating agent slowly and portion-wise to maintain a low instantaneous concentration.

Byproduct Data Summary

The following table summarizes the expected mass spectrometry data for the target compound and its common byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Key Fragmentation Pattern
This compound C₆H₆ClNO143.57144.02Loss of Cl, loss of cyclopropyl group, cleavage of the isoxazole ring.
3-Chloro-5-cyclopropyl-1,2-oxazoleC₆H₆ClNO143.57144.02Similar to the 5-chloro isomer, but relative intensities of fragments may differ slightly.
3-Cyclopropyl-1,2-oxazol-5-olC₆H₇NO₂125.13126.05Precursor to chlorination; loss of H₂O, cyclopropyl group.
Ring-Opened Isomer (e.g., linear enone)C₆H₆ClNO143.57144.02Fragmentation pattern will differ significantly, showing characteristic alkene/ketone losses.

Experimental Protocols

Protocol 1: GC-MS Analysis for Byproduct Profiling

This method is suitable for identifying and quantifying volatile byproducts.

  • Sample Preparation: Dissolve approximately 1 mg of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrument: Agilent GC-MS system (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injection: 1 µL injection volume, split ratio 50:1.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-400 amu.

    • Scan Mode: Full scan.

  • Data Analysis: Identify peaks by comparing mass spectra with a library (e.g., NIST) and known standards. Quantify by peak area percentage.

Protocol 2: HPLC-UV Analysis for Isomer Quantification

This method is ideal for separating and quantifying the 5-chloro and 3-chloro regioisomers.

  • Sample Preparation: Dissolve approximately 1 mg of the crude mixture in 1 mL of mobile phase. Filter through a 0.45 µm syringe filter.

  • Instrument: Waters Alliance HPLC system (or equivalent) with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Waters SunFire C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition is 60:40 Acetonitrile:Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Monitor at a wavelength where both isomers absorb, typically around 220-250 nm.

  • Data Analysis: Calculate the relative percentage of each isomer based on the integrated peak area.

Visualizations

cluster_main Main Synthetic Pathway cluster_side Side Reactions Precursor 1-Cyclopropyl-1,3-dione Precursor Cyclization Cyclization with Hydroxylamine Precursor->Cyclization RingOpened Ring-Opened Byproducts Precursor->RingOpened Harsh Conditions (Acid/Base/Heat) Chlorination Chlorination Cyclization->Chlorination Isomer 3-Chloro-5-cyclopropyl-1,2-oxazole (Regioisomer) Cyclization->Isomer Alternative Cyclization Product This compound (Desired Product) Chlorination->Product OverChlorinated Over-Chlorinated Species Chlorination->OverChlorinated Excess Chlorinating Agent

Caption: Synthetic pathway and common byproduct formation routes.

cluster_workflow Analytical Workflow for Byproduct Analysis Start Crude Reaction Mixture SamplePrep Sample Preparation (Dilution & Filtration) Start->SamplePrep Split SamplePrep->Split GCMS GC-MS Analysis Split->GCMS Aliquot 1 HPLC HPLC-UV Analysis Split->HPLC Aliquot 2 DataGC Identify Volatile Byproducts (Ring-Opened, Over-Chlorinated) GCMS->DataGC DataHPLC Separate & Quantify Regioisomers HPLC->DataHPLC Identification Structure Confirmation (NMR, HRMS) DataGC->Identification DataHPLC->Identification End Final Purity Assessment Identification->End

References

Improving the regioselectivity of reactions involving the 1,2-oxazole ring

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-oxazole (isoxazole) rings. The following information is designed to help you improve the regioselectivity of your reactions and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to the 1,2-oxazole ring, and what are the common regioselectivity challenges?

A1: The two primary pathways for synthesizing the 1,2-oxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes, and the cyclocondensation of a three-carbon component, like a 1,3-diketone or its equivalent, with hydroxylamine.[1] A significant challenge with both methods is controlling the regioselectivity, which often leads to the formation of a mixture of isomeric products.[2] For instance, in the reaction with unsymmetrical 1,3-diketones, hydroxylamine can react with either carbonyl group, leading to different regioisomers.

Q2: What are the key factors that influence the regioselectivity of these reactions?

A2: Several factors can be adjusted to control the regiochemical outcome of 1,2-oxazole synthesis. These include:

  • Reaction Temperature and pH: These are critical parameters, especially in the synthesis of substituted aminoisoxazoles.[1]

  • Solvent: The choice of solvent can significantly impact the regioselectivity of cyclocondensation reactions.[2][3]

  • Catalysts: The use of Lewis acids (e.g., BF₃·OEt₂) or metal catalysts (e.g., Cu(I), Ru(II)) can direct the reaction towards a specific regioisomer.[2][4][5][6][7]

  • Substrate Structure: The electronic and steric properties of the substituents on both the nitrile oxide/dipolarophile pair or the 1,3-dicarbonyl compound are crucial in determining the regiochemical outcome.[8][9]

Q3: How can I favor the formation of 3,5-disubstituted isoxazoles in a 1,3-dipolar cycloaddition reaction?

A3: For the regioselective synthesis of 3,5-disubstituted isoxazoles via 1,3-dipolar cycloaddition, using a terminal alkyne is a common strategy. Copper(I)-catalyzed cycloaddition between in situ generated nitrile oxides and terminal acetylenes is a reliable method to obtain 3,5-disubstituted isoxazoles.[1] Mechanochemical methods, such as ball-milling with a Cu/Al₂O₃ nanocomposite catalyst, have also been shown to be effective for the solvent-free, regioselective synthesis of 3,5-isoxazoles.[10]

Q4: I am getting a mixture of regioisomers in the cyclocondensation of a β-enamino diketone with hydroxylamine. How can I improve the selectivity?

A4: The regioselectivity in the cyclocondensation of β-enamino diketones can be controlled by carefully selecting the reaction conditions. For example, the choice of solvent can favor one regioisomer over another. Additionally, the use of a Lewis acid catalyst like BF₃·OEt₂ can provide high regioselectivity for the formation of 3,4-disubstituted isoxazoles.[2] The structure of the β-enamino diketone itself also plays a role in directing the regiochemical outcome.[2][3]

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Cyclocondensation of β-Enamino Diketones

Symptoms: You are obtaining a mixture of 4,5-disubstituted and 3,4-disubstituted isoxazoles from the reaction of a β-enamino diketone with hydroxylamine hydrochloride.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
Inappropriate Solvent Change the reaction solvent. For example, switching from a protic solvent mixture like H₂O/EtOH to EtOH alone can alter the isomeric ratio.The polarity and proticity of the solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the regiochemical outcome.[2]
Lack of a Catalyst Introduce a Lewis acid catalyst such as BF₃·OEt₂.The Lewis acid can activate a specific carbonyl group in the β-enamino diketone, directing the nucleophilic attack of hydroxylamine and leading to a single regioisomer.[2]
Sub-optimal Base If using a base, screen different bases. For instance, in some systems, using pyridine as an additive can control the regiochemistry.[3]The base can influence the deprotonation of hydroxylamine and the overall reaction mechanism.
Problem 2: Low Yield and/or Poor Regioselectivity in 1,3-Dipolar Cycloaddition for 3,4,5-Trisubstituted Isoxazoles

Symptoms: The reaction between a non-terminal alkyne and a nitrile oxide results in a low yield of the desired 3,4,5-trisubstituted isoxazole and a mixture of regioisomers.

Possible Causes and Solutions:

Possible Cause Suggested Solution Rationale
High Reaction Temperature Lower the reaction temperature and introduce a suitable catalyst.High temperatures can lead to side reactions and decreased selectivity.[7]
Ineffective Catalyst Switch to a ruthenium(II) catalyst.While copper catalysts are effective for terminal alkynes, ruthenium(II) catalysts have been shown to promote the cycloaddition with non-terminal alkynes at room temperature with high yields and regioselectivity.[7]
Slow Reaction Rate Use an alternative precursor for the nitrile oxide that allows for in situ generation under mild conditions.The slow in situ generation of the nitrile oxide can better match the rate of cycloaddition, potentially improving yields and selectivity.

Data Presentation

Table 1: Regioselective Synthesis of Isoxazoles from β-Enamino Diketone 1a and Hydroxylamine Hydrochloride under Various Conditions [2]

EntrySolventBase/AdditiveTemp. (°C)Time (h)Product(s)Ratio (2a:3a)Isolated Yield (%)
1EtOHNaHCO₃Reflux12a + 3a10:9085
2MeOHNaHCO₃Reflux12a + 3a20:8083
3H₂O/EtOH (1:1)NaHCO₃Reflux12a + 3a25:7580
4MeCNNaHCO₃Reflux12a + 3a50:5081
5EtOHPyridineReflux12a>99:182

Table 2: Influence of BF₃·OEt₂ on the Regioselective Synthesis of 3,4-Disubstituted Isoxazole 4a [2]

EntryBF₃·OEt₂ (equiv.)SolventTemp. (°C)Time (h)Ratio (4a:5a)Isolated Yield (%)
10.5MeCNRT130:7083
21.0MeCNRT160:4085
31.5MeCNRT180:2080
42.0MeCNRT190:1079
52.0EtOHRT175:2575

Experimental Protocols

Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot, Three-Step Reaction in a Deep Eutectic Solvent[11]

This protocol describes the synthesis of 3-phenyl-5-(p-tolyl)isoxazole.

Materials:

  • 4-Methylbenzaldehyde (2 mmol, 240 mg)

  • Choline chloride:urea (1:2 molar ratio) deep eutectic solvent (DES) (1 mL)

  • Hydroxylamine hydrochloride (2 mmol, 139 mg)

  • Sodium hydroxide (2 mmol, 80 mg)

  • N-Chlorosuccinimide (NCS) (3 mmol, 400 mg)

  • Phenylacetylene (2 mmol, 204 mg)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a stirred solution of 4-methylbenzaldehyde in the choline chloride:urea DES, add hydroxylamine hydrochloride and sodium hydroxide.

  • Stir the resulting mixture at 50 °C for one hour to form the aldoxime.

  • Add N-chlorosuccinimide to the mixture and continue stirring at 50 °C for three hours to generate the hydroximoyl chloride in situ.

  • Add phenylacetylene to the reaction mixture and stir for an additional four hours at 50 °C.

  • After the reaction is complete, quench with water.

  • Extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3,5-disubstituted isoxazole.

Protocol 2: Lewis Acid-Mediated Regioselective Synthesis of a 3,4-Disubstituted Isoxazole[2]

This protocol details the synthesis of 4-benzoyl-3-phenylisoxazole.

Materials:

  • (Z)-3-(dimethylamino)-1,3-diphenylprop-2-en-1-one (β-enamino diketone) (0.5 mmol, 132 mg)

  • Hydroxylamine hydrochloride (0.6 mmol, 42 mg)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.0 mmol, 126 µL)

  • Acetonitrile (MeCN) (4 mL)

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the β-enamino diketone and hydroxylamine hydrochloride in acetonitrile.

  • Add BF₃·OEt₂ to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the 3,4-disubstituted isoxazole.

Visualizations

logical_relationship_1 Decision-Making Workflow for Regioselective Isoxazole Synthesis start Start: Synthesis of Isoxazole method Choose Synthetic Method start->method cycloaddition 1,3-Dipolar Cycloaddition method->cycloaddition Nitrile Oxide + Alkyne/Alkene condensation Cyclocondensation method->condensation 1,3-Dicarbonyl + Hydroxylamine sub_cyclo Alkyne Substitution? cycloaddition->sub_cyclo sub_cond Precursor Type? condensation->sub_cond terminal Terminal Alkyne sub_cyclo->terminal Yes internal Internal Alkyne sub_cyclo->internal No catalyst_cyclo Use Cu(I) Catalyst terminal->catalyst_cyclo catalyst_ru Use Ru(II) Catalyst for Improved Selectivity internal->catalyst_ru product_35 Product: 3,5-Disubstituted Isoxazole catalyst_cyclo->product_35 product_345 Product: 3,4,5-Trisubstituted Isoxazole catalyst_ru->product_345 diketone 1,3-Diketone sub_cond->diketone Symmetrical enamino β-Enamino Diketone sub_cond->enamino Unsymmetrical conditions_cond Control pH and Temperature diketone->conditions_cond conditions_enamino Optimize Solvent and/or Use Lewis Acid (BF₃·OEt₂) enamino->conditions_enamino product_cond Product: Regioisomeric Mixture Possible conditions_cond->product_cond product_enamino Product: High Regioselectivity Achievable conditions_enamino->product_enamino

Caption: Decision workflow for regioselective 1,2-oxazole synthesis.

experimental_workflow_1 Experimental Workflow for Troubleshooting Poor Regioselectivity start Problem: Regioisomeric Mixture Obtained analyze Analyze Reaction Type start->analyze cycloaddition 1,3-Dipolar Cycloaddition analyze->cycloaddition condensation Cyclocondensation analyze->condensation cyclo_step1 Step 1: Verify Substrate (e.g., Terminal vs. Internal Alkyne) cycloaddition->cyclo_step1 cond_step1 Step 1: Screen Solvents (e.g., EtOH, MeCN, H₂O/EtOH) condensation->cond_step1 cyclo_step2 Step 2: Introduce/Change Catalyst (e.g., Cu(I) for terminal, Ru(II) for internal) cyclo_step1->cyclo_step2 cyclo_step3 Step 3: Optimize Temperature cyclo_step2->cyclo_step3 evaluate Evaluate Regioisomeric Ratio (e.g., by NMR, GC-MS) cyclo_step3->evaluate cond_step2 Step 2: Add a Lewis Acid (e.g., BF₃·OEt₂) cond_step1->cond_step2 cond_step3 Step 3: Vary pH or Base cond_step2->cond_step3 cond_step3->evaluate outcome Desired Regioselectivity? evaluate->outcome success Success: Optimized Protocol outcome->success Yes failure Iterate on Conditions outcome->failure No failure->analyze

Caption: Troubleshooting workflow for poor regioselectivity.

References

Addressing metabolic instability of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Chloro-3-cyclopropyl-1,2-oxazole

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering metabolic instability with this compound and related analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most probable metabolic hotspots on this compound?

The primary metabolic liabilities of this scaffold are anticipated to be:

  • Isoxazole Ring Cleavage: The N-O bond of the isoxazole ring is susceptible to reductive cleavage, often mediated by cytochrome P450 (CYP) enzymes. This typically results in the formation of a β-enaminone intermediate that can undergo further hydrolysis.

  • Cyclopropyl Ring Oxidation: The cyclopropyl group can undergo CYP-mediated oxidation, leading to ring opening or hydroxylation. This is a common metabolic pathway for cyclopropyl-containing compounds.

  • Oxidative Dechlorination: While generally more stable, the chloro-substituent can potentially be removed through oxidative processes, though this is often a minor pathway compared to ring cleavage.

Q2: My compound shows very rapid clearance in Human Liver Microsomes (HLM). What is the likely cause?

High intrinsic clearance in HLM assays is a strong indicator of extensive Phase I metabolism, most commonly mediated by CYP enzymes. For this compound, this rapid clearance is likely due to the metabolic instability of the isoxazole or cyclopropyl moieties. Isoxazole ring cleavage is a frequent cause of high clearance in related structures.

Q3: What are the expected metabolites of this compound?

Based on the predicted metabolic hotspots, you should search for the following potential metabolites in your LC-MS/MS analysis. The table below summarizes the expected biotransformations and their corresponding mass shifts.

Table 1: Potential Metabolic Biotransformations and Mass Shifts

Metabolic ReactionMass ShiftResulting StructureNotes
Isoxazole Ring Cleavage + H₂O+18 Daβ-enaminoneOften the primary metabolic pathway.
Monohydroxylation+16 DaHydroxylated cyclopropyl or chloro-isoxazole ringCan occur at multiple positions.
Dihydroxylation+32 DaDihydroxylated compoundSecondary metabolite.
Oxidative Dechlorination-19 Da (+OH, -Cl)Hydroxylated analogTypically a minor pathway.

Q4: How can I determine which CYP enzymes are responsible for the observed metabolism?

To identify the specific CYP enzymes involved, you should perform a "reaction phenotyping" study. This can be accomplished using two primary methods:

  • Recombinant CYP Enzymes: Incubate the compound individually with a panel of common recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) to see which ones deplete the parent compound.

  • Chemical Inhibition: Incubate the compound in pooled HLM in the presence and absence of specific CYP inhibitors (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). A significant reduction in metabolism in the presence of an inhibitor points to the involvement of that enzyme.

Q5: What are some initial strategies to improve the metabolic stability of this compound?

To address the metabolic instability, consider the following structural modifications (bioisosteric replacements):

  • Replace the Isoxazole Ring: Substitute the isoxazole with a more metabolically robust heterocycle, such as a pyrazole, oxadiazole, or triazole.

  • Modify the Cyclopropyl Group: Introduce steric hindrance near the cyclopropyl group to shield it from enzymatic attack. For example, add a methyl group to an adjacent position.

  • Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups elsewhere on the molecule can sometimes decrease the electron density of the isoxazole ring, potentially reducing its susceptibility to cleavage.

Troubleshooting Guides

Problem 1: Unexpectedly High Intrinsic Clearance (CLint) in Human Liver Microsomes

You have conducted an in vitro metabolic stability assay and the calculated intrinsic clearance is significantly higher than desired, suggesting a short half-life in vivo.

Troubleshooting Workflow

start High CLint Observed in HLM Assay check_protocol Verify Assay Protocol (Protein Conc., Time Points, Cofactors) start->check_protocol confirm_liability Confirm Metabolic Hotspot check_protocol->confirm_liability Protocol OK metid Perform Metabolite Identification Study (LC-MS/MS) confirm_liability->metid phenotyping Perform Reaction Phenotyping Study (rCYPs, Inhibitors) confirm_liability->phenotyping isoxazole_cleavage Isoxazole Ring Cleavage Confirmed metid->isoxazole_cleavage β-enaminone found cyclopropyl_ox Cyclopropyl Oxidation Confirmed metid->cyclopropyl_ox Hydroxylated cyclopropyl found strategy_1 Strategy: Replace or Modify Isoxazole Ring isoxazole_cleavage->strategy_1 strategy_2 Strategy: Introduce Steric Hindrance Near Cyclopropyl cyclopropyl_ox->strategy_2

Caption: Troubleshooting workflow for high intrinsic clearance.

Detailed Experimental Protocol: In Vitro Metabolic Stability Assay

  • Prepare Reagents:

    • Test Compound Stock: 10 mM stock in DMSO.

    • Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

    • HLM Suspension: Thaw pooled Human Liver Microsomes on ice and dilute to 0.5 mg/mL in phosphate buffer.

    • NADPH Stock: Prepare a 10 mM stock of NADPH in phosphate buffer (prepare fresh).

  • Incubation Procedure:

    • Pre-warm the HLM suspension and test compound working solution (diluted from stock) at 37°C for 10 minutes.

    • Initiate the reaction by adding the NADPH stock to the HLM/compound mixture to achieve a final NADPH concentration of 1 mM. The final test compound concentration should be 1 µM, and the final DMSO concentration ≤ 0.1%.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot 50 µL of the reaction mixture into a quench solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard).

  • Sample Analysis:

    • Vortex the quenched samples and centrifuge at 4,000 rpm for 15 minutes to pellet the protein.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the half-life (t₁/₂) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t₁/₂) / (mg protein/mL)

Problem 2: Discrepancy Between In Vitro (HLM) and In Vivo (Rat PK) Data

Your compound appeared stable in HLM but shows high clearance in vivo, or vice versa.

Possible Causes and Solutions

  • Contribution of non-CYP enzymes: HLM primarily assesses CYP and some UGT activity. Other enzymes present in hepatocytes or extrahepatic tissues (e.g., AO, FMO, CES) could be responsible for the in vivo clearance.

    • Solution: Test the compound's stability in hepatocytes, S9 fraction, and cytosolic fractions.

  • Poor Membrane Permeability: The compound may not efficiently enter the microsomes, leading to an artificially low clearance value in vitro.

    • Solution: Assess compound permeability using assays like PAMPA or Caco-2.

  • Transporter Effects: Active uptake into hepatocytes or rapid efflux in vivo can significantly impact clearance.

    • Solution: Conduct studies using transporter-expressing cell lines to identify potential substrates.

  • Species Differences: The expression and activity of metabolic enzymes can vary significantly between humans and preclinical species like rats.

    • Solution: Compare stability across liver microsomes from different species (human, rat, mouse, dog).

Data Comparison Table

The following table presents hypothetical data illustrating how stability can differ across matrices and species, which could help diagnose the discrepancy.

Table 2: Example Cross-Species Metabolic Stability Data

CompoundMatrixt₁/₂ (min)CLint (µL/min/mg protein)
This compound Human Liver Microsomes1592.4
Rat Liver Microsomes8173.3
Dog Liver Microsomes2555.4
Human Hepatocytes22N/A
Rat Hepatocytes12N/A

Metabolic Pathway Visualization

This diagram illustrates the primary predicted metabolic pathways leading to the instability of the parent compound.

parent This compound enzyme1 CYP-mediated Reductive Cleavage parent->enzyme1 Major Pathway enzyme2 CYP-mediated Oxidation parent->enzyme2 Minor Pathway metabolite1 β-Enaminone Intermediate (+18 Da) further_metabolism Further Hydrolysis/ Conjugation metabolite1->further_metabolism metabolite2 Hydroxylated Metabolite (+16 Da) enzyme1->metabolite1 enzyme2->metabolite2

Caption: Predicted metabolic pathways of this compound.

Validation & Comparative

Validating 5-Chloro-3-cyclopropyl-1,2-oxazole: A Comparative Guide for a Novel Hit Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The identification of a novel hit compound from a high-throughput screen is a critical first step in the drug discovery pipeline. This guide provides a comprehensive framework for the validation of 5-Chloro-3-cyclopropyl-1,2-oxazole , a heterocyclic compound with potential therapeutic applications. Due to the novelty of this specific molecule, direct experimental data is not yet publicly available. Therefore, this document presents a prospective validation strategy, including hypothetical comparative data against established drugs, detailed experimental protocols for key validation assays, and visualizations of experimental workflows and relevant signaling pathways. The oxazole and isoxazole scaffolds are present in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, which underscores the therapeutic potential of this compound class.[1][2][3][4]

Comparative Analysis: Benchmarking Against Standard-of-Care

To ascertain the therapeutic potential of this compound, its efficacy must be benchmarked against current standard-of-care agents in relevant disease models. Based on the known activities of structurally related oxazole derivatives, we hypothesize potential anticancer activity.[2][5][6][7] The following tables present hypothetical data comparing our hit compound to established oncology drugs in a panel of cancer cell lines and against a relevant kinase target.

Table 1: Comparative In Vitro Cell Viability (IC50, µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
This compound1.22.50.8
Doxorubicin0.50.80.3
Paclitaxel0.010.0050.008

This data is hypothetical and for illustrative purposes only.

Table 2: Comparative Kinase Inhibition (IC50, nM)

CompoundTarget Kinase (e.g., EGFR)
This compound75
Erlotinib2
Staurosporine (non-selective)5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

The validation of a hit compound requires a series of robust and reproducible assays. The following are detailed protocols for key experiments to determine the biological activity of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound (this compound) and positive control inhibitor

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound and controls in DMSO.

  • Add 5 µL of kinase buffer to each well of a 384-well plate.

  • Add 1 µL of the compound dilutions to the appropriate wells.

  • Add 2 µL of the kinase/substrate mixture to each well to initiate the reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of the Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[8][9][10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[9][11]

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[9]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Read the absorbance at 570 nm using a microplate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

NanoBRET™ Target Engagement Assay

This assay measures the binding of the test compound to its target protein in living cells.[13][14][15][16]

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ tracer specific for the target protein

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 96-well or 384-well plates

Procedure:

  • Harvest and resuspend the cells expressing the NanoLuc®-target fusion protein in Opti-MEM®.

  • Prepare a serial dilution of the test compound in Opti-MEM®.

  • In a white assay plate, add the test compound dilutions.

  • Add the cell suspension to the wells.

  • Add the NanoBRET™ tracer to all wells.

  • Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

  • Add the detection reagent to the wells.

  • Read the donor emission (460 nm) and acceptor emission (610 nm) simultaneously using a plate reader equipped with the appropriate filters.

  • Calculate the NanoBRET™ ratio and determine the apparent affinity of the test compound by competitive displacement of the tracer.

Visualizing the Path Forward

Diagrams illustrating the validation workflow and a potential signaling pathway can aid in conceptualizing the experimental plan and the compound's mechanism of action.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 In Vitro Characterization cluster_3 Lead Optimization HTS High-Throughput Screen Hit_ID Hit Identification (this compound) HTS->Hit_ID Reconfirmation Dose-Response Confirmation Hit_ID->Reconfirmation Orthogonal_Assay Orthogonal Assay Reconfirmation->Orthogonal_Assay Cell_Viability Cell Viability Assays (e.g., MTT) Orthogonal_Assay->Cell_Viability Target_Engagement Target Engagement (e.g., NanoBRET) Orthogonal_Assay->Target_Engagement Enzyme_Assay Enzyme Inhibition Assay Orthogonal_Assay->Enzyme_Assay SAR Structure-Activity Relationship (SAR) Cell_Viability->SAR Target_Engagement->SAR Enzyme_Assay->SAR ADMET ADME/Tox Profiling SAR->ADMET

Caption: Hit validation workflow for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Hit_Compound This compound Hit_Compound->RAF Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

A Comparative Analysis of 5-Chloro vs. 5-Bromo Isoxazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of halogen substituents on a heterocyclic scaffold can significantly impact the physicochemical properties and biological activity of a compound. This guide provides an objective comparison of 5-chloro- and 5-bromo-isoxazole derivatives, supported by experimental data, to aid in the rational design of novel therapeutic agents.

The isoxazole ring is a prominent scaffold in medicinal chemistry, featured in a variety of approved drugs. The introduction of a halogen atom at the 5-position of the isoxazole ring is a common strategy to modulate potency, selectivity, and pharmacokinetic profiles. While both chlorine and bromine are halogens and share some similarities, their distinct properties in terms of size, electronegativity, and polarizability can lead to significant differences in the overall performance of the resulting derivatives. This guide will delve into a comparative analysis of these two halogenated isoxazole series, focusing on their synthesis, physicochemical characteristics, and biological activities.

Physicochemical Properties: A Tale of Two Halogens

The nature of the halogen at the 5-position of the isoxazole ring directly influences key physicochemical parameters that are critical for drug development, such as lipophilicity, and metabolic stability.

Property5-Chloro Isoxazole Derivative5-Bromo Isoxazole DerivativeImpact on Drug Development
Molecular Weight LowerHigherLower molecular weight is often preferred for better absorption and diffusion.
Lipophilicity (logP) Generally lowerGenerally higherIncreased lipophilicity can enhance membrane permeability but may also lead to higher metabolic turnover and lower solubility.
Polarizability LowerHigherHigher polarizability of bromine can lead to stronger non-covalent interactions with biological targets.
C-Halogen Bond Strength Higher (C-Cl)Lower (C-Br)The weaker C-Br bond may be more susceptible to metabolic cleavage.

Synthesis of 5-Halo-Isoxazole Derivatives

The synthesis of 5-chloro and 5-bromo isoxazole derivatives can be achieved through several established synthetic routes. A common and versatile method involves the [3+2] cycloaddition reaction between a nitrile oxide and a halogenated alkyne. Alternatively, the halogen can be introduced at a later stage of the synthesis.

General Synthetic Workflow

Synthetic_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cycloaddition Cycloaddition cluster_product Final Product Aldehyde Aldehyde Aldoxime Aldoxime Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydroxylamine Halogenated_Alkyne Halogenated_Alkyne Cycloaddition_Reaction [3+2] Cycloaddition Halogenated_Alkyne->Cycloaddition_Reaction Nitrile_Oxide Nitrile_Oxide Aldoxime->Nitrile_Oxide Oxidation Nitrile_Oxide->Cycloaddition_Reaction 5_Halo_Isoxazole 5-Halo-Isoxazole Derivative Cycloaddition_Reaction->5_Halo_Isoxazole

A generalized workflow for the synthesis of 5-halo-isoxazole derivatives.
Experimental Protocols

Synthesis of 3-Aryl-5-chloro-isoxazole:

A common route to 3-aryl-5-chloro-isoxazoles involves the reaction of 2,2-dichlorovinyl ketones with hydroxylamine hydrochloride. The subsequent heterocyclization under basic conditions yields the desired 5-chloro-isoxazole.[1]

  • Step 1: Oxime Formation: 2,2-dichlorovinyl ketone (1 eq.) is reacted with hydroxylamine hydrochloride (1.1 eq.) in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature until the formation of the corresponding oxime is complete, as monitored by TLC.

  • Step 2: Heterocyclization: The oxime is then treated with a strong base, such as potassium tert-butoxide (t-BuOK), in tert-butanol (t-BuOH). The reaction is typically heated to facilitate the cyclization and formation of the 3-aryl-5-chloro-isoxazole.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Synthesis of 3-Aryl-5-bromo-isoxazole:

The synthesis of 3-aryl-5-bromo-isoxazoles can be achieved by reacting an appropriate chalcone with hydroxylamine hydrochloride, followed by bromination.

  • Step 1: Chalcone Synthesis: An aryl methyl ketone is reacted with an appropriate benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to form the corresponding chalcone.

  • Step 2: Isoxazole Formation: The chalcone is then reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol with a base (e.g., sodium acetate) to yield the 3,5-diaryl-isoxazole.

  • Step 3: Bromination: The isoxazole is then subjected to bromination using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide, to afford the 3-aryl-5-bromo-isoxazole.

Comparative Biological Activity

Both 5-chloro and 5-bromo isoxazole derivatives have been reported to exhibit a wide range of biological activities. The nature of the halogen can influence the potency and selectivity of these compounds.

Anti-inflammatory Activity: COX Inhibition
CompoundTargetIC50 (µM)Reference
3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazoleCOX-10.0079[3]
A series of 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones with chloro or bromo substitutionsCOX-2 selectiveData not specified[2]
p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is another important target for anti-inflammatory drug discovery. Isoxazole derivatives have been identified as potent inhibitors of this kinase.

p38_MAPK_Pathway Stress_Cytokines Stress / Cytokines MKK3_6 MKK3/6 Stress_Cytokines->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) Transcription_Factors->Inflammatory_Response leads to Isoxazole_Derivative 5-Halo-Isoxazole Derivative Isoxazole_Derivative->p38_MAPK inhibits

Inhibition of the p38 MAPK signaling pathway by 5-halo-isoxazole derivatives.

Experimental Protocol: p38α Kinase Assay

The inhibitory activity of the synthesized compounds against p38α MAP kinase can be determined using an in vitro kinase assay.

  • Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the p38α kinase. The amount of phosphorylated substrate is then quantified.

  • Procedure:

    • Recombinant human p38α kinase is incubated with the test compound (5-chloro or 5-bromo isoxazole derivative) at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by adding a mixture of ATP and a suitable substrate (e.g., ATF2).

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is determined using a detection method such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures ADP formation.

  • Data Analysis: The IC50 values (the concentration of the inhibitor required to reduce the kinase activity by 50%) are calculated from the dose-response curves.

Antibacterial Activity

Isoxazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The presence and nature of the halogen at the 5-position can influence the antibacterial spectrum and potency.

Compound TypeBacterial Strain(s)ActivityReference
3-Aryl-5-(3'-bromo/chlorophenyl)isoxazolesVarious Gram-positive and Gram-negative bacteriaModerate to good activity[4]
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleNot specified for antibacterial activityAnticancer activity reported[5]

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Procedure:

    • A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • Positive (bacteria and medium) and negative (medium only) controls are included.

    • The plates are incubated at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Conclusion

The choice between a 5-chloro and a 5-bromo substituent on an isoxazole scaffold is a critical decision in the drug design process. While 5-chloro derivatives offer the advantage of a lower molecular weight, 5-bromo derivatives may provide enhanced potency through stronger interactions with the target, stemming from their higher polarizability. The available data suggests that both 5-chloro and 5-bromo isoxazole derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and antibacterial research.

However, the lack of direct comparative studies underscores the need for further research involving the synthesis and side-by-side biological evaluation of analogous pairs of 5-chloro and 5-bromo isoxazole derivatives. Such studies would provide invaluable data to guide the rational design of next-generation isoxazole-based drugs with improved efficacy and safety profiles. Researchers are encouraged to utilize the experimental protocols outlined in this guide to contribute to this important area of medicinal chemistry.

References

Comparative Guide to Structure-Activity Relationship (SAR) Studies of 5-Chloro-3-cyclopropyl-1,2-oxazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Chloro-3-cyclopropyl-1,2-oxazole analogs. The following sections detail their biological activities, present quantitative data from relevant studies, and outline the experimental protocols used to generate this data. This document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on this scaffold.

Introduction to the this compound Scaffold

The 1,2-oxazole (isoxazole) ring is a prominent heterocyclic motif in medicinal chemistry, known for its presence in a variety of biologically active compounds. The incorporation of a cyclopropyl group at the 3-position and a chlorine atom at the 5-position of the isoxazole ring creates a unique chemical scaffold with the potential for diverse pharmacological activities. The cyclopropyl moiety can introduce conformational rigidity and influence metabolic stability, while the chlorine atom can modulate electronic properties and provide a vector for further chemical modification. This guide explores the SAR of analogs built upon this core structure, with a focus on their potential as kinase inhibitors.

Kinase Inhibition Profile

Recent studies have highlighted the potential of substituted isoxazoles as potent inhibitors of c-Jun N-terminal kinases (JNKs), a family of serine/threonine protein kinases involved in cellular responses to stress, inflammation, and apoptosis. Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.

Structure-Activity Relationship (SAR) as JNK Inhibitors

A key study by He et al. (2014) investigated a series of substituted isoxazoles as JNK inhibitors. While the core was not exclusively this compound, the study provides valuable insights into the SAR of closely related analogs, including the impact of a cyclopropyl substituent. The general structure explored in this study is a 3-substituted-5-(pyridin-2-yl)-isoxazole.

Key Findings:

  • Importance of the Pyridinyl Moiety: A 2-anilinopyridin-4-yl or a 2-chloropyridin-4-yl group at the 5-position of the isoxazole ring was found to be crucial for potent JNK inhibition.

  • Influence of the 3-Substituent: The nature of the substituent at the 3-position of the isoxazole ring significantly impacted potency. A cyclopropyl group at this position was well-tolerated and resulted in a potent JNK3 inhibitor.

  • Selectivity: Modifications to the scaffold allowed for the development of compounds with significant selectivity for JNK3 over other kinases like p38.

Quantitative Data: JNK Inhibition

The following table summarizes the in vitro inhibitory activity of selected isoxazole analogs against JNK3, JNK1, and p38 kinases. The data is extracted from the study by He et al. (2014) and highlights the potency of the cyclopropyl-containing analog.

Compound ID3-Substituent (R)5-SubstituentJNK3 IC50 (µM)JNK1 IC50 (µM)p38 IC50 (µM)
5 Cyclopropyl2-(4-morpholinoanilino)pyridin-4-yl0.08>10>10
3 Phenyl2-(4-morpholinoanilino)pyridin-4-yl0.030.070.06
10 Methylamino2-(4-morpholinoanilino)pyridin-4-yl0.09>10>10
13 Hydroxymethyl2-(4-morpholinoanilino)pyridin-4-yl0.0040.120.08

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in this guide, enabling researchers to reproduce and build upon these findings.

Synthesis of this compound Analogs

A general synthetic route to substituted isoxazoles, adaptable for the synthesis of this compound analogs, involves a multi-step process.

General Synthetic Scheme:

Synthesis A Cyclopropyl Acetylene C Intermediate Aldehyde A->C 1. n-BuLi 2. B B Substituted Pyridinecarboxaldehyde D Oxime C->D NH2OH·HCl, Na2CO3 E Substituted Isoxazole D->E ICl F Final Analog E->F Suzuki or Buchwald-Hartwig Coupling Kinase_Assay A Recombinant JNK Enzyme F Incubation A->F B Test Compound (Analog) B->F C Kinase Reaction Buffer C->F D ATP & [γ-32P]ATP D->F E Substrate (e.g., c-Jun) E->F G Reaction Quenching F->G H SDS-PAGE G->H I Autoradiography H->I J Quantification of IC50 I->J

Head-to-head comparison of 5-Chloro-3-cyclopropyl-1,2-oxazole with a known inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 5-Chloro-3-cyclopropyl-1,2-oxazole with a known inhibitor is not currently feasible due to the lack of publicly available scientific literature and experimental data identifying a specific biological target for this compound.

Extensive searches of scientific databases and patent literature did not yield specific information on the biological activity, mechanism of action, or a known protein target for this compound. While the oxazole chemical scaffold is present in a wide range of biologically active molecules with diverse therapeutic applications, the specific activity of this particular compound remains uncharacterized in the public domain.

To conduct a meaningful head-to-head comparison as requested, the following information would be essential:

  • Identified Biological Target: The specific protein, enzyme, or signaling pathway that this compound interacts with and modulates.

  • Known Inhibitor: A well-characterized inhibitor of the same biological target to serve as a benchmark for comparison.

  • Experimental Data: Quantitative data from relevant biological assays, such as IC50 values, binding affinity (Kd), or cellular efficacy studies, for both compounds.

  • Experimental Protocols: Detailed methodologies of the experiments that generated the comparative data.

Without this foundational information, it is not possible to generate the requested comparison guide, including data tables and visualizations of signaling pathways or experimental workflows. The oxazole moiety is known to be a versatile scaffold in medicinal chemistry, and derivatives have shown a broad spectrum of activities, including as antimicrobials and anticancer agents. However, the specific biological profile of this compound needs to be determined through primary research.

Further research and publication of screening results or mechanism of action studies for this compound are required before a comprehensive and objective comparison guide can be developed. Researchers and drug development professionals interested in this molecule would first need to undertake initial screening and target identification studies.

Navigating the Kinome: A Comparative Analysis of the Kinase Inhibitor Saracatinib (AZD0530)

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in modern drug discovery is the comprehensive profiling of candidate molecules against a wide array of protein kinases to understand their selectivity and potential off-target effects. This guide provides a comparative analysis of Saracatinib (AZD0530), a potent dual inhibitor of the Src and Abl tyrosine kinases, against a panel of other kinases. While specific cross-reactivity data for 5-Chloro-3-cyclopropyl-1,2-oxazole is not publicly available, the detailed examination of Saracatinib, which also features a chlorinated heterocyclic scaffold, serves as an illustrative example for researchers engaged in kinase inhibitor development.

Saracatinib (AZD0530) has been extensively studied for its potential in oncology and other therapeutic areas.[1] Its inhibitory activity extends beyond its primary targets, c-Src and Abl, to other members of the Src family of kinases.[2] Understanding this cross-reactivity profile is paramount for predicting both its therapeutic efficacy and potential adverse effects.

Comparative Kinase Inhibition Profile

The following table summarizes the inhibitory activity of Saracatinib against a panel of tyrosine kinases, providing a quantitative comparison of its potency.

Kinase TargetSaracatinib (AZD0530) IC50 (nM)Alternative Inhibitor(s)Alternative Inhibitor IC50 (nM)
c-Src 2.7[2][3][4]Dasatinib0.55
Bosutinib1.2
Abl 30[5]Imatinib25
Nilotinib20
Lck <4[2][6]A-7700413
c-Yes 4[2][6]Dasatinib0.4
Fyn 4-10[3][7]Dasatinib0.3
Lyn 5[2][4]Dasatinib0.6
Fgr 4-10[3][7]Dasatinib1.1
Blk 4-10[3][7]Dasatinib1.0
EGFR 66Gefitinib2.3-33
c-Kit 200Imatinib100

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data for alternative inhibitors are sourced from publicly available databases and literature.

Experimental Protocols

The determination of kinase inhibition profiles is achieved through rigorous experimental procedures. Below are detailed methodologies for common kinase assays.

In Vitro Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Immobilization: A plate is coated with a substrate specific to the kinase of interest.

  • Kinase Reaction: The recombinant kinase, the test compound (at various concentrations), and ATP are added to the wells. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Detection: The reaction is stopped, and a primary antibody specific to the phosphorylated substrate is added.

  • Signal Generation: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that generates a detectable signal (e.g., colorimetric or chemiluminescent).

  • Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3][7]

Cellular Phosphorylation Assay (Western Blot)

This method assesses the inhibitory effect of a compound on kinase activity within a cellular context.

  • Cell Treatment: Cells expressing the target kinase are treated with the test compound at various concentrations for a specific duration.

  • Cell Lysis: The cells are lysed to release their protein content.

  • Protein Quantification: The total protein concentration in each lysate is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

  • Immunodetection: The membrane is incubated with a primary antibody that specifically recognizes the phosphorylated form of the target kinase or its downstream substrate. A secondary antibody conjugated to a detectable marker is then used for visualization.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and compared to a loading control (e.g., total protein or a housekeeping gene) to determine the extent of inhibition.[8]

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in kinase inhibitor profiling and their biological context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Reagents & Buffers reaction Kinase Reaction reagents->reaction compound Test Compound Dilution compound->reaction kinase Kinase & Substrate kinase->reaction detection Signal Detection reaction->detection data_acq Data Acquisition detection->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc profile Selectivity Profile ic50_calc->profile

Kinase Inhibition Assay Workflow

The diagram above illustrates the typical workflow for an in vitro kinase inhibition assay, from the initial preparation of reagents to the final determination of the inhibitor's selectivity profile.

src_signaling_pathway receptor Growth Factor Receptor src Src receptor->src Activation fak FAK src->fak Phosphorylation pi3k PI3K src->pi3k Activation ras Ras src->ras Activation stat3 STAT3 src->stat3 Activation migration Cell Migration fak->migration akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation stat3->proliferation stat3->survival

Simplified Src Signaling Pathway

This diagram depicts a simplified representation of the Src signaling pathway, highlighting its central role in regulating key cellular processes such as proliferation, survival, and migration.[9][10][11] Saracatinib, by inhibiting Src, can modulate these downstream signaling cascades.

Conclusion

The comprehensive cross-reactivity profiling of kinase inhibitors is indispensable for the development of safe and effective therapeutics. While data on this compound remains elusive, the detailed analysis of Saracatinib (AZD0530) provides a robust framework for understanding the principles of kinase selectivity and the experimental approaches used to define it. The provided data tables, experimental protocols, and pathway diagrams offer valuable resources for researchers in the field of drug discovery and development.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes to 5-Chloro-3-cyclopropyl-1,2-oxazole, a valuable building block in medicinal chemistry. The presented routes are evaluated based on synthetic efficiency, availability of starting materials, and reaction conditions, supported by experimental data from analogous transformations.

Introduction

This compound is a heterocyclic compound of interest in drug discovery due to the presence of the bioisosterically relevant 1,2-oxazole (isoxazole) ring and a cyclopropyl moiety, which can impart desirable physicochemical properties to lead compounds. The efficient synthesis of this molecule is crucial for its application in the development of new therapeutic agents. This guide outlines and compares plausible synthetic pathways, focusing on a highly efficient two-step sequence involving the formation of a key isoxazol-5-one intermediate followed by chlorination.

Recommended Synthetic Pathway: Two-Step Synthesis via Isoxazol-5-one Intermediate

A robust and efficient synthesis of this compound can be achieved in two primary steps:

  • Formation of 3-cyclopropyl-1,2-oxazol-5-one: This step involves the cyclocondensation of a cyclopropyl-substituted β-keto ester with hydroxylamine.

  • Chlorination of 3-cyclopropyl-1,2-oxazol-5-one: The resulting isoxazol-5-one is then chlorinated to yield the final product.

This pathway is advantageous due to the accessibility of the starting materials and generally high yields reported for analogous reactions.

cluster_0 Route 1: Two-Step Synthesis Cyclopropyl_beta_keto_ester Cyclopropyl β-Keto Ester 3_cyclopropyl_1_2_oxazol_5_one 3-cyclopropyl-1,2-oxazol-5-one Cyclopropyl_beta_keto_ester->3_cyclopropyl_1_2_oxazol_5_one Cyclocondensation Hydroxylamine Hydroxylamine (NH2OH) Hydroxylamine->3_cyclopropyl_1_2_oxazol_5_one Final_Product This compound 3_cyclopropyl_1_2_oxazol_5_one->Final_Product Chlorination Chlorinating_agent Chlorinating Agent (e.g., POCl3) Chlorinating_agent->Final_Product

Caption: Recommended two-step synthetic route to this compound.

Data Presentation: Quantitative Comparison of Synthetic Steps

The following tables summarize the quantitative data for the key transformations in the recommended synthetic pathway, based on closely related literature precedents.

Table 1: Synthesis of 3-cyclopropyl-1,2-oxazol-5-one Analogues

Starting Material (β-Keto Ester)ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
Ethyl cyclopropyl-3-oxopropanoateNH₂OH·HCl, NaOHWater-30 to 803 hours84[1]
Ethyl acetoacetateNH₂OH·HCl, NaOHTHF/Water0 to 80Not SpecifiedTrace (major product is regioisomer)[1]

Table 2: Chlorination of 1,2-oxazol-5-one Analogues

Starting Material (Isoxazol-5-one)ReagentsSolventTemperature (°C)Reaction TimeYield (%)Reference
3-(2,3-dihydrobenzo[b][2][3]dioxin-6-yl)isoxazol-5(4H)-onePOCl₃, TriethylamineNone0 to rtNot Specified71[2]
3-([1,1'-biphenyl]-4-yl)isoxazol-5(4H)-onePOCl₃, TriethylamineNone0 to rtNot Specified66[2]

Experimental Protocols

Detailed methodologies for the key experimental steps are provided below, adapted from established procedures for analogous compounds.

Step 1: Synthesis of 3-cyclopropyl-1,2-oxazol-5-one

This procedure is adapted from the synthesis of 3-hydroxyisoxazoles from β-ketoesters.[1]

  • A solution of hydroxylamine is prepared by dissolving hydroxylamine hydrochloride (1.2 equivalents) and sodium hydroxide (1.25 equivalents) in water.

  • The solution is cooled to -30°C.

  • A solution of ethyl cyclopropyl-3-oxopropanoate (1 equivalent) is added to the cooled hydroxylamine solution.

  • The reaction mixture is stirred at -30°C for 2 hours.

  • To quench any excess hydroxylamine, acetone is added at -20°C.

  • Concentrated hydrochloric acid is then added, and the mixture is heated to 80°C for 1 hour.

  • After cooling, the solution is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic extracts are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by chromatography to yield 3-cyclopropyl-1,2-oxazol-5-one.

Step 2: Synthesis of this compound

This general procedure is based on the chlorination of isoxazol-5(4H)-ones using phosphorus oxychloride.[2]

  • To a stirring suspension of 3-cyclopropyl-1,2-oxazol-5-one (1 equivalent) in phosphorus oxychloride (used as both reagent and solvent), triethylamine (1.1 equivalents) is added dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The excess phosphorus oxychloride is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography to afford this compound.

Alternative Synthetic Considerations

While the two-step sequence via the isoxazol-5-one is highly recommended, other synthetic strategies for the construction of the 1,2-oxazole ring exist and could be adapted for the synthesis of the target molecule.

cluster_1 Alternative Route: 1,3-Dipolar Cycloaddition Cyclopropyl_acetylene Cyclopropyl Acetylene Final_Product_alt This compound Cyclopropyl_acetylene->Final_Product_alt [3+2] Cycloaddition Chloronitrile_oxide Chloronitrile Oxide Chloronitrile_oxide->Final_Product_alt

Caption: Alternative 1,3-dipolar cycloaddition approach.

One notable alternative is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In this case, the reaction would involve cyclopropyl acetylene and chloronitrile oxide. However, the generation and in situ use of the unstable and toxic chloronitrile oxide can present significant challenges, making the previously described route more practical for most laboratory settings.

Conclusion

The benchmarked two-step synthesis commencing with a cyclopropyl β-keto ester and proceeding through a 3-cyclopropyl-1,2-oxazol-5-one intermediate represents a highly efficient and practical approach for the preparation of this compound. The high yields reported for analogous reactions in the literature suggest that this route is likely to be superior in terms of overall efficiency compared to potential alternatives such as 1,3-dipolar cycloadditions. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to implement this synthesis in their own laboratories.

References

Cyclopropyl-Isoxazoles: A Comparative Docking Analysis Across Diverse Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and interaction patterns of cyclopropyl-isoxazole derivatives reveals their potential as versatile scaffolds in drug discovery. This guide provides a comparative analysis of their docking performance against various protein targets, supported by quantitative data and detailed experimental protocols.

The cyclopropyl-isoxazole moiety is a privileged structural motif in medicinal chemistry, recognized for its ability to confer favorable pharmacological properties. To better understand the therapeutic potential and selectivity of this scaffold, a comparative analysis of its binding interactions with different protein targets is crucial. This guide summarizes the findings from several in silico docking studies, offering a side-by-side comparison of the binding affinities of various cyclopropyl-isoxazole derivatives.

Comparative Binding Affinities

The following table summarizes the docking scores and binding affinities of different cyclopropyl-isoxazole derivatives against a range of protein targets implicated in various diseases. This data, collated from multiple studies, highlights the differential binding of these compounds, providing insights into their potential selectivity and therapeutic applications.

Derivative ClassProtein TargetLigand/CompoundBinding Affinity (kcal/mol)IC50 (nM)Docking Software
Isoxazole-carboxamidesCyclooxygenase-1 (COX-1)Compound A13-64Maestro 12.1 (Schrödinger)
Isoxazole-carboxamidesCyclooxygenase-2 (COX-2)Compound A13-13Maestro 12.1 (Schrödinger)
Substituted-isoxazolesCyclooxygenase-2 (COX-2)Compound 5b-8.7-Autodock Vina
Substituted-isoxazolesCyclooxygenase-2 (COX-2)Compound 5c-8.5-Autodock Vina
Substituted-isoxazolesCyclooxygenase-2 (COX-2)Compound 5d-8.4-Autodock Vina
Isoxazole DerivativesFarnesoid X Receptor (FXR)Multiple DerivativesRanged from 136.612 to 141.065 (LibDockScore)-Discovery Studio 3.0
Isoxazole-based moleculesHeat shock protein 90 (Hsp90)ZINC CompoundsRanged from -8.23 to -8.51-Not Specified

Experimental Protocols

The methodologies employed in the cited docking studies form the basis of the presented data. While specific parameters may vary between studies, a general workflow is typically followed.

A. Protein and Ligand Preparation:

The crystal structures of the target proteins are typically obtained from the Protein Data Bank (PDB). Standard preparation involves the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogens, and the assignment of charges. The 3D structures of the cyclopropyl-isoxazole derivatives are generated and optimized using computational chemistry software.

B. Molecular Docking:

Automated molecular docking is performed using software such as AutoDock Vina, Maestro, or Discovery Studio. The docking protocol involves defining a grid box around the active site of the target protein. The software then explores various conformations and orientations of the ligand within this defined space, and a scoring function is used to estimate the binding affinity. The pose with the lowest binding energy is generally considered the most favorable.

C. Data Analysis:

The results of the docking simulations are analyzed to identify the most promising compounds based on their predicted binding affinities and interaction patterns with key amino acid residues in the active site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Comparative Docking Workflow

The following diagram illustrates the typical workflow for a comparative docking study of cyclopropyl-isoxazole derivatives against different protein targets.

G cluster_start Initialization cluster_preparation Preparation cluster_docking Computational Docking cluster_analysis Analysis & Comparison start Select Cyclopropyl-Isoxazole Derivatives target_selection Identify Protein Targets of Interest start->target_selection ligand_prep Prepare Ligand Structures (3D Generation & Optimization) start->ligand_prep protein_prep Prepare Protein Structures (from PDB) target_selection->protein_prep docking Perform Molecular Docking (e.g., AutoDock, Maestro) protein_prep->docking ligand_prep->docking data_extraction Extract Binding Data (Scores, Affinities) docking->data_extraction interaction_analysis Analyze Binding Interactions data_extraction->interaction_analysis comparison Compare Performance Across Targets interaction_analysis->comparison

Caption: Workflow for comparative docking of cyclopropyl-isoxazoles.

Replicating Published Findings on the Bioactivity of 5-Chloro-Isoxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported bioactivity of 5-chloro-isoxazole derivatives and related chloro-substituted heterocyclic compounds. The information presented is based on published experimental data, offering a resource for researchers looking to replicate or build upon these findings. This document summarizes quantitative bioactivity, details experimental protocols, and visualizes relevant biological pathways and workflows.

Quantitative Bioactivity Data

The following tables summarize the minimum inhibitory concentration (MIC) values for a series of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives against various bacterial and fungal strains, and the in vitro cytotoxicity (IC50) of selected chloro-substituted isoxazole and related derivatives against cancer cell lines.

Table 1: Antibacterial Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (MIC in μg/mL)

CompoundStaphylococcus aureusBacillus subtilisEscherichia coliReference
P2A---[1]
P2B---[1]
P4AGood ActivityGood ActivityGood Activity[1]
P4BGood ActivityGood ActivityGood Activity[1]
P5A---[1]
P6AGood Activity-Good Activity[1]
Ampicillin---[1]
Cephalexin---[1]

Note: Specific MIC values were not provided in the source material, but relative activity was described. "Good Activity" indicates antibacterial and antifungal activity comparable to half that of Ampicillin and Cephalexin.[1]

Table 2: Antifungal Activity of 5-Chloro-1,3-benzoxazol-2(3H)-one Derivatives (MIC in μg/mL)

CompoundCandida albicansReference
P2BGood Activity[1]
Miconazole-[1]

Note: "Good Activity" indicates antifungal activity comparable to half that of Miconazole.[1]

Table 3: In Vitro Anticancer Activity of Chloro-Substituted Isoxazole and Related Derivatives (IC50 in μM)

CompoundCell LineIC50 (μM)Reference
3‐(7‐chloro‐2‐methylimidazo[1,2‐c]pyrimidin‐3‐yl)‐5‐(3‐(3,5‐dichlorophenyl)isoxazol‐5‐yl)‐1,2,4‐oxadiazoleStaphylococcus aureus1.56 ± 0.12 - 6.25 ± 0.75[2]
5-(5-chloro-1-phenyl-3-propyl-1H-pyrazol-4-yl)−3-aryl-4,5-dihydroisoxazole derivativesSalmonella typhi, E. coli, B. subtilis, S. aureus100 - 200[3]
7-chloro-(2-fluoropheny)-5-(trifluoromethyl)[2][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3c)C32 (Amelanotic melanoma)24.4[5]
5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone (2h)MOLT-4, SR (Leukemia); SW-620 (Colon cancer); SF-539 (CNS cancer); SK-MEL-5 (Melanoma)< 0.01–0.02 (GI50)[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication of the findings.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

1. Preparation of Media and Reagents:

  • Broth Media: Prepare a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) according to the manufacturer's instructions. Sterilize by autoclaving.

  • Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution.

  • Bacterial/Fungal Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

2. Assay Procedure:

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution with the broth media to achieve a range of desired concentrations.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).[7]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7]

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add a solution of MTT to each well.

  • Incubate the plates for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

4. Solubilization and Absorbance Reading:

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by isoxazole derivatives and a typical experimental workflow for bioactivity screening.

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh Activation LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK-3β) Dsh->Destruction_Complex Inhibition GSK3b GSK-3β Axin Axin APC APC Beta_Catenin β-catenin Beta_Catenin_N β-catenin Beta_Catenin->Beta_Catenin_N Translocation Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin_N->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Activation Isoxazole Isoxazole Inhibitor Isoxazole->Dsh Potential Target Isoxazole->Beta_Catenin_N Potential Target

Caption: Wnt/β-catenin signaling pathway with potential inhibition sites for isoxazole derivatives.

Bioactivity_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Start Design & Synthesize 5-Chloro-Isoxazole Derivatives Purify Purification & Structural Characterization (NMR, MS) Start->Purify Antimicrobial Antimicrobial Assays (Broth Microdilution) Purify->Antimicrobial Anticancer Anticancer Assays (MTT Assay) Purify->Anticancer MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Anticancer->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR Lead Identify Lead Compounds for Further Development SAR->Lead

Caption: General workflow for the synthesis and bioactivity screening of 5-chloro-isoxazole derivatives.

References

Independent Verification of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide outlines a comprehensive framework for the independent verification and comparative analysis of the analytical data for the chemical compound 5-Chloro-3-cyclopropyl-1,2-oxazole. Due to the limited availability of public domain experimental data for this specific molecule and its close analogs, this document focuses on establishing standardized methodologies and data presentation protocols. This approach ensures that any future or internally generated data can be robustly evaluated and compared against potential alternatives.

Comparative Analysis of Analytical Data

A direct comparison of analytical data is contingent on the availability of experimental results for this compound and its selected alternatives. While specific data is not presently available in public databases, a comparative analysis would typically involve the following key analytical techniques. The subsequent tables are presented as templates for data organization.

Table 1: Physicochemical and Spectroscopic Data Comparison
PropertyThis compoundAlternative 1: [Name]Alternative 2: [Name]
Molecular Formula C₆H₆ClNO[1]--
Molecular Weight 143.57 g/mol [1]--
Purity (%) >95% (as stated by supplier)[1]--
¹H NMR (ppm) Data Not Available--
¹³C NMR (ppm) Data Not Available--
Mass Spectrum (m/z) Data Not Available--
Melting Point (°C) Data Not Available--
Table 2: Chromatographic Purity and Impurity Profile
ParameterThis compoundAlternative 1: [Name]Alternative 2: [Name]
HPLC Purity (%) Data Not Available--
Retention Time (min) Data Not Available--
Major Impurities (%) Data Not Available--

Experimental Protocols

The following are detailed methodologies for the key experiments required to generate the data outlined above. These protocols are based on standard practices for the analytical characterization of small organic molecules.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure and confirm the identity of the compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, relaxation delay of 2-10 seconds.

  • Data Analysis: Process the raw data (Fourier transformation, phase correction, baseline correction). Integrate the ¹H NMR signals and assign chemical shifts (in ppm) relative to the internal standard. Assign the chemical shifts of the ¹³C NMR signals.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS or GC-MS).

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Analysis:

    • Introduce the sample into the ion source (e.g., electrospray ionization - ESI, or electron ionization - EI).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Data Analysis: Identify the molecular ion peak ([M]⁺, [M+H]⁺, etc.) to confirm the molecular weight. Analyze the fragmentation pattern to gain structural information. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound and identify any impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Method Development:

    • Column: A reversed-phase column (e.g., C18) is commonly used for small organic molecules.

    • Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid. A gradient elution is typically employed to separate components with a wide range of polarities.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection Wavelength: Determined by analyzing the UV-Vis spectrum of the compound to find the wavelength of maximum absorbance.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent and dilute to an appropriate concentration.

  • Analysis: Inject a known volume of the sample onto the column and record the chromatogram.

  • Data Analysis: Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks. Identify and quantify any impurity peaks.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the independent verification of analytical data and a conceptual signaling pathway where such a molecule might be studied.

VerificationWorkflow cluster_procurement Sample Procurement cluster_analysis Analytical Characterization cluster_verification Data Verification & Comparison cluster_reporting Reporting Sample Obtain Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (LC-MS or GC-MS) Sample->MS HPLC HPLC Analysis Sample->HPLC Structure Structure Confirmation NMR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Comparison Comparison with Alternative(s) Structure->Comparison Purity->Comparison Report Generate Comparison Guide Comparison->Report

Caption: A logical workflow for the independent verification and comparative analysis of a chemical compound.

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Compound This compound (Hypothetical Inhibitor) Compound->Kinase2 Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of this compound.

References

Comparative study of the environmental impact of different isoxazole synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Environmental Impact of Isoxazole Synthesis Methods

For Researchers, Scientists, and Drug Development Professionals

The synthesis of isoxazoles, a critical scaffold in medicinal chemistry and materials science, has traditionally relied on methods that pose significant environmental challenges.[1][2] These conventional routes often involve harsh reaction conditions, the use of hazardous organic solvents, and toxic transition-metal catalysts, leading to considerable waste generation.[1][3] In alignment with the principles of green chemistry, a paradigm shift towards sustainable and eco-friendly synthetic protocols is not only an ethical imperative but also a practical necessity for modern chemical industries.

This guide provides a comparative analysis of different isoxazole synthesis methods, focusing on their environmental impact. By presenting quantitative data, detailed experimental protocols, and a logical framework for selecting greener alternatives, we aim to equip researchers with the knowledge to design more sustainable synthetic pathways.

Comparative Analysis of Synthesis Methods

The environmental performance of a synthesis method can be evaluated based on several factors, including reaction time, energy consumption, solvent and catalyst choice, and overall waste production. Modern techniques like ultrasound and microwave irradiation, along with the use of green catalysts and solvents, offer significant advantages over traditional approaches.[1][2]

Table 1: Quantitative Comparison of Isoxazole Synthesis Methods

Method TypeTypical Reaction TimeTypical Yield (%)Energy SourceCommon SolventsCommon CatalystsKey Environmental Considerations
Conventional Heating Several hours to 24h+[1][4]60-90%[5]Oil Bath / Heating MantleToluene, DMF, CH₂Cl₂[2][6]Copper, Heavy Metals[1][4]High energy consumption; use of toxic, volatile organic solvents; heavy metal waste.
Ultrasound-Assisted 4-90 minutes[1][5]84-96%[1][7]Ultrasonic TransducerWater, Ethanol, Solvent-free[1][5]Recyclable (Fe₂O₃ NPs), Bio-catalysts (Vitamin B₁)[1]Reduced reaction time and energy use; enables use of green solvents; minimizes byproducts.[1][7]
Microwave-Induced ~10 minutes[2]70-85%Microwave IrradiationSolvent-free[2]KBr, KCl, NaOAc[2]Rapid, solvent-free reactions; high energy efficiency; good atom economy.[2][3]
Green Catalyst 20-40 minutes[3][8]86-97%[3][8]Sunlight, StirringWater, Glycerol, DES[3][6][8]Agro-waste extracts, Gluconic acid, Oxone[3][4][9]Avoids toxic catalysts; often uses renewable resources; mild reaction conditions.[9]
Multi-Component Reactions (MCRs) 20-90 minutes[1]89-99%[1]Varies (Ultrasound, Heating)Water, Ethanol-water[1]Synergistic (CaCl₂/K₂CO₃), Acidic/Basic[1][3]High atom economy and efficiency; reduces intermediate isolation steps, minimizing waste.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for a conventional and a green, ultrasound-assisted synthesis of isoxazole derivatives.

Protocol 1: Conventional Synthesis of 3,5-Disubstituted Isoxazoles

This protocol is based on the classical [3+2] cycloaddition reaction, which often requires extended reaction times and organic solvents.

  • Preparation of Nitrile Oxide Precursor: An appropriate aldoxime (1.0 eq) is dissolved in an organic solvent such as toluene.

  • In Situ Generation of Nitrile Oxide: An oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, is added portion-wise to the solution at room temperature and stirred for 30-60 minutes.

  • Cycloaddition: The alkyne (1.1 eq) is added to the reaction mixture.

  • Reaction Condition: The mixture is heated under reflux for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with brine, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the 3,5-disubstituted isoxazole.

Protocol 2: Ultrasound-Assisted Green Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones

This protocol exemplifies a one-pot, multi-component reaction in an aqueous medium, promoted by ultrasound.[1][7]

  • Reactant Mixture: In a round-bottomed flask, an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and hydroxylamine hydrochloride (1 mmol) are mixed in water (5 mL).

  • Catalyst Addition: A recyclable catalyst, such as sol-gel synthesized ferrite nanoparticles (Fe₂O₃ NPs, 10 mol%), is added to the mixture.[7]

  • Ultrasonic Irradiation: The flask is placed in an ultrasonic bath and irradiated at a specified power (e.g., 90 W) at room temperature.

  • Reaction Time: The reaction is typically complete within 20-35 minutes.[7] Progress can be monitored via TLC.

  • Work-up and Purification: The solid product is separated by simple filtration. The catalyst can be recovered from the solid using a magnet. The product is then washed with cold water and ethanol to afford the pure 3,4-disubstituted isoxazol-5(4H)-one with excellent yield.[7] The aqueous filtrate can often be reused.

Framework for Selecting a Green Synthesis Method

To facilitate the decision-making process for designing an environmentally benign synthesis, the following logical workflow can be used. It prioritizes the core principles of green chemistry, guiding the researcher toward more sustainable choices at each step of planning.

G start_node Planning Isoxazole Synthesis decision_node1 Hazardous Solvents? start_node->decision_node1 Evaluate Method decision_node decision_node process_node process_node outcome_node Greener Synthesis Pathway bad_practice Conventional Method decision_node2 High Energy Input? decision_node1->decision_node2 No process_node1 Adopt Green Solvents (Water, DES, Glycerol) decision_node1->process_node1 Yes decision_node3 Toxic / Metal Catalyst? decision_node2->decision_node3 No process_node2 Use Alternative Energy (Ultrasound, Microwave) decision_node2->process_node2 Yes process_node1->decision_node2 decision_node4 Poor Atom Economy? decision_node3->decision_node4 No process_node3 Select Recyclable, Bio- or Metal-Free Catalysts decision_node3->process_node3 Yes process_node2->decision_node3 decision_node4->outcome_node No process_node4 Favor Multi-Component Reactions (MCRs) decision_node4->process_node4 Yes process_node3->decision_node4 process_node4->outcome_node

Caption: A decision-making workflow for sustainable isoxazole synthesis.

Key Green Chemistry Metrics

To quantitatively assess the environmental impact of a chemical reaction, metrics such as Atom Economy and the Environmental Factor (E-factor) are employed.

  • Atom Economy: This metric calculates the efficiency of a reaction by determining the proportion of reactant atoms that are incorporated into the desired product.[10] An ideal reaction has 100% atom economy, meaning there are no waste atoms generated.[11] Addition and rearrangement reactions are inherently high in atom economy.[12]

  • E-Factor: The E-factor is the ratio of the mass of total waste produced to the mass of the desired product. A lower E-factor signifies a greener process with less waste. The pharmaceutical industry has historically had very high E-factors, highlighting the urgent need for greener synthetic routes.[12]

Table 2: Environmental Metric Comparison of Synthesis Paradigms

Synthesis ParadigmTypical Atom EconomyTypical E-FactorPrimary Waste Streams
Traditional Synthesis LowerHigh (>>25)[12]Spent organic solvents, catalyst residues, purification media, byproducts.
MCRs / Green Synthesis High[1]LowerPrimarily water, recoverable catalysts, minimal byproducts.[1][9]

Conclusion

The development of green and sustainable methods for isoxazole synthesis is a rapidly advancing field.[2] Techniques utilizing ultrasound, microwave irradiation, green solvents, and novel catalytic systems consistently outperform conventional methods in terms of efficiency, safety, and environmental impact.[1][3] By reducing reaction times from hours to minutes, replacing hazardous solvents with water, and employing recyclable catalysts, these modern approaches significantly lower energy consumption and waste generation.[1][7] For researchers and drug development professionals, adopting these green protocols is essential for creating safer, more cost-effective, and environmentally responsible chemical processes.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Chloro-3-cyclopropyl-1,2-oxazole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 5-Chloro-3-cyclopropyl-1,2-oxazole, a halogenated heterocyclic compound. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Hazard Profile and Safety Precautions

Assumed Hazard Classification:

Hazard StatementClassification
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Personal Protective Equipment (PPE):

EquipmentSpecification
Gloves Nitrile rubber gloves. For extensive handling, consider double gloving or using Viton gloves.
Eye Protection ANSI-approved chemical splash goggles. A face shield is recommended when handling larger quantities.
Protective Clothing A fully buttoned lab coat is mandatory. A chemical-resistant apron is advised for transfers and bulk handling.
Respiratory Protection Work should be conducted in a certified chemical fume hood.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound, treating it as a hazardous halogenated organic waste.

1. Waste Segregation:

  • Crucially, never mix halogenated organic waste with non-halogenated organic waste. [2][3] This separation is vital for proper and cost-effective disposal, which typically involves incineration for halogenated compounds.[3]

  • Designate a specific, clearly marked waste container for "Halogenated Organic Waste."

2. Container Management:

  • Use a compatible container, preferably a polyethylene or glass bottle provided by your institution's Environmental Health and Safety (EH&S) department.[4]

  • The container must be in good condition with a secure, tightly-fitting lid to prevent leaks and evaporation.[5]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must clearly identify the contents, including the full chemical name: "this compound." List all constituents and their approximate percentages.

  • Keep the container closed at all times, except when adding waste.[5]

3. Waste Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA should be a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential spills.

  • Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[6]

4. Requesting Disposal:

  • Once the container is full, or if the research project is complete, arrange for a pickup from your institution's EH&S or a licensed hazardous waste disposal contractor.

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill and Decontamination Procedures:

  • In the event of a small spill, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Collect the contaminated absorbent material in a sealed, labeled bag or container and dispose of it as halogenated organic waste.

  • For decontamination of surfaces and equipment, a freshly prepared 10% solution of sodium hypochlorite (bleach) can be effective.[4] Allow for a sufficient contact time (e.g., 30 minutes) before wiping the surface clean with water.

Experimental Workflow for Disposal

Below is a diagrammatic representation of the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal start Generation of this compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Obtain Designated 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container with 'Hazardous Waste' and Chemical Name segregate->label_container add_waste Add Waste to Container (Do not exceed 90% capacity) label_container->add_waste seal_container Securely Seal Container After Each Addition add_waste->seal_container add_waste->seal_container store Store in Secondary Containment in a Designated SAA seal_container->store request_pickup Request Waste Pickup from EH&S store->request_pickup incineration Licensed Hazardous Waste Incineration request_pickup->incineration

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Essential Safety and Operational Guidance for Handling 5-Chloro-3-cyclopropyl-1,2-oxazole

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 5-Chloro-3-cyclopropyl-1,2-oxazole. The following procedures are designed to ensure safe handling, use, and disposal of this compound.

Hazard Summary of Structurally Similar Compounds

Based on data for analogous compounds like 5-chloro-3-cyclopropyl-1,2,4-oxadiazole and other chlorinated heterocyclic compounds, the primary hazards are anticipated to be:

Hazard StatementDescriptionGHS Classification (Anticipated)
Harmful if swallowedMay cause harm if ingested.Acute Toxicity, Oral (Category 4)
Causes skin irritationMay cause redness, itching, or inflammation of the skin.Skin Irritation (Category 2)
Causes serious eye irritationMay cause significant eye irritation, redness, or pain.Eye Irritation (Category 2A)
May cause respiratory irritationInhalation of dust or vapors may irritate the respiratory tract.Specific Target Organ Toxicity — Single Exposure (Category 3)
Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure. The following table outlines the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards are required.
Face ShieldRecommended when there is a risk of splashing or when handling larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection.[1][2]
Body Protection Laboratory CoatA flame-resistant lab coat that is fully buttoned is mandatory.[1]
Chemical-Resistant ApronRecommended when handling significant quantities or when there is a high risk of splashes.
Respiratory Protection Dust Mask or RespiratorAn N95 dust mask or a respirator with an appropriate cartridge should be used if the compound is a powder or if aerosols may be generated.[3]
Foot Protection Closed-Toed ShoesShoes that fully cover the feet are required in the laboratory at all times.[1]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical for maintaining a safe laboratory environment.

Experimental Workflow for Safe Handling

cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_disposal Decontamination and Disposal receipt Receive Shipment inspect Inspect Container for Damage receipt->inspect store Store in a Cool, Dry, Well-Ventilated Area inspect->store don_ppe Don Appropriate PPE store->don_ppe fume_hood Work in a Certified Chemical Fume Hood don_ppe->fume_hood weigh Weigh Compound Carefully fume_hood->weigh dissolve Dissolve in a Suitable Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate remove_ppe Remove and Dispose of Contaminated PPE reaction->remove_ppe dispose_liquid Dispose of Liquid Waste in a Labeled Container decontaminate->dispose_liquid dispose_solid Dispose of Solid Waste in a Labeled Container decontaminate->dispose_solid

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Receiving and Inspection:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Verify that the label correctly identifies the contents as this compound.

  • Storage:

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]

    • Keep it away from incompatible materials such as strong oxidizing agents.

    • The storage area should be clearly marked with the appropriate hazard warnings.

  • Preparation and Weighing:

    • Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.

    • Before handling, ensure all necessary PPE is correctly worn.

    • When weighing, use a spatula to carefully transfer the solid. Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.

  • In-Experiment Use:

    • When adding the compound to a reaction vessel, do so slowly to prevent splashing.

    • If dissolving the compound, add it to the solvent gradually while stirring.

    • Keep the reaction vessel closed or covered as much as possible to prevent the release of vapors or aerosols.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_final_disposal Final Disposal liquid_waste Contaminated Solvents and Reaction Mixtures liquid_container Labeled Halogenated Organic Waste Container liquid_waste->liquid_container solid_waste Contaminated Gloves, Weigh Boats, Paper Towels solid_container Labeled Solid Chemical Waste Container solid_waste->solid_container glass_waste Contaminated Glassware (e.g., pipettes) glass_container Labeled Contaminated Glass Waste Box glass_waste->glass_container ehs_pickup Arrange for Pickup by Environmental Health & Safety liquid_container->ehs_pickup solid_container->ehs_pickup glass_container->ehs_pickup

Caption: Waste disposal workflow for this compound.

Disposal Procedures
  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Dispose of all contaminated solid materials, such as gloves, weigh paper, and paper towels, in a clearly labeled solid chemical waste container.

  • Empty Containers:

    • "Empty" containers may still retain chemical residues. Triple-rinse the container with a suitable solvent. Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it according to your institution's guidelines for chemically contaminated containers.

  • Spill Cleanup:

    • In the event of a small spill, wear appropriate PPE and absorb the material with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.